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Mycobactin-IN-2

Cat. No.: B3955045
M. Wt: 317.18 g/mol
InChI Key: ARSOKDMOVPQBQS-UHFFFAOYSA-N
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Description

Mycobactin-IN-2 is a useful research compound. Its molecular formula is C15H13BrN2O and its molecular weight is 317.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is 316.02113 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13BrN2O B3955045 Mycobactin-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSOKDMOVPQBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Indispensable Role of Mycobactin in Mycobacterium tuberculosis Virulence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential micronutrient for virtually all living organisms, serving as a critical cofactor in numerous cellular processes. For the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, acquiring iron from its host is a formidable challenge and a prerequisite for survival, replication, and pathogenesis. The host actively sequesters iron as a key defense mechanism, creating an iron-scarce environment within the macrophage phagosome where the bacterium resides. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered on the production of high-affinity iron chelators known as siderophores. This guide provides an in-depth examination of mycobactin, the primary siderophore of M. tuberculosis, detailing its structure, biosynthesis, regulatory networks, and central role in virulence. We further explore the experimental methodologies used to study this system and highlight its potential as a prime target for novel anti-tubercular drug development.

The Mycobactin Siderophore System: Structure and Function

M. tuberculosis produces two distinct, yet functionally related, classes of siderophores:

  • Carboxymycobactin (cMBT): A more polar, water-soluble form that is secreted into the extracellular environment to scavenge for iron.[1] It can efficiently extract iron from host iron-binding proteins such as transferrin and lactoferrin.[2]

  • Mycobactin (MBT): A lipophilic, cell-wall-associated form that acts as a membrane ionophore.[1][3] It is believed to accept iron from the iron-laden carboxymycobactin (ferri-cMBT) at the cell envelope for transport into the cytoplasm.[2][4]

The core structure of mycobactin is a complex polyketide-peptide hybrid, characterized by a salicyl group, two hydroxylated lysine residues, and a long fatty acyl tail that anchors it to the mycobacterial cell envelope.[5][6] This lipophilic nature is crucial for its function within the lipid-rich cell wall of M. tuberculosis.[2]

The Mycobactin Biosynthesis Pathway

The production of mycobactin is a complex, energy-intensive process orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA through mbtN).[1][7] This pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[8]

Key enzymatic steps include:

  • Salicylate Synthesis: MbtI, a salicylate synthase, converts chorismate to salicylate, the foundational aromatic ring of the siderophore.[9]

  • Activation: MbtA activates salicylate by adenylation, preparing it for incorporation into the growing molecule.[10]

  • Core Assembly: A megasynthase complex involving MbtB, MbtE, and MbtF assembles the peptide backbone.[8] MbtB is responsible for incorporating the activated salicylate.[11]

  • Acylation: Enzymes encoded by the mbt-2 gene cluster, including MbtK, are responsible for adding the fatty acyl side chain to the central lysine residue.[12][13]

  • Hydroxylation: Recent studies support a "hydroxylation last" model, where deoxymycobactins are synthesized first and then hydroxylated by the enzyme MbtG to form the final mycobactin structure.[12]

The biosynthesis pathway is a critical virulence-conferring pathway, and its disruption renders the bacterium unable to thrive in iron-limited conditions.[12]

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA NRPS_PKS_Complex NRPS/PKS Megasynthase (MbtB, MbtE, MbtF) Salicyl_AMP->NRPS_PKS_Complex Deoxymycobactin_Core Deoxymycobactin Core NRPS_PKS_Complex->Deoxymycobactin_Core Assembly Deoxymycobactin Deoxymycobactin Deoxymycobactin_Core->Deoxymycobactin Acyl_Chain Fatty Acyl Chain (from MbtK, MbtL, MbtM, MbtN) Acyl_Chain->Deoxymycobactin Acylation Mycobactin Mycobactin (MBT) & Carboxymycobactin (cMBT) Deoxymycobactin->Mycobactin MbtG (Hydroxylation)

Mycobactin Biosynthesis Pathway

Regulation of Mycobactin Synthesis: A Tightrope Walk

Given that iron can be toxic in excess, M. tuberculosis tightly regulates mycobactin synthesis to match iron availability in its microenvironment.[2][14] This regulation is primarily controlled by two key proteins:

  • IdeR (Iron-dependent Regulator): In iron-replete conditions, IdeR binds Fe²⁺, forming a complex that functions as a transcriptional repressor. This IdeR-Fe²⁺ complex binds to specific DNA sequences ("iron boxes") in the promoter regions of the mbt genes, blocking their transcription.[12][15]

  • HupB (Histone-like Protein): Under iron-limiting conditions, the IdeR-Fe²⁺ complex does not form, relieving the repression. HupB then acts as a positive regulator, binding to the promoter region of the mbt genes and promoting their transcription.[2][15]

This dual-control mechanism ensures that the energetically costly process of siderophore synthesis is only activated when absolutely necessary for survival.[14]

Regulation_of_Mycobactin_Synthesis cluster_0 High Iron Conditions cluster_1 Low Iron Conditions IdeR_Fe IdeR-Fe²⁺ Complex mbt_genes_repressed mbt Genes IdeR_Fe->mbt_genes_repressed Repression HupB HupB mbt_genes_activated mbt Genes HupB->mbt_genes_activated Activation Mycobactin_Synth Mycobactin Synthesis mbt_genes_activated->Mycobactin_Synth Fe_high [Fe²⁺] High Fe_high->IdeR_Fe Fe_low [Fe²⁺] Low Fe_low->HupB

Regulation of Mycobactin Synthesis

The Mechanism of Iron Acquisition and Transport

The acquisition of iron via the mycobactin system is a multi-step process involving export of the siderophore, chelation of iron, and import of the ferri-siderophore complex.

  • Export: Desferri-carboxymycobactin is exported out of the cell by specific transport systems, including MmpS4/MmpL4 and MmpS5/MmpL5.[4][16] These transporters are also implicated in the biosynthesis of the siderophores themselves.[16]

  • Scavenging: Secreted cMBT captures ferric iron (Fe³⁺) from the host environment, forming a stable ferri-cMBT complex.[4]

  • Iron Transfer: The ferri-cMBT complex is thought to shuttle the iron back to the cell surface, where the iron is transferred to the cell-wall-associated mycobactin (MBT).[2] The protein HupB may play a role in mediating this transfer.[4]

  • Import: The ferri-MBT complex is then transported across the cell envelope. The Esx-3 secretion system is required for the utilization of iron bound by mycobactin.[17] The final step of moving iron into the cytoplasm is mediated by the IrtAB iron transporter, which likely reduces Fe³⁺ to Fe²⁺ during transport.[4]

Recent evidence also suggests that M. tuberculosis can package mycobactin into membrane vesicles, which can be released to scavenge iron and support the growth of other iron-starved mycobacteria.[18]

Iron_Acquisition_Workflow cluster_0 M. tuberculosis Cell cluster_1 Cytoplasm cluster_2 Cell Wall / Membrane cluster_3 Host Environment (Macrophage Phagosome) IrtAB IrtAB Transporter Fe2 Fe²⁺ IrtAB->Fe2 Reduction Metabolism Metabolic Processes Fe2->Metabolism MBT Mycobactin (MBT) Ferri_MBT Ferri-MBT MBT->Ferri_MBT Ferri_MBT->IrtAB Import (Esx-3 dependent) MmpSL MmpS4/L4 & MmpS5/L5 Exporters cMBT Carboxymycobactin (cMBT) MmpSL->cMBT Export cMBT_synth cMBT Synthesis cMBT_synth->MmpSL Ferri_cMBT Ferri-cMBT cMBT->Ferri_cMBT Chelation Ferri_cMBT->Ferri_MBT Iron Transfer (via HupB?) Host_Fe Host Iron (e.g., Transferrin-Fe³⁺) Host_Fe->Ferri_cMBT

Mycobactin-Mediated Iron Acquisition Workflow

Quantitative Analysis of Mycobactin's Role in Virulence

The essentiality of mycobactin for virulence has been demonstrated through numerous genetic and pharmacological studies. Disruption of the mycobactin biosynthesis pathway severely attenuates the pathogen's ability to grow in iron-poor conditions and within host cells.

Study Type Strain / Compound Key Finding Quantitative Result Reference
Gene DeletionM. tuberculosis ΔmbtBImpaired growth in low-iron media and macrophages.Unable to replicate in THP-1 macrophages, whereas wild-type grew >10-fold.[11]
Gene DeletionM. tuberculosis ΔmbtEAttenuated for growth and virulence.Significantly reduced bacterial load in the lungs and spleens of infected mice compared to wild-type.[1]
Gene DeletionM. tuberculosis ΔmmpS4/S5Strongly attenuated virulence in mice.~10,000-fold lower bacterial burden in mouse lungs compared to wild-type.[16]
Inhibitor StudySalicyl-AMS (MbtA inhibitor)Inhibits M. tuberculosis growth in vitro.MIC of 0.5 µg/mL in iron-depleted media.[19]
Inhibitor EfficacySalicyl-AMS (MbtA inhibitor)Inhibited M. tuberculosis growth in a murine model.0.87 to 1.10-log₁₀ lower CFU burden in lungs of treated mice vs. controls after 2 weeks.[19]

Experimental Protocols for Studying Mycobactin

Investigating the mycobactin system requires specialized methodologies to handle the unique properties of mycobacteria and their siderophores.

Mycobactin Extraction and Quantification

Objective: To isolate and measure the amount of mycobactin produced by M. tuberculosis.

Methodology:

  • Culture: Grow M. tuberculosis in an iron-deficient medium, such as Proskauer and Beck (P&B) medium containing 0.02 µg Fe/mL, to induce siderophore production.[20] A parallel culture in iron-replete medium (e.g., 8-12 µg Fe/mL) serves as a negative control.[20]

  • Harvesting: Pellet bacterial cells by centrifugation. The supernatant contains the secreted carboxymycobactin (cMBT), while the cell pellet contains the cell-associated mycobactin (MBT).

  • Extraction (MBT): Resuspend the cell pellet in ethanol and incubate to extract the lipophilic MBT. Centrifuge to remove cell debris and collect the ethanol supernatant.

  • Extraction (cMBT): Acidify the culture supernatant and extract with a solvent like chloroform or ethyl acetate to isolate cMBT.

  • Quantification (Chrome Azurol S - CAS Assay): This is a universal colorimetric assay for siderophores.

    • Prepare a CAS-iron-hexadecyltrimethylammonium bromide complex, which is blue.

    • Add the siderophore-containing extract. The siderophore will remove iron from the dye complex, causing a color change from blue to orange/yellow.

    • Measure the change in absorbance at ~630 nm. The amount of siderophore is proportional to the color change, which can be quantified against a standard curve.

Virulence Assessment in Mouse Models

Objective: To determine the contribution of mycobactin biosynthesis to M. tuberculosis virulence in vivo.

Methodology:

  • Strains: Use a wild-type virulent strain of M. tuberculosis (e.g., H37Rv), a mycobactin biosynthesis mutant (e.g., ΔmbtB), and a complemented strain (mutant with the gene re-introduced) as a control.

  • Infection Model: Use a susceptible mouse strain, such as BALB/c or C57BL/6.[21][22]

  • Infection Route: Administer a low-dose aerosol infection to mimic the natural route of transmission. This deposits a controlled number of bacteria (~100-200 CFU) into the lungs.[21]

  • Time Course: At specific time points post-infection (e.g., 1, 4, 8, 16 weeks), euthanize cohorts of mice.

  • Bacterial Burden: Harvest organs (lungs, spleen, liver), homogenize the tissue, and plate serial dilutions onto Middlebrook 7H11 agar.

  • CFU Enumeration: After 3-4 weeks of incubation, count the number of colonies to determine the bacterial load (Colony Forming Units - CFU) per organ.

  • Analysis: Compare the CFU counts between mice infected with the wild-type, mutant, and complemented strains. A significant reduction in CFU for the mutant strain indicates attenuation of virulence. Survival studies can also be conducted to compare time-to-death between groups.

Experimental_Workflow_Virulence Strains Prepare Bacterial Strains: 1. Wild-Type M.tb 2. Δmbt Mutant 3. Complemented Strain Infection Low-Dose Aerosol Infection of Mouse Cohorts Strains->Infection Timepoints Euthanize at Defined Timepoints (e.g., Weeks 1, 4, 8, 16) Infection->Timepoints Harvest Harvest Organs (Lungs, Spleen) Timepoints->Harvest Homogenize Homogenize Tissue & Prepare Serial Dilutions Harvest->Homogenize Plate Plate on 7H11 Agar Homogenize->Plate Incubate Incubate at 37°C for 3-4 Weeks Plate->Incubate Count Count Colony Forming Units (CFU) Incubate->Count Analyze Compare CFU Loads Between Groups (WT vs Mutant vs Complemented) Count->Analyze

Experimental Workflow for In Vivo Virulence Assessment

Targeting Mycobactin Biosynthesis for Drug Development

The mycobactin biosynthesis pathway is an exceptionally attractive target for novel anti-tubercular therapeutics for several reasons:

  • Essential for Virulence: As demonstrated, it is indispensable for in-host survival.[1][11]

  • Conserved Pathway: The pathway is conserved among mycobacteria but absent in mammals, suggesting that inhibitors would have high specificity and low host toxicity.[7][10]

  • Novel Mechanism of Action: Targeting this pathway would provide a new strategy to combat the growing threat of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[7]

Significant efforts have focused on developing inhibitors against key enzymes in the pathway, particularly MbtA and MbtI, which catalyze the initial steps.[23][24] Salicyl-AMS, a nucleoside analog that mimics the salicyl-AMP intermediate, is a well-characterized inhibitor of MbtA that has shown efficacy in vitro and in murine infection models, validating this strategy.[19] Future work in this area involves the discovery of non-nucleoside inhibitors with improved pharmacokinetic profiles and the exploration of other enzymatic targets within the pathway.[14][25]

Conclusion

Mycobactin is not merely a passive iron scavenger but the central component of a highly regulated and essential virulence system in Mycobacterium tuberculosis. Its complex biosynthesis, intricate transport machinery, and direct impact on the pathogen's ability to survive within the host underscore its importance. A thorough understanding of this system, from the molecular genetics of its production to its function in the host-pathogen interface, continues to provide critical insights into tuberculosis pathogenesis. The mycobactin pathway remains a validated and promising target for the development of the next generation of anti-tubercular drugs, offering a novel mechanism to disarm this formidable pathogen by starving it of an essential nutrient.

References

An In-depth Technical Guide to the Discovery and History of Mycobactin Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Critical Role of Iron in Mycobacterial Pathogenesis

Iron is an indispensable nutrient for virtually all living organisms, acting as a crucial cofactor in a myriad of essential cellular processes, including DNA synthesis, respiration, and detoxification of reactive oxygen species. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host is a critical determinant of its ability to establish and maintain an infection. The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity, thereby creating an iron-scarce environment for invading pathogens. To overcome this limitation, mycobacteria have evolved sophisticated and highly efficient mechanisms to scavenge iron from their surroundings.

Siderophores: Nature's High-Affinity Iron Chelators

Siderophores are small, high-affinity iron-chelating molecules produced by bacteria, fungi, and some plants to acquire iron from their environment. These molecules play a pivotal role in the virulence of many pathogenic bacteria by enabling them to compete for iron with the host's iron-binding proteins, such as transferrin and lactoferrin.

Mycobactins: The Key to Mycobacterial Iron Acquisition

Mycobacteria employ a unique class of siderophores known as mycobactins to fulfill their iron requirements. These lipid-soluble molecules are essential for the survival and proliferation of pathogenic mycobacteria within the host. The mycobactin system comprises two distinct but functionally related types of siderophores: the cell wall-associated mycobactins and the secreted, water-soluble carboxymycobactins. Together, they form a powerful iron acquisition machinery that is a key virulence factor and an attractive target for the development of novel anti-tubercular drugs.

Discovery and History of Mycobactins

Early Observations and the "Essential Growth Factor"

The story of mycobactin began with the observation that certain species of mycobacteria, particularly Mycobacterium paratuberculosis (the causative agent of Johne's disease in cattle), were exceptionally difficult to cultivate in the laboratory. It was discovered that their growth was dependent on the presence of an "essential growth factor" found in extracts of other mycobacteria. This factor was later named mycobactin.

Elucidation of the Structure of Mycobactin

The chemical structure of mycobactin was a significant scientific challenge. Through meticulous chemical degradation and spectroscopic analysis, the core structure of mycobactin was elucidated. It was revealed to be a complex molecule with a central core composed of a salicylic acid or a 6-methyl salicylic acid residue, two hydroxylated amino acids, and a long alkyl chain, which confers its lipophilic character.

Identification of Carboxymycobactin: The Soluble Counterpart

Further research led to the discovery of a water-soluble form of mycobactin, termed carboxymycobactin. Unlike the highly lipophilic mycobactins that remain associated with the mycobacterial cell wall, carboxymycobactins are secreted into the extracellular environment to scavenge for iron. They possess a shorter, dicarboxyl fatty acid tail, which accounts for their increased solubility.

Structure and Physicochemical Properties

Core Chemical Structure

Mycobactins are a family of siderophores characterized by a core structure consisting of a salicylic acid or a substituted salicylic acid moiety linked to two hydroxylated amino acids, one of which is N-acylated with a long fatty acid chain. This structure provides the necessary coordination sites for ferric iron.

Lipophilic Nature of Mycobactin vs. Hydrophilic Nature of Carboxymycobactin

The key difference between mycobactins and carboxymycobactins lies in the length and nature of their fatty acyl chains. Mycobactins possess long, saturated or unsaturated fatty acid chains (typically C16-C22), rendering them highly lipophilic and causing them to be retained within the mycobacterial cell envelope. In contrast, carboxymycobactins have shorter, dicarboxylic fatty acid chains (C6-C10), which increases their polarity and allows for their secretion into the aqueous extracellular milieu.

Iron-Binding Affinity

Mycobactins exhibit an exceptionally high affinity for ferric iron (Fe³⁺). This high affinity is crucial for their ability to wrest iron from host iron-binding proteins.

ParameterValueReference
Iron-Binding Affinity (log β₁₁₀) of Mycobactin J ~43[1][2]

Mycobactin Biosynthesis

The mbt Gene Cluster

The biosynthesis of mycobactins is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[3][4] This cluster contains genes for the synthesis of the salicylate core, the non-ribosomal peptide synthetases (NRPSs) responsible for assembling the peptide backbone, and enzymes for tailoring the final molecule.

A Revised Biosynthetic Model: The "Hydroxylation Last" Pathway

Initial models of mycobactin biosynthesis proposed an early hydroxylation of lysine. However, more recent studies have led to a revised "hydroxylation last" model.[1] This model posits that the core structure of mycobactin is assembled first, and the hydroxylation of the lysine residues occurs as one of the final steps in the pathway.

Key Enzymes in the Biosynthetic Pathway

Several key enzymes are involved in the mycobactin biosynthetic pathway, including:

  • MbtA: A salicyl-AMP ligase that activates salicylate for incorporation into the mycobactin core.

  • MbtB, MbtE, MbtF: Non-ribosomal peptide synthetases that assemble the peptide backbone.[5]

  • MbtG: A hydroxylase responsible for the late-stage hydroxylation of lysine residues.[1]

  • MbtI: A salicylate synthase that produces the salicylic acid precursor.

Regulation of Mycobactin Biosynthesis

The production of mycobactins is tightly regulated in response to the availability of iron, ensuring that these energetically expensive molecules are only synthesized when needed.

The Iron-Dependent Regulator (IdeR): A Classic Repressor

Under iron-replete conditions, the iron-dependent regulator (IdeR) protein binds to Fe²⁺ and acts as a transcriptional repressor. The IdeR-Fe²⁺ complex binds to specific DNA sequences, known as "iron boxes," in the promoter regions of the mbt genes, thereby blocking their transcription.

HupB: A Positive Regulator

In contrast to the repressive role of IdeR, the histone-like protein HupB has been identified as a positive regulator of mycobactin biosynthesis.[3][6] Under iron-limiting conditions, HupB binds to the promoter regions of the mbt genes and enhances their transcription.

A Dual-Control Signaling Pathway

The regulation of mycobactin biosynthesis is therefore a finely tuned process controlled by the opposing actions of IdeR and HupB, allowing the mycobacterium to precisely modulate siderophore production in response to fluctuating iron levels in the host environment.

G cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions IdeR IdeR IdeR_Fe2 IdeR-Fe²⁺ Complex IdeR->IdeR_Fe2 Fe2_high Fe²⁺ Fe2_high->IdeR Binds to mbt_genes_high mbt Genes IdeR_Fe2->mbt_genes_high Represses Transcription mycobactin_synthesis_high Mycobactin Synthesis (Inhibited) mbt_genes_high->mycobactin_synthesis_high HupB HupB mbt_genes_low mbt Genes HupB->mbt_genes_low Activates Transcription mycobactin_synthesis_low Mycobactin Synthesis mbt_genes_low->mycobactin_synthesis_low Leads to IdeR_low IdeR (Inactive) IdeR_low->mbt_genes_low No Repression

Caption: Regulation of mycobactin biosynthesis by IdeR and HupB.

Role of Mycobactins in Mycobacterial Virulence

Iron Scavenging from the Host Environment

The primary role of mycobactins in virulence is their ability to efficiently scavenge iron from the host. Carboxymycobactins are secreted to capture iron from host proteins like transferrin and ferritin. The resulting iron-carboxymycobactin complex is then taken up by the mycobacterium, where the iron is transferred to the cell wall-associated mycobactin before being transported into the cytoplasm.

Attenuation of Virulence in Mycobactin-Deficient Mutants

The critical role of mycobactins in mycobacterial pathogenesis is underscored by the fact that mutants unable to synthesize these siderophores are significantly attenuated in virulence.[2][7] These mutants exhibit impaired growth in iron-limited media and within macrophages, and show a reduced ability to cause disease in animal models.[7]

OrganismMutantAnimal ModelReduction in Bacterial Load (CFU)Reference
Mycobacterium tuberculosisΔmbtEGuinea PigSignificantly reduced bacillary load in organs compared to wild-type.[7]

Experimental Protocols

Isolation and Purification of Mycobactins

Objective: To isolate and purify mycobactins from mycobacterial cultures.

Methodology:

  • Culture: Grow the mycobacterial strain in an iron-deficient liquid medium to induce mycobactin production.

  • Extraction:

    • For cell-associated mycobactins, harvest the bacterial cells by centrifugation. Extract the cell pellet with a mixture of chloroform and methanol.

    • For secreted carboxymycobactins, use the culture supernatant. Acidify the supernatant and extract with ethyl acetate.

  • Purification:

    • Concentrate the organic extracts under reduced pressure.

    • Purify the crude mycobactin extract using column chromatography on silica gel or a similar stationary phase.

    • Monitor the purification process by thin-layer chromatography (TLC) and a siderophore detection spray (e.g., Chrome Azurol S).

  • Characterization: Confirm the identity and purity of the isolated mycobactins using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

Objective: To detect and quantify siderophore production by mycobacteria.

Principle: The CAS assay is a universal colorimetric method for detecting siderophores. The assay solution contains a complex of the dye Chrome Azurol S, ferric iron (Fe³⁺), and a detergent (hexadecyltrimethylammonium bromide - HDTMA). This complex is blue. When a siderophore is present, it removes the iron from the dye complex, causing a color change from blue to orange/yellow.

Methodology:

  • Preparation of CAS Agar Plates:

    • Prepare a CAS stock solution by dissolving CAS, FeCl₃, and HDTMA in appropriate solvents.[5]

    • Autoclave a suitable agar medium (e.g., Middlebrook 7H10) and cool to 50°C.

    • Aseptically add the CAS stock solution to the molten agar and pour into petri dishes.

  • Inoculation: Spot or streak the mycobacterial culture onto the CAS agar plates.

  • Incubation: Incubate the plates at the appropriate temperature for mycobacterial growth.

  • Observation: Observe the plates for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

In Vitro and In Vivo Assessment of Mycobacterial Growth

Objective: To assess the growth of wild-type and mycobactin-deficient mycobacterial strains.

In Vitro Growth:

  • Culture Media: Use a standard mycobacterial growth medium such as Middlebrook 7H9 broth or 7H10 agar.

  • Iron Conditions: Prepare media with varying iron concentrations (iron-replete and iron-deficient) to assess iron-dependent growth.

  • Inoculation and Incubation: Inoculate the media with the mycobacterial strains and incubate at 37°C.

  • Growth Measurement: Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) for liquid cultures or by counting colony-forming units (CFUs) for solid cultures.

In Vivo Growth (Macrophage Infection Model):

  • Cell Culture: Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1).

  • Infection: Infect the macrophage monolayer with the mycobacterial strains at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period.

  • Lysis and CFU Enumeration: Lyse the macrophages at different time points post-infection and plate the lysates on solid medium to determine the intracellular bacterial load (CFUs).

Generation of Mycobactin-Deficient Mutants via Homologous Recombination

Objective: To create a knockout mutant of a gene in the mycobactin biosynthesis pathway.

G start Start: Identify Target Gene (e.g., mbtB) clone_gene Clone Target Gene with Flanking Regions into a Suicide Vector start->clone_gene disrupt_gene Disrupt the Cloned Gene with a Selectable Marker (e.g., Hygromycin Resistance) clone_gene->disrupt_gene transform Transform the Construct into Wild-Type Mycobacteria disrupt_gene->transform select_single Select for Single Crossover Events (e.g., on Kanamycin) transform->select_single select_double Select for Double Crossover Events (e.g., on Sucrose and Hygromycin) select_single->select_double confirm Confirm Gene Knockout by PCR and Southern Blot select_double->confirm end_node End: Mycobactin-Deficient Mutant Strain confirm->end_node

Caption: Experimental workflow for generating a gene knockout mutant.

Mycobactin Biosynthesis as a Drug Target

Rationale for Targeting the Mycobactin Pathway

The mycobactin biosynthesis pathway presents an attractive target for the development of new anti-tubercular drugs for several reasons:

  • Essentiality: Mycobactin is essential for the virulence of M. tuberculosis.[2][7]

  • Specificity: The mycobactin biosynthesis pathway is unique to mycobacteria and is absent in humans, suggesting that inhibitors of this pathway are likely to have low host toxicity.

  • Novelty: Targeting this pathway represents a novel mechanism of action, which is crucial in the face of rising antibiotic resistance.

Current Strategies and Inhibitors

Several strategies are being explored to target the mycobactin pathway, including:

  • Inhibition of Key Enzymes: Designing small molecule inhibitors that target essential enzymes in the pathway, such as MbtA and MbtI.

  • Trojan Horse Approach: Synthesizing conjugates of siderophores with antibiotics. The mycobacterium actively takes up the siderophore-drug conjugate, delivering the antibiotic to its intracellular target.

Conclusion and Future Perspectives

Mycobactin siderophores are fascinating and complex molecules that are central to the pathogenesis of mycobacteria. Since their discovery as an "essential growth factor," our understanding of their structure, biosynthesis, regulation, and role in virulence has grown immensely. The elucidation of the mycobactin biosynthetic pathway has not only provided fundamental insights into mycobacterial physiology but has also opened up new avenues for the development of novel therapeutics to combat tuberculosis. Future research in this area will likely focus on further dissecting the intricate regulatory networks that control mycobactin production, understanding the precise mechanisms of mycobactin transport across the complex mycobacterial cell envelope, and developing potent and specific inhibitors of the mycobactin pathway for clinical use.

References

An In-depth Technical Guide to Mycobactins M, S, T, and J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a group of lipophilic siderophores produced by Mycobacterium species to acquire iron, an essential nutrient, from their host environment. By chelating ferric iron with high affinity, mycobactins play a crucial role in the survival and pathogenesis of mycobacteria, including the infamous Mycobacterium tuberculosis. The core structure of mycobactins consists of a salicylic acid or a derivative, two modified lysine residues, and a fatty acid acyl chain, which contributes to their lipophilicity and association with the mycobacterial cell envelope. Variations in this core structure give rise to different types of mycobactins, each with unique properties and produced by different mycobacterial species. This guide provides a detailed technical overview of four key mycobactin types: M, S, T, and J, focusing on their structural differences, physicochemical properties, biosynthesis, and methods for their study.

Core Structures and Comparative Analysis

The fundamental structure of mycobactins is a complex assembly of amino acids and fatty acids, creating a hexadentate chelator for ferric iron. The primary variations among mycobactins M, S, T, and J lie in the length and saturation of the acyl chain, the presence or absence of methyl groups on the core structure, and the stereochemistry of certain chiral centers.

Mycobactin M , produced by Mycobacterium marinum, is characterized by the presence of smaller acyl groups, specifically acetyl and propionyl residues, at the hydroxamic acid center of the mycobactic acid moiety[1].

Mycobactin S , isolated from Mycobacterium smegmatis, a non-pathogenic, fast-growing species, has a nucleus that is structurally identical to mycobactin T. The key difference lies in the optical configuration at the β-carbon atom of the hydroxy acid fragment[2].

Mycobactin T , the siderophore of Mycobacterium tuberculosis, is a well-characterized mycobactin. It exists in both a cell-wall-associated lipophilic form and a more hydrophilic, water-soluble form (carboxymycobactin) that is secreted[3][4]. The length of the acyl chain in mycobactin T can vary from 14 to 21 carbon atoms[5].

Mycobactin J , commercially available and isolated from Mycobacterium avium subsp. paratuberculosis, is essential for the in vitro growth of this pathogen[6]. Its structure and absolute configuration have been determined, providing a reference for other mycobactins[3].

Quantitative Data Presentation

A comparative summary of the known quantitative properties of mycobactins M, S, T, and J is presented below. It is important to note that experimental data for some of these properties are not uniformly available for all mycobactin types, and some values are computed estimates.

PropertyMycobactin MMycobactin SMycobactin TMycobactin J
Molecular Formula C27H37N5O10[7]C44H69N5O10[8]Variable (dependent on acyl chain)C45H71N5O10[9]
Molecular Weight ( g/mol ) 591.6[7]828.0[8]Variable (approx. 850-950)842.1[9]
logP (calculated) 0.2[7]8.6[8]Highly lipophilic9.0[9]
Solubility Sparingly soluble in waterInsoluble in waterInsoluble in waterAmphiphilic
Iron (Fe³⁺) Stability Constant (log β₁₁₀) Not reportedNot reportedNot reported~ 43[10][11]
Producing Organism Mycobacterium marinum[1]Mycobacterium smegmatisMycobacterium tuberculosis[3]Mycobacterium avium subsp. paratuberculosis[6]

Mycobactin Biosynthesis Pathways

The biosynthesis of mycobactins is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster. This process involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The core scaffold is assembled from salicylic acid, serine, and two lysine residues, followed by the addition of a fatty acyl chain. The specific enzymes and gene organization within the mbt cluster can vary between mycobacterial species, leading to the structural diversity of mycobactins.

General Mycobactin Biosynthesis Pathway

The biosynthesis of the mycobactin core is initiated by the activation of salicylic acid by MbtA. This activated salicylate is then transferred to the MbtB protein. A series of NRPS and PKS modules (MbtB, MbtC, MbtD, MbtE, MbtF) then assemble the core structure by incorporating and modifying serine and lysine residues. The final steps involve the attachment of a fatty acyl chain, a process that is not yet fully elucidated but involves other mbt gene products.

Mycobactin_Biosynthesis cluster_activation Salicylate Activation cluster_core_assembly Core Scaffold Assembly cluster_tailoring Tailoring Reactions Salicylic_Acid Salicylic Acid MbtA MbtA Salicylic_Acid->MbtA ATP -> AMP + PPi Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP MbtB MbtB (NRPS) Salicyl_AMP->MbtB Loading MbtC_D MbtC/MbtD (PKS) MbtB->MbtC_D Elongation MbtE_F MbtE/MbtF (NRPS) MbtC_D->MbtE_F Elongation Core_Structure Mycobactin Core MbtE_F->Core_Structure Cyclization & Release Mycobactin Mature Mycobactin Core_Structure->Mycobactin Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_Transferase Acyl Transferase (e.g., MbtK) Fatty_Acyl_CoA->Acyl_Transferase Acyl_Transferase->Mycobactin Acylation

Caption: Generalized mycobactin biosynthesis pathway.

Comparative Biosynthesis of M, S, T, and J

The structural differences in mycobactins M, S, T, and J arise from variations in the enzymatic machinery encoded by the mbt gene clusters of their respective producing organisms.

  • Mycobacterium marinum (Mycobactin M): The mbt gene cluster in M. marinum is responsible for the incorporation of smaller acyl groups (acetyl or propionyl)[1]. This suggests a difference in the acyl-CoA ligase or acyltransferase specificity compared to other mycobacteria.

  • Mycobacterium smegmatis (Mycobactin S): The mbt gene cluster in M. smegmatis is highly homologous to that of M. tuberculosis[1]. The key difference leading to the altered stereochemistry in mycobactin S likely resides in the specific domains of the NRPS/PKS enzymes responsible for chiral synthesis.

  • Mycobacterium tuberculosis (Mycobactin T): The mbt gene cluster in M. tuberculosis is well-characterized and consists of mbtA-J genes responsible for the core synthesis[3][12].

  • Mycobacterium avium subsp. paratuberculosis (Mycobactin J): This subspecies has a defective mycobactin synthesis pathway, making it dependent on exogenous mycobactin J for growth[6]. The genetic basis for this defect lies in mutations within the mbt gene cluster[2].

Comparative_Mycobactin_Biosynthesis cluster_M Mycobactin M (M. marinum) cluster_S Mycobactin S (M. smegmatis) cluster_T Mycobactin T (M. tuberculosis) cluster_J Mycobactin J (M. avium) M_mbt mbt cluster M_enzymes Specific Acyltransferases (for acetyl/propionyl groups) M_mbt->M_enzymes Mycobactin_M Mycobactin M M_enzymes->Mycobactin_M S_mbt mbt cluster S_enzymes NRPS/PKS with altered stereospecificity S_mbt->S_enzymes Mycobactin_S Mycobactin S S_enzymes->Mycobactin_S T_mbt mbtA-J cluster T_enzymes Standard NRPS/PKS machinery T_mbt->T_enzymes Mycobactin_T Mycobactin T T_enzymes->Mycobactin_T J_mbt Defective mbt cluster J_enzymes Non-functional enzymes J_mbt->J_enzymes No_Mycobactin_J No de novo synthesis J_enzymes->No_Mycobactin_J

Caption: Key differences in mycobactin biosynthesis.

Experimental Protocols

Isolation and Purification of Mycobactins

This protocol outlines a general method for the isolation and purification of mycobactins from mycobacterial cultures, which can be adapted for specific mycobactin types.

1. Mycobacterial Culture and Harvest:

  • Grow the desired Mycobacterium species in an iron-deficient liquid medium to induce mycobactin production.

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 20 minutes.

2. Extraction of Mycobactins:

  • Resuspend the cell pellet in ethanol and incubate with shaking for 24 hours at room temperature to extract the lipophilic mycobactins.

  • Centrifuge to remove cell debris and collect the ethanol supernatant.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Concentrate the ethanol extract under reduced pressure.

  • Resuspend the residue in a suitable solvent (e.g., methanol).

  • Inject the sample onto a reverse-phase C18 HPLC column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient could be from 10% to 100% acetonitrile over 30 minutes.

  • Monitor the elution profile at 310 nm (for the salicyl moiety) and 450 nm (for the iron-mycobactin complex if iron is present).

  • Collect the fractions corresponding to the mycobactin peaks.

HPLC_Purification_Workflow Culture Mycobacterial Culture (Iron-deficient medium) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Ethanol Extraction Harvest->Extraction Concentration Concentration of Extract Extraction->Concentration HPLC Reverse-Phase HPLC (C18 column) Concentration->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Analysis of Fractions (MS, NMR) Fractionation->Analysis

Caption: Workflow for mycobactin purification by HPLC.

Structural Characterization

1. Mass Spectrometry (MS):

  • Analyze the purified mycobactin fractions by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in elucidating the structure of the acyl chain and other components.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified mycobactin in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to identify the different chemical groups present in the molecule.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to fully assign the structure.

Conclusion

Mycobactins M, S, T, and J represent a fascinating family of siderophores with subtle yet significant structural variations that impact their physicochemical properties and biological roles. Understanding these differences is crucial for researchers in the fields of mycobacterial physiology, pathogenesis, and drug development. The methodologies outlined in this guide provide a framework for the isolation, characterization, and comparative analysis of these important molecules. Further research into the specific enzymatic steps that govern the biosynthesis of each mycobactin type will undoubtedly open new avenues for the development of novel anti-tubercular agents that target iron acquisition.

References

The Mechanism of Iron Acquisition by Mycobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in a wide range of cellular processes, from respiration to DNA synthesis. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence. Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved a sophisticated and highly efficient system to scavenge iron, a metal that is tightly sequestered by the host. Central to this system is a class of small, lipophilic molecules known as mycobactins. This technical guide provides an in-depth exploration of the mechanism of iron acquisition by mycobactin, detailing the molecular players, transport pathways, and regulatory networks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and combat tuberculosis.

The Mycobactin Siderophore System

Mycobacterium tuberculosis employs a dual-siderophore system to acquire iron from its environment. This system consists of the membrane-associated, lipid-soluble mycobactin and the secreted, water-soluble carboxymycobactin.[1] Carboxymycobactin is released into the extracellular milieu to chelate ferric iron (Fe³⁺) from host iron-binding proteins such as transferrin and lactoferrin. The resulting ferri-carboxymycobactin complex is then shuttled back to the mycobacterial cell surface.

Mycobactin, embedded within the unique and complex cell envelope of M. tuberculosis, acts as the acceptor of this chelated iron.[2] This transfer process is facilitated by the cell wall-associated protein HupB.[2][3] Once bound to mycobactin, the iron is transported across the cell envelope and into the cytoplasm.

Core Components of the Mycobactin-Mediated Iron Acquisition Pathway

The acquisition of iron via the mycobactin system is a multi-step process involving a cohort of specialized proteins and transport systems. The key players in this pathway are:

  • Mycobactin and Carboxymycobactin: These are the primary siderophores responsible for chelating extracellular iron.

  • HupB: A multifunctional protein that is found on the cell surface and acts as a receptor for ferri-carboxymycobactin, facilitating the transfer of iron to mycobactin.[2][3]

  • IrtAB: An inner membrane ATP-binding cassette (ABC) transporter responsible for the import of ferri-mycobactin into the cytoplasm.[4] The IrtA subunit possesses a cytosolic domain with flavin reductase activity, which is believed to reduce Fe³⁺ to ferrous iron (Fe²⁺), leading to its release from mycobactin.[2]

  • Esx-3 Secretion System: This Type VII secretion system is essential for mycobactin-mediated iron acquisition, although its precise role is still under investigation. It is hypothesized to be involved in the transport of components necessary for iron utilization or the proper localization of mycobactin within the cell envelope.[5]

Quantitative Data on Mycobactin-Iron Interaction

The efficiency of a siderophore is determined by its affinity for iron. While comprehensive kinetic data for the entire transport process is limited, the iron-binding affinity of mycobactin has been determined.

ParameterValueReference
Complex Stability Constant (log β₁₁₀) for Mycobactin J ~ 43[1](--INVALID-LINK--)

Note: This value indicates an extremely high affinity of mycobactin for ferric iron, surpassing that of many other well-characterized siderophores.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with mycobactin-mediated iron acquisition.

IronAcquisitionPathway cluster_extracellular Extracellular Space / Host Environment cluster_cell_envelope Mycobacterial Cell Envelope cluster_cytoplasm Cytoplasm Host Iron Host Iron Ferri-carboxymycobactin Ferri-carboxymycobactin Host Iron->Ferri-carboxymycobactin Chelation by Carboxymycobactin Carboxymycobactin Carboxymycobactin Carboxymycobactin->Ferri-carboxymycobactin HupB HupB Ferri-carboxymycobactin->HupB Binding Mycobactin Mycobactin HupB->Mycobactin Iron Transfer Ferri-mycobactin Ferri-mycobactin Mycobactin->Ferri-mycobactin IrtAB IrtAB Transporter Ferri-mycobactin->IrtAB Transport Esx-3 Esx-3 System Esx-3->Mycobactin Facilitates Utilization/ Localization Fe2+ Fe²⁺ IrtAB->Fe2+ Reduction & Release Metabolic\nProcesses Metabolic Processes Fe2+->Metabolic\nProcesses Utilization

Caption: Mycobactin-mediated iron acquisition pathway in M. tuberculosis.

SiderophoreDetectionWorkflow Start Start Prepare CAS\nAgar Plates Prepare CAS Agar Plates Start->Prepare CAS\nAgar Plates Inoculate with\nM. tuberculosis Inoculate with M. tuberculosis Prepare CAS\nAgar Plates->Inoculate with\nM. tuberculosis Incubate under\nIron-limiting Conditions Incubate under Iron-limiting Conditions Inoculate with\nM. tuberculosis->Incubate under\nIron-limiting Conditions Observe for\nColor Change Observe for Color Change Incubate under\nIron-limiting Conditions->Observe for\nColor Change Measure Halo\nDiameter Measure Halo Diameter Observe for\nColor Change->Measure Halo\nDiameter Quantify Siderophore\nProduction Quantify Siderophore Production Measure Halo\nDiameter->Quantify Siderophore\nProduction End End Quantify Siderophore\nProduction->End

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

IronUptakeAssayWorkflow Start Start Prepare ⁵⁵Fe-labeled\nFerri-mycobactin Prepare ⁵⁵Fe-labeled Ferri-mycobactin Start->Prepare ⁵⁵Fe-labeled\nFerri-mycobactin Incubate with\nM. tuberculosis cells Incubate with M. tuberculosis cells Prepare ⁵⁵Fe-labeled\nFerri-mycobactin->Incubate with\nM. tuberculosis cells Time-course\nSampling Time-course Sampling Incubate with\nM. tuberculosis cells->Time-course\nSampling Separate Cells\nfrom Medium Separate Cells from Medium Time-course\nSampling->Separate Cells\nfrom Medium Measure Radioactivity\nin Cells Measure Radioactivity in Cells Separate Cells\nfrom Medium->Measure Radioactivity\nin Cells Calculate Iron\nUptake Rate Calculate Iron Uptake Rate Measure Radioactivity\nin Cells->Calculate Iron\nUptake Rate End End Calculate Iron\nUptake Rate->End

Caption: Experimental workflow for a radiolabeled iron uptake assay.

Experimental Protocols

Protocol 1: Detection of Siderophore Production using Chrome Azurol S (CAS) Agar Assay

This protocol is adapted for the detection of mycobactin, a lipophilic siderophore.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Minimal medium 9 (MM9) salts

  • Agar

  • Casamino acids

  • Glucose

  • Mycobacterium tuberculosis strain of interest

  • Sterile petri dishes

  • Sterile water and glassware (acid-washed to remove trace iron)

Procedure:

  • Preparation of Blue Dye Solution:

    • Solution A: Dissolve 0.06 g of CAS in 50 ml of sterile water.

    • Solution B: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution C: Dissolve 0.073 g of HDTMA in 40 ml of sterile water.

    • Slowly mix Solution B with Solution A, then add Solution C while stirring. The solution should turn blue. Autoclave and store in a dark, sterile container.[6]

  • Preparation of CAS Agar Plates:

    • To 750 ml of sterile water, add 100 ml of 10x MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8.

    • Add 15 g of agar and autoclave.

    • Cool the agar to 50°C in a water bath.

    • Aseptically add 30 ml of a sterile 10% (w/v) casamino acids solution and 10 ml of a sterile 20% (w/v) glucose solution.

    • Slowly add 100 ml of the sterile Blue Dye solution along the side of the flask with gentle swirling to ensure thorough mixing without creating excessive bubbles.

    • Aseptically pour the CAS agar into sterile petri dishes and allow them to solidify.[6]

  • Inoculation and Incubation:

    • Grow the M. tuberculosis strain in an appropriate iron-deficient liquid medium to late-log phase.

    • Spot 5-10 µl of the bacterial culture onto the center of the CAS agar plates.

    • Incubate the plates at 37°C in a humidified incubator. Due to the slow growth of M. tuberculosis, incubation may be required for 1-3 weeks.

  • Observation and Quantification:

    • Siderophore production is indicated by a color change of the agar from blue to orange or yellow around the bacterial colony.

    • The diameter of the halo and the colony can be measured to calculate a siderophore production index (Halo diameter / Colony diameter).

Protocol 2: Radiolabeled Iron Uptake Assay

This protocol outlines the measurement of iron uptake mediated by mycobactin using radioactive iron (⁵⁵Fe).

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Iron-deficient growth medium (e.g., Sauton's medium with an iron chelator like 2,2'-dipyridyl)

  • Purified mycobactin

  • ⁵⁵FeCl₃

  • Washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 80)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with glass fiber filters (e.g., 0.45 µm pore size)

  • Liquid scintillation counter

Procedure:

  • Preparation of ⁵⁵Fe-labeled Ferri-mycobactin:

    • In a sterile microcentrifuge tube, mix a known concentration of purified mycobactin (in an appropriate solvent like ethanol) with a molar excess of ⁵⁵FeCl₃.

    • Incubate at room temperature for 1-2 hours to allow for complex formation.

    • The concentration of the resulting ⁵⁵Fe-ferri-mycobactin should be determined.

  • Bacterial Culture Preparation:

    • Grow the M. tuberculosis strain in an iron-deficient medium to mid-log phase to induce the expression of iron uptake systems.

    • Harvest the cells by centrifugation, wash them twice with ice-cold washing buffer, and resuspend them in fresh, iron-deficient medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Iron Uptake Assay:

    • Pre-warm the bacterial suspension to 37°C.

    • Initiate the uptake experiment by adding a known amount of ⁵⁵Fe-ferri-mycobactin to the bacterial suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots (e.g., 1 ml) of the cell suspension.[7]

  • Separation and Measurement:

    • Immediately filter the aliquots through a glass fiber filter to separate the cells from the medium containing unincorporated ⁵⁵Fe-ferri-mycobactin.

    • Wash the filters rapidly with three volumes of ice-cold washing buffer to remove any non-specifically bound radioactivity.

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • The amount of iron taken up by the cells at each time point is calculated based on the measured radioactivity and the specific activity of the ⁵⁵Fe-ferri-mycobactin.

    • The rate of iron uptake can be determined from the initial linear phase of the uptake curve.

Conclusion and Future Directions

The mycobactin-mediated iron acquisition system is a testament to the remarkable adaptability of Mycobacterium tuberculosis to the iron-limited environment of the host. The intricate interplay between carboxymycobactin, mycobactin, HupB, IrtAB, and the Esx-3 system highlights a highly coordinated and efficient pathway for iron procurement. A thorough understanding of this mechanism is paramount for the development of novel therapeutic strategies that target this essential virulence pathway.

Future research should focus on elucidating the precise molecular mechanisms of each component, particularly the role of the Esx-3 secretion system and the kinetics of iron transport through the IrtAB transporter. The development of high-throughput screening assays to identify inhibitors of mycobactin biosynthesis, transport, or iron utilization holds significant promise for the discovery of new anti-tubercular agents. By disrupting this critical supply line of an essential nutrient, it may be possible to effectively "starve" the pathogen and combat the global threat of tuberculosis.

References

An In-depth Technical Guide to the Genetic Regulation of the Mycobactin (mbt) Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, to acquire essential nutrients from its host is paramount for its survival and virulence. Iron, a critical cofactor for numerous cellular processes, is sequestered by the host as a defense mechanism. To counteract this, Mtb has evolved a sophisticated iron acquisition system centered around the synthesis of high-affinity iron chelators called siderophores, primarily mycobactin and carboxymycobactin. The biosynthesis of these siderophores is orchestrated by the products of the mycobactin (mbt) gene cluster. The intricate genetic regulation of the mbt cluster represents a key adaptive mechanism for Mtb within the host and presents a promising target for novel anti-tubercular drug development. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the mbt gene cluster, detailed experimental protocols for its study, and quantitative data to facilitate further research and therapeutic design.

Core Regulatory Network of the mbt Gene Cluster

The expression of the mbt gene cluster is tightly controlled in response to intracellular iron levels, primarily through the actions of a negative regulator, IdeR, and a positive regulator, HupB.

The Central Role of IdeR: An Iron-Dependent Repressor

The cornerstone of mbt gene regulation is the Iron-dependent Regulator (IdeR), a member of the Diphtheria toxin repressor (DtxR) family of metal-dependent transcriptional regulators. In the presence of high intracellular iron concentrations, IdeR acts as a repressor of the mbt gene cluster.

The mechanism of repression involves the binding of an Fe²⁺-IdeR complex to a specific 19-base pair consensus sequence known as the "iron box" (5'-TTAGGTTAGGCTAACCTAA-3') located within the promoter regions of the mbt genes. This binding sterically hinders the access of RNA polymerase to the promoter, thereby inhibiting transcription. Upon iron starvation, the Fe²⁺-IdeR complex dissociates, leaving the iron box unoccupied and permitting the transcription of the mbt genes.

Positive Regulation by HupB in Low-Iron Conditions

Under iron-limiting conditions, the histone-like protein HupB functions as a positive regulator of mbt gene expression. HupB binds to a specific site upstream of the IdeR binding site in the promoter region of mbtB. The binding of HupB is enhanced in the presence of iron, with binding observed at concentrations as low as 25 µM Fe²⁺. This suggests a model where, as iron levels begin to decrease, the repressive effect of IdeR is alleviated, allowing HupB to bind and actively promote the transcription of the mbt operon, likely by facilitating the recruitment of RNA polymerase.

Quantitative Data on mbt Gene Cluster Regulation

The regulation of the mbt gene cluster by iron availability has been quantified through various experimental approaches, including RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (qRT-PCR). The following tables summarize key quantitative data on the differential expression of mbt genes and the binding of regulatory proteins to their promoter regions.

GeneFunction in Mycobactin BiosynthesisFold Change (Iron Starvation vs. Iron Replete)p-valueReference
mbtASalicylate activation14<0.05
mbtBNon-ribosomal peptide synthetase49<0.05
mbtCPolyketide synthaseUpregulated-
mbtDPolyketide synthaseUpregulated-
mbtENon-ribosomal peptide synthetaseUpregulated-
mbtFNon-ribosomal peptide synthetaseUpregulated-
mbtGHydroxylaseUpregulated-
mbtHMbtH-like proteinUpregulated-
mbtIIsochorismate synthase23<0.05
mbtJThioesteraseUpregulated-
mbtKAcyl-AMP ligaseUpregulated-
mbtLAcyl carrier proteinUpregulated-
mbtMMethyltransferaseUpregulated-
mbtNAcyl-CoA synthetaseUpregulated-
Table 1: Differential Expression of mbt Genes Under Iron Starvation. This table summarizes the fold change in expression of genes within the mbt cluster in Mycobacterium tuberculosis under iron-limiting conditions compared to iron-replete conditions. Data is compiled from RNA-seq and qRT-PCR studies. A specific fold change and p-value are provided where available in the cited literature. For other genes, "Upregulated" indicates a significant increase in expression was reported without specific quantitative values in the primary search results.
Regulatory ProteinDNA TargetBinding ConditionsBinding Affinity (Kd)Reference
IdeRmbtB promoter (iron box)Fe²⁺-dependentNot explicitly quantified
HupBmbtB promoter (upstream of iron box)Enhanced by Fe²⁺ (≥25 µM)Not explicitly quantified
Table 2: Protein-DNA Interactions in mbt Gene Regulation. This table outlines the binding characteristics of the key regulatory proteins, IdeR and HupB, to the promoter region of the mbtB gene. While the conditions for binding are established, specific equilibrium dissociation constants (Kd) were not found in the initial search results.

Signaling Pathway and Experimental Workflows

To visually represent the complex regulatory network and the experimental approaches used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

mbt_regulation_pathway cluster_conditions Iron Levels cluster_regulators Regulators cluster_genes mbt Gene Cluster High_Iron High Iron Fe Fe²⁺ Low_Iron Low Iron HupB HupB IdeR IdeR mbt_promoter mbt Promoter (Iron Box) IdeR->mbt_promoter represses Fe->IdeR binds HupB->mbt_promoter activates mbt_genes mbtA-N (Mycobactin Biosynthesis) mbt_promoter->mbt_genes transcription

Caption: Regulatory pathway of the mbt gene cluster in response to iron availability.

chip_seq_workflow A 1. Cross-linking (Formaldehyde treatment of Mtb cells) B 2. Cell Lysis & Chromatin Shearing (Sonication or enzymatic digestion) A->B C 3. Immunoprecipitation (Incubation with antibody against regulator, e.g., anti-IdeR) B->C D 4. Purification of Protein-DNA Complexes (e.g., Protein A/G beads) C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. Library Preparation (End repair, A-tailing, adapter ligation) E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Peak calling, motif analysis) G->H

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-Seq).

rna_seq_workflow A 1. Mtb Culture (Iron-replete vs. Iron-starved conditions) B 2. RNA Extraction (e.g., TRIzol-based methods) A->B C 3. Ribosomal RNA (rRNA) Depletion B->C D 4. RNA Fragmentation & cDNA Synthesis C->D E 5. Library Preparation (Adapter ligation, amplification) D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Read mapping, differential expression analysis) F->G

Caption: Experimental workflow for RNA Sequencing (RNA-Seq).

emsa_workflow A 1. Probe Preparation (Labeled DNA fragment of mbt promoter) B 2. Binding Reaction (Incubate probe with purified regulator protein, e.g., IdeR/HupB) A->B C 3. Native Polyacrylamide Gel Electrophoresis (PAGE) B->C D 4. Detection (Autoradiography or fluorescence imaging) C->D E 5. Analysis (Observe shift in mobility of protein-bound DNA) D->E

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections provide step-by-step protocols for the key experiments used to study the genetic regulation of the mbt gene cluster in Mycobacterium tuberculosis.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is adapted for use with Mycobacterium tuberculosis.

1. Cell Culture and Cross-linking:

  • Grow M. tuberculosis cultures to the desired optical density (e.g., mid-log phase) under appropriate conditions (e.g., iron-replete or iron-depleted media).

  • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 20-30 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Harvest cells by centrifugation and wash twice with ice-cold Phosphate Buffered Saline (PBS).

2. Cell Lysis and Chromatin Shearing:

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Lyse the cells using mechanical disruption (e.g., bead beating), which is effective for the tough mycobacterial cell wall.

  • Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.

3. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G beads for 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and transfer the supernatant (pre-cleared chromatin) to a new tube.

  • Add the specific antibody against the protein of interest (e.g., anti-IdeR or anti-HupB) and incubate overnight at 4°C with rotation.

  • Add Protein A/G beads to the antibody-chromatin mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.

4. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Perform a series of washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for 4-6 hours or overnight to reverse the cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

6. Library Preparation and Sequencing:

  • Prepare the sequencing library from the purified DNA by performing end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

  • Perform size selection of the library.

  • Sequence the library on a high-throughput sequencing platform.

7. Data Analysis:

  • Align the sequencing reads to the M. tuberculosis reference genome.

  • Use a peak-calling algorithm to identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or a mock IP).

  • Perform motif analysis on the identified peaks to find consensus binding sequences.

RNA Sequencing (RNA-Seq)

This protocol outlines the steps for differential gene expression analysis in M. tuberculosis.

1. Mtb Culture and RNA Extraction:

  • Grow M. tuberculosis cultures under the desired experimental conditions (e.g., iron-replete and iron-starved).

  • Harvest the cells and immediately stabilize the RNA using a reagent like RNAprotect Bacteria Reagent (Qiagen).

  • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • Extract total RNA using a TRIzol-based method followed by a column purification step to ensure high purity.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

2. RNA Quality Control and Ribosomal RNA (rRNA) Depletion:

  • Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Deplete the ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a commercially available kit specific for bacteria.

3. Library Preparation and Sequencing:

  • Fragment the rRNA-depleted RNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the cDNA library by PCR.

  • Sequence the library on a high-throughput sequencing platform.

4. Data Analysis:

  • Assess the quality of the raw sequencing reads.

  • Align the reads to the M. tuberculosis reference genome.

  • Quantify the number of reads mapping to each gene.

  • Perform differential gene expression analysis between the experimental conditions (e.g., iron-starved vs. iron-replete) using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for studying the in vitro interaction between a purified regulatory protein and a target DNA sequence.

1. Probe Preparation:

  • Synthesize complementary oligonucleotides corresponding to the DNA region of interest (e.g., the mbtB promoter containing the iron box).

  • Anneal the oligonucleotides to form a double-stranded DNA probe.

  • Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin, fluorescent dye).

  • Purify the labeled probe to remove unincorporated label.

2. Binding Reaction:

  • Set up binding reactions in a small volume (e.g., 20 µL) containing a binding buffer, the labeled probe, and varying concentrations of the purified regulatory protein (e.g., IdeR or HupB).

  • For studying the effect of cofactors, include them in the reaction (e.g., varying concentrations of Fe²⁺ for IdeR).

  • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

  • For competition assays to confirm specificity, add an excess of unlabeled specific probe.

  • Incubate the reactions at room temperature or 37°C for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

3. Native Polyacrylamide Gel Electrophoresis (PAGE):

  • Prepare a non-denaturing polyacrylamide gel.

  • Add a loading dye to the binding reactions.

  • Load the samples

An In-depth Technical Guide on the Core Functions of Carboxymycobactin and Mycobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis. To acquire this essential metal from the iron-limited host environment, the bacterium employs a sophisticated siderophore-mediated iron acquisition system. This system relies on two key players: carboxymycobactin and mycobactin. This technical guide provides a comprehensive overview of the distinct yet coordinated functions of these two siderophores, detailing their biochemical properties, the molecular machinery involved in their transport, and the intricate regulatory networks that govern their production. Detailed experimental protocols for studying these siderophores and visual representations of the key pathways are included to facilitate further research and drug development efforts targeting this critical virulence mechanism.

Introduction: The Dual Siderophore System of Mycobacterium tuberculosis

Mycobacterium tuberculosis utilizes a two-component siderophore system to efficiently scavenge and internalize iron. This system consists of a soluble, extracellular siderophore, carboxymycobactin, and a lipophilic, cell wall-associated siderophore, mycobactin.[1][2] Their coordinated action allows the bacterium to effectively compete for iron with host iron-binding proteins like transferrin and lactoferrin.[3]

Carboxymycobactin , the water-soluble component, is secreted into the extracellular milieu to chelate ferric iron (Fe³⁺).[3][4] Its higher polarity, due to a shorter alkyl chain, allows it to diffuse through the aqueous environment and capture iron from various host sources.[5]

Mycobactin , on the other hand, is a more lipophilic molecule with a long alkyl chain that anchors it within the mycobacterial cell wall.[1] It is believed to act as an iron shuttle, accepting the iron captured by carboxymycobactin and facilitating its transport across the complex and impermeable mycobacterial cell envelope.[5]

Comparative Analysis of Carboxymycobactin and Mycobactin

While both siderophores share a common core structure for iron chelation, their differing physical and chemical properties dictate their distinct roles in iron acquisition.[5]

Structural and Physicochemical Properties
PropertyCarboxymycobactinMycobactinReference(s)
Location Extracellular, SecretedCell Wall-Associated[1][3]
Solubility Water-solubleLipophilic[4][5]
Alkyl Chain Length Shorter (2-9 carbons)Longer (10-21 carbons)[5]
Iron Binding Moiety Hydroxamate and salicylate groupsHydroxamate and salicylate groups[5]
Iron (Fe³⁺) Binding Affinity (log β₁₁₀) Estimated to be very high (~10³⁰)Estimated to be very high (~10³⁰), with some studies on related species suggesting it could be ~43[3][6][7]

Note: Precise, experimentally determined log β₁₁₀ values for carboxymycobactin and mycobactin from M. tuberculosis are not consistently reported in the literature. The provided values are estimations based on their high affinity for iron and studies on related mycobacterial siderophores.

The Iron Acquisition Pathway: A Coordinated Effort

The acquisition of iron via the carboxymycobactin-mycobactin system is a multi-step process involving secretion, iron scavenging, transport, and regulation.

Biosynthesis and Secretion

The biosynthesis of both carboxymycobactin and mycobactin is orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA-N).[8] The core structure is synthesized, and the length of the acyl chain is modified to produce either the soluble carboxymycobactin or the lipophilic mycobactin.[8]

Iron Scavenging and Transport

The secreted carboxymycobactin captures ferric iron from the host environment. The resulting ferri-carboxymycobactin complex is then recognized and transported across the outer membrane. Subsequently, the ATP-binding cassette (ABC) transporter IrtAB is responsible for the import of ferri-carboxymycobactin across the inner membrane.[9][10] It is proposed that iron is then transferred from carboxymycobactin to the cell wall-associated mycobactin, which acts as an intermediary, shuttling the iron further into the cell.[10]

G Figure 1: Carboxymycobactin-Mycobactin Iron Transport Workflow cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Host Iron Proteins Host Iron Proteins Ferri-carboxymycobactin Ferri-carboxymycobactin Host Iron Proteins->Ferri-carboxymycobactin Fe³⁺ Scavenging Carboxymycobactin Carboxymycobactin Carboxymycobactin->Ferri-carboxymycobactin Mycobactin Mycobactin Ferri-carboxymycobactin->Mycobactin Iron Transfer Ferri-mycobactin Ferri-mycobactin Mycobactin->Ferri-mycobactin IrtAB Transporter IrtAB Transporter Ferri-mycobactin->IrtAB Transporter Transport Fe³⁺ Fe³⁺ IrtAB Transporter->Fe³⁺

Figure 1: Carboxymycobactin-Mycobactin Iron Transport Workflow

Regulatory Network of Siderophore Biosynthesis

The expression of the mbt genes, and thus the production of both siderophores, is tightly regulated in response to iron availability. This regulation is primarily mediated by the iron-dependent regulator (IdeR) and the histone-like protein HupB.[11][12]

  • IdeR (Iron-dependent Regulator): In iron-replete conditions, IdeR binds to Fe²⁺ and acts as a transcriptional repressor, binding to the promoter regions of the mbt genes and blocking their transcription.[11][13]

  • HupB: Under iron-limiting conditions, IdeR is inactive, and HupB acts as a positive regulator, binding to the promoter of the mbtB gene and activating the transcription of the mbt operon.[12][14]

G Figure 2: Regulation of Mycobactin Biosynthesis High Iron High Iron IdeR IdeR High Iron->IdeR activates Low Iron Low Iron HupB HupB Low Iron->HupB induces mbt genes mbt genes IdeR->mbt genes represses HupB->mbt genes activates Siderophore Production Siderophore Production mbt genes->Siderophore Production

Figure 2: Regulation of Mycobactin Biosynthesis

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This colorimetric assay is a universal method for detecting siderophores. Siderophores will chelate iron from the blue CAS-iron complex, resulting in a color change to orange.[15]

Materials:

  • CAS solution: 0.06 g CAS in 50 mL dH₂O

  • HDTMA solution: 0.073 g HDTMA in 40 mL dH₂O

  • FeCl₃ solution: 1 mM FeCl₃ in 10 mM HCl

  • Piperazine-HCl buffer (pH 5.6)

  • Agar plates

Protocol:

  • Prepare the CAS solution and HDTMA solution separately.

  • Slowly add the FeCl₃ solution to the CAS solution while stirring.

  • Slowly add the HDTMA solution to the CAS-iron mixture while stirring to form the dark blue CAS reagent.

  • Prepare agar medium and autoclave. Cool to 50°C.

  • Mix the CAS reagent with the molten agar in a 1:9 ratio.

  • Pour the CAS agar plates and allow them to solidify.

  • Spot bacterial cultures onto the plates and incubate at 37°C.

  • Observe for the formation of an orange halo around the colonies, indicating siderophore production.[16]

G Figure 3: CAS Assay Workflow Prepare CAS Reagent Prepare CAS Reagent Prepare Agar Medium Prepare Agar Medium Prepare CAS Reagent->Prepare Agar Medium Mix Reagent and Agar Mix Reagent and Agar Prepare Agar Medium->Mix Reagent and Agar Pour Plates Pour Plates Mix Reagent and Agar->Pour Plates Inoculate Bacteria Inoculate Bacteria Pour Plates->Inoculate Bacteria Incubate Incubate Inoculate Bacteria->Incubate Observe Halo Observe Halo Incubate->Observe Halo

Figure 3: CAS Assay Workflow
Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of iron by mycobacterial cells.

Materials:

  • Mycobacterial culture grown in low-iron medium

  • ⁵⁵FeCl₃

  • Carboxymycobactin (purified)

  • Washing buffer (e.g., PBS with 0.05% Tween 80)

  • Scintillation fluid and counter

Protocol:

  • Grow M. tuberculosis to mid-log phase in iron-depleted medium.

  • Prepare a solution of ⁵⁵Fe-carboxymycobactin by incubating ⁵⁵FeCl₃ with an excess of carboxymycobactin.

  • Harvest and wash the mycobacterial cells and resuspend them in fresh medium.

  • Add the ⁵⁵Fe-carboxymycobactin complex to the cell suspension.

  • Incubate at 37°C for various time points.

  • Stop the uptake by rapidly filtering the cells through a membrane filter and washing extensively with cold washing buffer to remove extracellular ⁵⁵Fe.

  • Measure the radioactivity associated with the cells using a scintillation counter.[17]

Quantitative Real-Time PCR (qRT-PCR) for mbt Gene Expression

This method allows for the quantification of the expression levels of the mbt genes under different conditions.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for the mbt genes and a housekeeping gene (e.g., sigA)

Protocol:

  • Grow M. tuberculosis under iron-replete and iron-deplete conditions.

  • Extract total RNA from the bacterial cells.

  • Perform DNase treatment to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using primers for the target mbt genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[18]

Example Primers for mbtB:

  • Forward: 5'-GTCGGTGCTGTCGTTGGTAT-3'

  • Reverse: 5'-AGCGAGACGTAGTTGGCCTC-3'

(Note: Primer sequences should be validated for specificity and efficiency before use.)

Conclusion and Future Directions

The carboxymycobactin-mycobactin system is a critical virulence factor for M. tuberculosis, enabling its survival in the iron-poor host environment. A thorough understanding of the functions of these siderophores, their transport mechanisms, and their regulation is crucial for the development of novel anti-tubercular therapies. Targeting this essential pathway, for instance, by inhibiting the biosynthesis of these siderophores or blocking their transport, represents a promising strategy for the development of new drugs to combat tuberculosis. Further research into the precise molecular interactions within this system will undoubtedly unveil new vulnerabilities that can be exploited for therapeutic intervention.

References

Mycobactin Analogues as Potential Drug Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has an absolute requirement for iron to establish and maintain an infection. To acquire this essential nutrient within the iron-deprived environment of the host, Mtb employs a sophisticated iron acquisition system based on small, iron-chelating molecules called siderophores—specifically, mycobactin and carboxymycobactin. The biosynthetic pathway for these siderophores is unique to mycobacteria and essential for their virulence, making it an attractive target for novel anti-tubercular drug development. This guide provides a technical overview of the development of mycobactin analogues as potential drug candidates, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.

The Mycobactin Biosynthesis Pathway: A Prime Therapeutic Target

During infection, Mtb resides within macrophages, a niche where iron is actively withheld by the host as a defense mechanism. To overcome this, Mtb synthesizes and secretes siderophores. The more polar carboxymycobactin is secreted into the extracellular milieu to scavenge iron from host proteins like transferrin and lactoferrin.[1] Once iron-laden, it is transported back to the bacterium, where the iron is passed to the highly lipophilic, cell-wall-associated mycobactin, which acts as an ionophore to shuttle the iron across the complex mycobacterial cell envelope.[2]

The biosynthesis of these critical siderophores is orchestrated by a cluster of fourteen essential genes (mbtA-mbtN) that encode a large non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system.[1] The first committed step in this pathway is catalyzed by the enzyme MbtA, a salicyl-AMP ligase. MbtA activates salicylic acid by adenylation, preparing it for subsequent transfer to the growing siderophore backbone.[1][3] Because this pathway is essential for Mtb's survival in the host and is absent in mammals, its components, particularly MbtA, represent prime targets for therapeutic intervention.[1] Disruption of mycobactin biosynthesis leads to an inability to acquire iron, attenuating the growth and virulence of Mtb.

Classes of Mycobactin Analogues and Their Mechanisms of Action

The primary strategy in developing mycobactin analogues is the inhibition of the MbtA enzyme. By mimicking the structure of mycobactin or the intermediates in its biosynthesis, these analogues can bind to and block the function of key enzymes.

Pyrazoline-Based Analogues

A prominent class of mycobactin analogues is based on a 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline scaffold.[1] These compounds are designed to mimic the 2-hydroxyphenyl-oxazoline unit of the natural mycobactin siderophores.[2] Studies have identified lead compounds, such as 44 and 49 , that act as potent inhibitors of MbtA.[1][3] This inhibition disrupts the entire mycobactin production pathway, leading to iron starvation and bacterial death, particularly under the iron-depleted conditions found within the host.[2] Furthermore, some of these analogues have demonstrated additional mechanisms of action, including the potent inhibition of mycobacterial efflux pumps, which could help combat multidrug resistance.[1][3]

Mycobactin-Drug Conjugates: The "Trojan Horse" Approach

Another innovative strategy involves using mycobactin analogues as delivery vehicles to transport cytotoxic agents into the mycobacterial cell. This "Trojan Horse" approach leverages Mtb's own iron uptake machinery to selectively deliver a drug payload. A notable example is a mycobactin-artemisinin conjugate. While artemisinin itself has no activity against Mtb, its conjugation to a mycobactin analogue results in a compound with potent and selective anti-tubercular activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[4]

Quantitative Data on Analogue Efficacy

The following tables summarize the quantitative data for various mycobactin analogues from in vitro and cytotoxicity studies.

Table 1: In Vitro Anti-Tubercular Activity of Mycobactin Analogues
Compound/AnalogueClassTarget StrainMIC (Minimum Inhibitory Concentration)IC₅₀ (Half-maximal Inhibitory Concentration)Reference
Analogue 1 PyrazolineMtb (iron-depleted)21 µM (MIC₉₀)8 µM[2]
Analogue 1 PyrazolineMtb (iron-replete)333 µM (MIC₉₀)>100 µM[2]
DAP Analogues 2 & 3 PyrazolineMtb16 µM47 µM[2]
Analogue 6 Modified MycobactinMtb47 µM-[4]
Analogue 19 Oxazoline IntermediateMtb H₃₇Rv23.57 µM (7H12 media); 5.81 µM (GAS media)-[4]
Analogue 34 Mycobactin T AnalogueMtb H₃₇Rv0.02 µM (7H12 media)-[4]
Analogue 36 Mycobactin T AnalogueMtb H₃₇Rv0.09 µM (7H12 media)-[4]
Analogue 40 Maleimide AnalogueMtb H₃₇Rv0.88 µM (7H12 media)-[4]
Pyrazoline 29 PyrazolineMtb H₃₇Rv25 µM (IC₉₀)11 µM[5]
Pyrazoline 30 & 31 PyrazolineMtb H₃₇Rv34 µM (IC₉₀)23 µM[5]
Mycobactin-Artemisinin Conjugate 10 Drug ConjugateMtb H₃₇Rv0.39 µg/mL-[4]
Mycobactin-Artemisinin Conjugate 10 MDR MtbMDR Mtb0.16–1.25 µg/mL-[4]
Mycobactin-Artemisinin Conjugate 10 XDR MtbXDR Mtb0.078–0.625 µg/mL-[4]
Table 2: Cytotoxicity and Pharmacokinetic Data
Compound/AnalogueClassCell Line / ModelIC₅₀ / ParameterValueReference
Analogue 1 PyrazolineHeLa CellsCD₅₀ (Cytotoxic Dose)398 µM[2]
Analogue 34 Mycobactin T AnalogueVero CellsIC₅₀ (Cytotoxicity)21.50 µM[4]
Analogue 36 Mycobactin T AnalogueVero CellsIC₅₀ (Cytotoxicity)22.37 µM[4]
Analogue 40 Maleimide AnalogueVero CellsIC₅₀ (Cytotoxicity)>50 µM[4]
Salicyl-AMS MbtA InhibitorMouse (Oral)Cₘₐₓ1.2 µg/mL[6][7]
Salicyl-AMS MbtA InhibitorMouse (Oral)AUC58.6 µg·min/mL[6][7]
Salicyl-AMS MbtA InhibitorMouse (IP)Cₘₐₓ13.9 µg/mL[6][7]
Salicyl-AMS MbtA InhibitorMouse (IP)AUC400.9 µg·min/mL[6][7]

Visualized Pathways and Workflows

Mycobactin Biosynthesis Pathway and MbtA Inhibition

The following diagram illustrates the initial steps of the mycobactin biosynthesis pathway and the mechanism of its inhibition by a mycobactin analogue.

G cluster_pathway Mycobactin Biosynthesis (Initial Steps) cluster_inhibition Mechanism of Inhibition Sal Salicylic Acid MbtA MbtA Enzyme Sal->MbtA ATP ATP ATP->MbtA SalAMP Salicyl-AMP Intermediate MbtA->SalAMP Adenylation Blocked Inactive MbtA Complex MbtB MbtB Carrier Protein SalAMP->MbtB Transfer Product Salicyl-S-MbtB MbtB->Product Downstream Further Biosynthesis Product->Downstream Analogue Mycobactin Analogue (e.g., Pyrazoline) Analogue->MbtA

Caption: Inhibition of the MbtA enzyme by a mycobactin analogue blocks the pathway.

Siderophore-Mediated Iron Uptake in M. tuberculosis

This diagram shows the coordinated action of carboxymycobactin and mycobactin to acquire iron for the bacterial cell.

G Siderophore-Mediated Iron Uptake cluster_host Host Environment (Macrophage) cluster_mtb Mycobacterium tuberculosis cluster_membrane Cell Envelope HostFe Host Iron (Transferrin, Lactoferrin) CMBT Carboxymycobactin (cMBT) (Secreted) HostFe->CMBT Fe³⁺ Chelation MtbCell MBT Mycobactin (MBT) (Lipophilic) FeMBT Fe-MBT MBT->FeMBT Binds Fe³⁺ Fe_in Fe³⁺ FeMBT->Fe_in Transport Cytoplasm Cytoplasm Fe_in->Cytoplasm Utilization FeCMBT Fe-cMBT CMBT->FeCMBT Binds Fe³⁺ FeCMBT->MBT Iron Transfer

Caption: Coordinated action of carboxymycobactin and mycobactin for iron import.

Experimental Workflow for Drug Candidate Evaluation

This flowchart outlines the typical progression from analogue design to in vivo efficacy testing.

G A Rational Design & In Silico Screening B Chemical Synthesis of Analogues A->B C In Vitro Target-Based Assay (e.g., MbtA Inhibition) B->C D Whole-Cell Activity Assay (MIC Determination vs. Mtb) C->D E Secondary Assays (e.g., Efflux Pump Inhibition) D->E F Cytotoxicity Assay (e.g., vs. Vero, HepG2 cells) D->F G In Vivo Pharmacokinetics (PK) (Mouse Model) F->G Favorable Selectivity Index H In Vivo Efficacy Study (Infected Mouse Model) G->H Good PK Profile I Lead Optimization H->I

Caption: Workflow for the preclinical evaluation of mycobactin analogue drug candidates.

Key Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of mycobactin analogues. The following sections outline the core protocols used in their preclinical assessment.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The Microplate Alamar Blue Assay (MABA) or the Resazurin Microplate Assay (REMA) are commonly used, sensitive methods for determining the MIC of compounds against Mtb.[8]

Principle: Metabolically active, viable mycobacteria reduce the blue, non-fluorescent indicator dye (Alamar Blue or resazurin) to a pink, fluorescent product (resorufin). A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates growth inhibition.

Detailed Methodology (REMA/MABA):

  • Plate Preparation: Using a sterile 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[9] Final volumes in the wells should be 50-100 µL.

  • Controls: Include a "no drug" growth control (bacteria in medium only) and a "no bacteria" sterility control (medium only). A known anti-tubercular drug like isoniazid should be used as a positive control.[8][10]

  • Inoculum Preparation: Prepare a suspension of Mtb H₃₇Rv (or other strains) in 7H9 broth, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴-10⁵ CFU/mL in each well.[9]

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100-200 µL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 7-14 days.[9]

  • Indicator Addition: After the incubation period, add 20-30 µL of Alamar Blue or resazurin solution to each well. Re-incubate the plates for an additional 24 hours.

  • Reading Results: Visually inspect the plates. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[11]

Whole-Cell Efflux Pump Inhibition Assay

This assay measures the ability of a compound to inhibit efflux pumps, which actively extrude substances from the bacterial cell. It commonly uses a fluorescent substrate, such as ethidium bromide (EtBr), that is recognized by the pumps.

Principle: EtBr fluoresces weakly in aqueous solution but strongly upon intercalation with intracellular DNA. Efflux pumps actively remove EtBr, keeping intracellular fluorescence low. An effective efflux pump inhibitor (EPI) will block this process, leading to EtBr accumulation and a measurable increase in fluorescence.[12][13]

Detailed Methodology:

  • Bacterial Preparation: Grow mycobacterial cultures (e.g., M. smegmatis as a model) to mid-log phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).[13]

  • Assay Setup: In a 96-well black plate, add the bacterial suspension to wells.

  • Inhibitor Addition: Add the test compound (potential EPI) at a sub-inhibitory concentration (typically ≤1/4 MIC) to the appropriate wells.[12] Verapamil or chlorpromazine can be used as positive control EPIs.

  • Fluorescence Measurement: Place the plate in a fluorometer set to the appropriate excitation/emission wavelengths for EtBr (e.g., 530 nm excitation, 590 nm emission).[14]

  • Substrate Addition: Add EtBr to all wells to initiate the assay.

  • Data Acquisition: Monitor fluorescence in real-time over a set period (e.g., 60 minutes). A rapid and sustained increase in fluorescence in the presence of a test compound, compared to the "no inhibitor" control, indicates efflux pump inhibition.[14]

In Vivo Efficacy in a Murine Tuberculosis Model

Animal models are essential for evaluating the therapeutic potential of drug candidates. The mouse model of chronic TB infection is a standard for preclinical efficacy testing.[15][16]

Principle: Mice are infected with Mtb via a low-dose aerosol route to establish a pulmonary infection. After a set period to allow the infection to become established, treatment with the test compound is initiated. Efficacy is determined by comparing the bacterial load (CFU) in the lungs and other organs of treated mice to that of untreated controls.[7][10]

Detailed Methodology:

  • Infection: Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of Mtb H₃₇Rv, calibrated to deliver approximately 50-100 bacilli into the lungs.[16]

  • Treatment Initiation: Allow the infection to establish for a period (e.g., 4 days to several weeks).[10] Then, randomly assign mice to treatment groups: vehicle control (e.g., PBS), positive control (e.g., isoniazid), and test compound groups at various doses.[10]

  • Drug Administration: Administer the compounds daily (or as determined by pharmacokinetic studies) for a defined treatment period (e.g., 2-4 weeks) via the appropriate route (e.g., oral gavage, intraperitoneal injection).[7]

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and/or spleens.

  • CFU Enumeration: Homogenize the organs in PBS. Prepare serial dilutions of the homogenates and plate them on selective Middlebrook 7H11 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks, then count the number of colonies to determine the CFU per organ.

  • Data Analysis: Efficacy is expressed as the log₁₀ reduction in CFU in the organs of treated mice compared to the vehicle control group. A statistically significant reduction in bacterial load indicates in vivo activity.[7]

References

The Iron Gatekeepers: A Technical Guide to Inhibitors of Mycobactin Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The mycobacterial iron acquisition system, particularly the biosynthesis of the siderophore mycobactin, presents a compelling avenue for the development of new anti-tubercular agents. Mycobactin is essential for Mtb to scavenge iron from the host environment, a process critical for its survival, replication, and virulence.[1][2] This technical guide provides an in-depth overview of the mycobactin biosynthesis pathway and its inhibitors, with a focus on the key enzymes MbtA and MbtI. It offers a compilation of quantitative inhibitor data, detailed experimental protocols for inhibitor screening, and visualizations of the key pathways and experimental workflows to aid researchers in this critical area of drug discovery.

The Mycobactin Biosynthesis Pathway: A Prime Target for Anti-Tubercular Drug Discovery

Mycobacterium tuberculosis resides within host macrophages, an iron-limited environment. To overcome this, Mtb employs a sophisticated iron acquisition system centered on the production of siderophores, small molecules with a high affinity for ferric iron. The primary siderophores in Mtb are the cell-associated mycobactins and the secreted carboxymycobactins.[1] The biosynthesis of these molecules is orchestrated by a series of enzymes encoded by the mbt gene cluster (mbtA-N).[3][4] Genetic studies have demonstrated that disruption of the mbt genes attenuates the growth and virulence of Mtb, validating this pathway as a promising target for therapeutic intervention.[2]

Two enzymes, in particular, have emerged as primary targets for inhibitor development due to their crucial roles in initiating the biosynthetic cascade:

  • MbtI (Salicylate Synthase): MbtI is a chorismate-utilizing enzyme that catalyzes the first committed step in mycobactin biosynthesis: the conversion of chorismate to salicylate.[5] As this enzyme is absent in mammals, inhibitors targeting MbtI are expected to have a high degree of selectivity and low host toxicity.[6]

  • MbtA (Salicyl-AMP Ligase): MbtA is an adenylating enzyme that activates salicylate to form salicyl-adenosine monophosphate (Sal-AMP). This activated intermediate is then transferred to the aryl carrier protein domain of MbtB, the next enzyme in the pathway.[7] MbtA is a critical chokepoint in the pathway, making it an attractive target for inhibition.

Inhibition of either MbtI or MbtA effectively halts the production of mycobactin, leading to iron starvation and subsequent growth inhibition of M. tuberculosis.[8]

Quantitative Data on Mycobactin Biosynthesis Inhibitors

A growing number of compounds have been identified and synthesized to target the mycobactin biosynthesis pathway. The following tables summarize the quantitative data for inhibitors of MbtA and MbtI, providing key metrics for their efficacy.

Table 1: Inhibitors of MbtA (Salicyl-AMP Ligase)

InhibitorChemical ClassIC50 (µM)Ki (µM)MIC (µg/mL) against M. tuberculosisCitation(s)
Salicyl-AMSNucleoside analog--0.5[8]
5-hydroxy-indol-3-ethylamino-(2-nitro-4-trifluoromethyl)benzeneIndole derivative---
3-(2-hydroxyphenyl)-5-(aryl)-pyrazolinesPyrazoline---

Table 2: Inhibitors of MbtI (Salicylate Synthase)

InhibitorChemical ClassIC50 (µM)Ki (µM)MIC (µM) against M. bovis BCGCitation(s)
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)5-Phenylfuran-2-carboxylic acid11.2-32[9]
5-phenylfuran-2-carboxylic acid derivative (I)5-Phenylfuran-2-carboxylic acid6.3-250
Benzimidazole-2-thione 4Benzimidazole-2-thione---[10]
Chromane derivative 1Chromane55--[6]
2,3-dihydroxybenzoate scaffold compoundsDihydroxybenzoate-11-[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize inhibitors of the mycobactin biosynthesis pathway.

Recombinant Protein Expression and Purification

The in vitro evaluation of inhibitors requires pure and active enzymes. The following is a general protocol for the expression and purification of recombinant MbtA and MbtI from E. coli.

Protocol 3.1.1: Expression of Recombinant MbtA and MbtI

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for His-tagged MbtA or MbtI. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protocol 3.1.2: Purification of Recombinant MbtA and MbtI

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and for long-term storage at -80°C.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

MbtA (Salicyl-AMP Ligase) Inhibition Assay

The activity of MbtA can be monitored by detecting the release of pyrophosphate (PPi) during the adenylation reaction. This can be achieved using a coupled-enzyme assay.

Protocol 3.2.1: Pyrophosphate Detection Assay

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.2 U/mL inorganic pyrophosphatase, 0.2 mM ATP, and varying concentrations of the test inhibitor.

  • Enzyme Addition: Add purified recombinant MbtA to the reaction mixture to a final concentration of 1 µM.

  • Substrate Addition: Initiate the reaction by adding salicylic acid to a final concentration of 100 µM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Pyrophosphate Detection: The inorganic pyrophosphatase in the reaction mixture will hydrolyze the released PPi into two molecules of inorganic phosphate (Pi). The amount of Pi can be quantified using a commercially available phosphate assay kit (e.g., Malachite Green Phosphate Assay Kit).

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MbtI (Salicylate Synthase) Inhibition Assay

The activity of MbtI can be conveniently monitored by detecting the formation of its fluorescent product, salicylate.

Protocol 3.3.1: Fluorescence-Based Assay [10]

  • Reaction Buffer: Prepare a reaction buffer containing 100 mM Tris-HCl pH 8.0, 0.5 mM MgCl2, and 0.0025% (v/v) Igepal CA-630.[10]

  • Assay Setup: In a 384-well black plate, add the following to each well:

    • Reaction buffer

    • Varying concentrations of the test inhibitor (dissolved in DMSO, final DMSO concentration should not exceed 1%).

    • Purified recombinant MbtI to a final concentration of 1.0 µM.[10]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding chorismate to a final concentration of 100 µM.[10]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 305 nm and an emission wavelength of 420 nm using a microplate reader.[10] Continue to monitor the fluorescence at regular intervals for 20-30 minutes.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value as described for the MbtA assay.

Whole-Cell Growth Inhibition Assay

To assess the ability of inhibitors to penetrate the mycobacterial cell wall and inhibit growth, a whole-cell assay is essential. The Alamar Blue assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Protocol 3.4.1: Microplate Alamar Blue Assay (MABA) [1]

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC enrichment to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute it 1:50 in fresh 7H9 medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate. Include a drug-free control (positive control) and a media-only control (negative control).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates for 24-48 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the mycobactin biosynthesis pathway, a typical experimental workflow for inhibitor screening, and the logical relationship of targeting this pathway.

Mycobactin_Biosynthesis_Pathway cluster_inhibitors Inhibitor Targets Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl-AMP Salicylate->Salicyl_AMP MbtA (ATP -> AMP + PPi) Salicyl_MbtB Salicylated MbtB Salicyl_AMP->Salicyl_MbtB MbtA Mycobactin_Core Mycobactin Core Assembly Salicyl_MbtB->Mycobactin_Core MbtB Mycobactin Mycobactin Mycobactin_Core->Mycobactin NRPS/PKS MbtI MbtI MbtA MbtA MbtB MbtB NRPS_PKS NRPS/PKS Machinery (MbtC, MbtD, MbtE, MbtF)

Caption: The mycobactin biosynthesis pathway, highlighting the key enzymatic steps and primary inhibitor targets, MbtI and MbtA.

Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_whole_cell Whole-Cell Screening Protein_Expression Recombinant Protein Expression & Purification (MbtA, MbtI) Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Protein_Expression->Enzyme_Assay Hit_Identification Hit Identification Enzyme_Assay->Hit_Identification Mtb_Culture M. tuberculosis Culture Growth_Inhibition Whole-Cell Growth Inhibition Assay (MIC) Mtb_Culture->Growth_Inhibition Growth_Inhibition->Hit_Identification Compound_Library Compound Library Compound_Library->Enzyme_Assay Compound_Library->Growth_Inhibition Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A typical experimental workflow for the screening and identification of inhibitors of mycobactin biosynthesis.

Logical_Relationship Mtb_Survival M. tuberculosis Survival & Virulence Iron_Acquisition Iron Acquisition Mtb_Survival->Iron_Acquisition depends on Mycobactin_Biosynthesis Mycobactin Biosynthesis Iron_Acquisition->Mycobactin_Biosynthesis requires MbtA_MbtI_Activity MbtA & MbtI Activity Mycobactin_Biosynthesis->MbtA_MbtI_Activity initiated by Inhibitors Small Molecule Inhibitors Inhibitors->MbtA_MbtI_Activity blocks

Caption: The logical relationship illustrating how inhibiting MbtA and MbtI disrupts a critical pathway for M. tuberculosis survival.

Conclusion and Future Directions

The mycobactin biosynthesis pathway remains a highly attractive and validated target for the development of novel anti-tubercular drugs. The enzymes MbtA and MbtI, in particular, offer promising opportunities for the design of potent and selective inhibitors. This guide has provided a comprehensive overview of the current landscape of mycobactin biosynthesis inhibitors, including quantitative data and detailed experimental protocols to facilitate further research. The continued exploration of diverse chemical scaffolds, coupled with robust enzymatic and whole-cell screening assays, will be crucial in advancing lead compounds through the drug discovery pipeline. Future efforts should also focus on understanding the mechanisms of potential resistance to these inhibitors and exploring combination therapies with existing anti-tubercular drugs to enhance efficacy and combat the evolution of drug resistance.

References

The Ins and Outs of Iron: A Technical Guide to Mycobactin Transport Across the Mycobacterial Cell Envelope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for the survival and pathogenesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. To acquire this essential metal from the iron-limited environment of the host, mycobacteria have evolved a sophisticated system based on the synthesis and transport of high-affinity iron chelators known as siderophores. This technical guide provides an in-depth exploration of the molecular mechanisms governing the transport of mycobactin, the cell-associated siderophore, and its soluble counterpart, carboxymycobactin, across the complex and formidable mycobacterial cell envelope. We delve into the key protein players involved in both the export of iron-free siderophores and the import of their iron-laden forms, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the transport pathways to facilitate a comprehensive understanding of this critical virulence mechanism.

The Mycobacterial Cell Envelope: A Formidable Barrier

The mycobacterial cell envelope is a unique and complex structure that plays a crucial role in the bacterium's survival and resistance to antimicrobials.[1][2] It is significantly different from the cell envelopes of both Gram-positive and Gram-negative bacteria.[2] Its core components include:

  • Plasma Membrane: The innermost layer, a typical lipid bilayer.[1]

  • Cell Wall Core: A massive structure composed of peptidoglycan covalently linked to arabinogalactan, which is further esterified with mycolic acids.[1][2]

  • Mycomembrane: An outer membrane-like bilayer formed by the mycolic acids of the cell wall core and other free lipids. This layer is exceptionally thick and waxy, conferring high impermeability to the cell.[2][3]

  • Capsule: The outermost layer in pathogenic species, composed of polysaccharides and proteins.[1][3]

This intricate architecture poses a significant challenge for the transport of molecules, including the siderophores essential for iron acquisition.

The Mycobacterial Siderophores: Mycobactin and Carboxymycobactin

Mycobacterium tuberculosis produces two main types of siderophores to scavenge iron:[4]

  • Mycobactin (MBT): A hydrophobic, lipid-soluble siderophore that remains associated with the cell envelope.[4][5] It is thought to act as an iron shuttle within the cell wall or as a direct acceptor of iron from carboxymycobactin.[6]

  • Carboxymycobactin (cMBT): A water-soluble siderophore that is secreted into the extracellular environment to capture iron from host proteins like transferrin and lactoferrin.[4][7]

The biosynthesis of these siderophores is a complex process involving a series of enzymes encoded by the mbt gene cluster and is tightly regulated by the iron-dependent repressor IdeR.[6][8][9][10][11]

Export of Desferri-Siderophores: The MmpS/MmpL Systems

Newly synthesized, iron-free (desferri-) mycobactin and carboxymycobactin are actively transported from the cytoplasm across the plasma membrane into the periplasmic space by two homologous and functionally redundant transport systems: MmpS4/MmpL4 and MmpS5/MmpL5 .[6][12][13][14][15]

  • MmpL4 and MmpL5: These are large membrane proteins belonging to the Resistance-Nodulation-Division (RND) superfamily of transporters.[14] They are believed to form the channel for siderophore translocation.

  • MmpS4 and MmpS5: These are smaller membrane-associated proteins that are thought to function as periplasmic adaptor proteins, interacting with their cognate MmpL transporters to facilitate the export process.[12]

The synthesis and export of siderophores are likely coupled, with evidence suggesting that the mycobactin biosynthetic enzyme MbtG associates with the MmpS4/5 proteins at the inner membrane.[6] Deletion of both mmpS4/S5 or mmpL4/L5 severely impairs siderophore secretion and attenuates the virulence of M. tuberculosis.[12][14][16]

Quantitative Data on Desferri-Siderophore Export
LigandTransporterBinding SitePredicted Binding Affinity (-kcal/mol)Predicted Dissociation Constant (Kd)Reference
MycobactinMmpL4Transmembrane-7.16.1 µM[17]
MycobactinMmpL4Periplasmic-5.492 µM[17]
MycobactinMmpL5Transmembrane-7.91.6 µM[4]
MycobactinMmpL5Periplasmic-8.01.3 µM[4]
CarboxymycobactinMmpL4Transmembrane-7.0N/A[4]
CarboxymycobactinMmpL5Transmembrane & PeriplasmicN/AN/A[4]

Note: These values are based on computational docking and molecular dynamics simulations and may not reflect the precise in vivo binding affinities.

Import of Ferri-Siderophores: The IrtAB Transporter

Once carboxymycobactin has chelated ferric iron (Fe³⁺) in the extracellular milieu, the resulting ferri-carboxymycobactin (Fe-cMBT) complex is transported across the inner membrane into the cytoplasm by the ATP-binding cassette (ABC) transporter IrtAB .[13][14][18]

  • IrtA and IrtB: These two proteins form a heterodimeric ABC transporter.[18] IrtA possesses an N-terminal extension that is absent in IrtB and is believed to be involved in siderophore interaction. The IrtAB system shows a preference for mycobactin over carboxymycobactin as a substrate.[19]

While the primary role of IrtAB is the import of Fe-cMBT, there is evidence suggesting it can also import ferri-mycobactin (Fe-MBT).[19][20] Interestingly, an alternative, IrtAB-independent import mechanism for Fe-cMBT is also thought to exist.[19][20]

Quantitative Data on Ferri-Siderophore Import
LigandTransporterMethodKey FindingReference
Fe-carboxymycobactinIrtABATPase Activity AssayMaximal stimulation of ATPase activity at ~5 µM Fe-cMBT[19]
Mycobactin AnalogueIrtABUV-visible SpectroscopyBinding constant (KB) of 1.19 x 10⁵ M⁻¹ for the metal-binding template of the analogue to Fe³⁺[21][22]
Various CompoundsIrtABMolecular DockingPredicted binding affinities of -8.16 to -8.55 kcal/mol for lead inhibitor compounds[20]

Other Key Players in Mycobactin Transport

  • Esx-3 Secretion System: This Type VII secretion system is essential for mycobactin-mediated iron acquisition.[15][19] Its precise role is not fully elucidated but may involve the export or positioning of mycobactin-binding proteins in the cell wall to facilitate the delivery of iron-bound mycobactin to the IrtAB transporter.[15][19]

  • HupB: This histone-like protein is upregulated under iron-limiting conditions and has been identified as a potential receptor for ferri-carboxymycobactin.[23] It is proposed to facilitate the transfer of iron from Fe-cMBT to cell wall-associated mycobactin.[23]

Regulation of Mycobactin Transport

The entire process of mycobactin biosynthesis and transport is tightly regulated by the intracellular iron concentration through the IdeR (Iron-dependent regulator) protein.[6] When iron levels are sufficient, IdeR binds to the promoter regions of the mbt genes and the genes encoding the transport machinery (mmpS4/L4, mmpS5/L5, irtAB, and esx-3), repressing their transcription.[24] Under iron-starvation conditions, IdeR is inactivated, leading to the derepression of these genes and the subsequent production and transport of siderophores to acquire iron.[24]

Visualizing the Pathways

Diagram 1: Mycobactin Export Pathway

Mycobactin_Export cytoplasm Cytoplasm plasma_membrane Plasma Membrane periplasm Periplasm mycomembrane Mycomembrane extracellular Extracellular Space MmpL4_5 MmpL4/5 Desferri_MBT_cMBT_peri Desferri-MBT Desferri-cMBT MmpL4_5->Desferri_MBT_cMBT_peri MmpS4_5 MmpS4/5 MmpS4_5->MmpL4_5 Association Desferri_MBT_cMBT_cyto Desferri-MBT Desferri-cMBT Desferri_MBT_cMBT_cyto->MmpL4_5 Export

Caption: Export of desferri-mycobactin and desferri-carboxymycobactin from the cytoplasm.

Diagram 2: Ferri-Siderophore Import Pathway

References

Preliminary Studies on the Mode of Action of Mycobactin-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has an absolute requirement for iron to establish and maintain an infection. Within the iron-limited environment of the host macrophage, Mtb relies on a sophisticated iron acquisition system centered on the production of siderophores known as mycobactins.[1][2] The mycobactin biosynthesis pathway, therefore, represents a critical vulnerability for the pathogen and an attractive target for the development of new antitubercular agents.[1][3][4]

This document outlines the preliminary findings on the mode of action of Mycobactin-IN-2, a novel synthetic pyrazoline analogue designed to inhibit the mycobactin biosynthesis pathway. This compound is structurally designed to mimic intermediates in the mycobactin pathway, thereby acting as a competitive inhibitor of a key enzymatic step.

Proposed Mechanism of Action

This compound is hypothesized to exert its antimycobacterial effect by targeting the salicyl-AMP ligase (MbtA), the enzyme that catalyzes the initial, essential step in the mycobactin biosynthesis pathway.[1][3][5] MbtA is responsible for the activation of salicylic acid and its subsequent transfer to the next enzyme in the pathway, MbtB.[1][3] By inhibiting MbtA, this compound effectively blocks the production of mycobactin, leading to iron starvation and subsequent growth inhibition of Mtb, particularly under the iron-deprived conditions found within the host.[2][3] Furthermore, preliminary evidence suggests that this compound may also possess secondary activity as an efflux pump inhibitor, potentially enhancing its efficacy and reducing the likelihood of resistance.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained in preliminary studies of this compound.

Table 1: In Vitro Antitubercular Activity of this compound against M. tuberculosis H37Rv

ConditionMIC (µg/mL)MIC (µM)
Iron-Replete Medium> 64> 128
Iron-Depleted Medium0.51.0

Table 2: MbtA Enzyme Inhibition Assay

CompoundIC50 (µM)
This compound2.5
Salicyl-AMS (Control)1.8

Table 3: Whole-Cell Efflux Pump Inhibition in M. smegmatis

CompoundConcentration (µM)Relative Fluorescence Unit (RFU)
This compound101850
Verapamil (Control)201200
DMSO (Vehicle)-450

Experimental Protocols

MbtA Inhibition Assay (Thermofluorimetric Analysis)

This assay measures the binding of this compound to the target enzyme MbtA by detecting changes in the thermal stability of the protein.

Materials:

  • Recombinant MbtA protein

  • SYPRO Orange dye

  • HEPES buffer (50 mM, pH 7.5)

  • This compound stock solution (in DMSO)

  • Real-time PCR instrument

Protocol:

  • Prepare a reaction mixture containing 2 µM MbtA protein and 5x SYPRO Orange dye in HEPES buffer.

  • Add varying concentrations of this compound (or DMSO control) to the reaction mixture.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the fluorescence intensity of SYPRO Orange as the temperature is increased from 25°C to 95°C in 1°C increments.

  • The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation. The shift in Tm in the presence of this compound indicates binding.

Antitubercular Activity Assay in Iron-Depleted and Iron-Replete Media

This assay determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis under different iron conditions.

Materials:

  • M. tuberculosis H37Rv culture

  • Glycerol Alanine Salts Tween (GAST) medium (iron-depleted)

  • 7H9 medium supplemented with OADC (iron-replete)

  • This compound stock solution

  • 96-well microplates

  • Resazurin dye

Protocol:

  • Prepare serial dilutions of this compound in both GAST and 7H9 media in 96-well plates.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin dye to each well and incubate for an additional 24 hours.

  • The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.

Whole-Cell Efflux Pump Inhibition Assay

This assay assesses the ability of this compound to inhibit efflux pumps in M. smegmatis by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide.[6]

Materials:

  • M. smegmatis mc²155 culture

  • Phosphate buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • This compound stock solution

  • Glucose

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Wash and resuspend mid-log phase M. smegmatis cells in PBS containing glucose.

  • Incubate the cells with this compound or a known efflux pump inhibitor (e.g., verapamil) for 10 minutes.

  • Add EtBr to the cell suspension.

  • Measure the fluorescence (Ex: 530 nm, Em: 590 nm) every 2 minutes for 60 minutes.

  • An increase in fluorescence compared to the control indicates inhibition of EtBr efflux.

Visualizations

Mycobactin_Biosynthesis_Inhibition cluster_pathway Mycobactin Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Salicylate Salicylic Acid MbtA MbtA (Salicyl-AMP Ligase) Salicylate->MbtA Sal_AMP Salicyl-AMP MbtA->Sal_AMP ATP -> AMP+PPi No_Mycobactin Mycobactin Production Blocked MbtB MbtB Sal_AMP->MbtB Transfer Mycobactin Mycobactin MbtB->Mycobactin Downstream Enzymes Mycobactin_IN2 This compound Mycobactin_IN2->MbtA Iron_Starvation Iron Starvation No_Mycobactin->Iron_Starvation Growth_Inhibition Growth Inhibition Iron_Starvation->Growth_Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow_MIC start Start: M. tuberculosis H37Rv Culture prep_plates Prepare serial dilutions of This compound in 96-well plates (Iron-replete & Iron-depleted media) start->prep_plates inoculate Inoculate plates with M. tuberculosis suspension prep_plates->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin dye incubate->add_resazurin incubate_2 Incubate for 24 hours add_resazurin->incubate_2 read_results Read results: Blue = Inhibition, Pink = Growth incubate_2->read_results end Determine MIC read_results->end

Caption: Experimental workflow for MIC determination.

Efflux_Pump_Assay_Logic cluster_control Control (No Inhibitor) cluster_inhibitor With this compound EtBr_in_C Ethidium Bromide (EtBr) enters cell Pump_Active Efflux Pump Active EtBr_in_C->Pump_Active EtBr_out_C EtBr is pumped out Pump_Active->EtBr_out_C Low_Fluorescence Low Intracellular EtBr => Low Fluorescence EtBr_out_C->Low_Fluorescence EtBr_in_I Ethidium Bromide (EtBr) enters cell Pump_Blocked Efflux Pump Inhibited EtBr_in_I->Pump_Blocked EtBr_acc_I EtBr accumulates Pump_Blocked->EtBr_acc_I High_Fluorescence High Intracellular EtBr => High Fluorescence EtBr_acc_I->High_Fluorescence Mycobactin_IN2 This compound Mycobactin_IN2->Pump_Blocked

Caption: Logical relationship in the efflux pump inhibition assay.

References

Methodological & Application

Culturing Mycobactin-Dependent Mycobacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the successful cultivation of mycobactin-dependent mycobacteria is a critical step in studying their physiology, pathogenesis, and susceptibility to new therapeutic agents. This document provides detailed protocols and application notes for the culture of these fastidious organisms, with a focus on Mycobacterium avium subspecies paratuberculosis (MAP) as a primary example.

Mycobactin-dependent mycobacteria are a group of bacteria that lack the ability to synthesize their own siderophores, known as mycobactins. These iron-chelating molecules are essential for scavenging iron, a vital nutrient for bacterial growth and survival. Consequently, these mycobacteria require an exogenous source of mycobactin to be cultured in the laboratory.

Key Growth Requirements

Successful cultivation of mycobactin-dependent strains hinges on providing the necessary growth factors and ensuring optimal environmental conditions. The primary requirement is the supplementation of culture media with mycobactin, typically Mycobactin J. Other factors influencing growth include the basal medium composition, pH, and aeration.

Table 1: Quantitative Growth Parameters for Mycobacterium avium subsp. paratuberculosis

ParameterValueReference
Optimal Mycobactin J Concentration1.2 µM (1 µg/mL)
Minimal Mycobactin J Concentration0.006 µM
Typical Generation Time (Liquid Culture)1.4 to 10 days
Optimal Incubation Temperature37°C
Incubation Period (Solid Media)Up to 16 weeks

Experimental Protocols

Protocol 1: Preparation of Herrold's Egg Yolk Medium (HEYM) with Mycobactin J

HEYM is a widely used solid medium for the primary isolation of MAP.

Materials:

  • Beef extract

  • Peptone

  • Sodium chloride

  • Agar

  • Glycerol

  • Fresh hen's eggs

  • Mycobactin J

  • Malachite green (2% aqueous solution)

  • Sterile distilled water

Procedure:

  • Basal Medium Preparation: Dissolve 9 g of peptone, 4.5 g of sodium chloride, 2.7 g of beef extract, and 15 g of agar in 900 mL of sterile distilled water.

  • Add 27 mL of glycerol.

  • Adjust the pH to 7.8 and autoclave at 121°C for 15 minutes.

  • Cool the medium to 50-55°C in a water bath.

  • Egg Yolk Suspension: Aseptically harvest the yolks from fresh, clean hen's eggs. For every 100 mL of basal medium, aseptically add the yolk of one egg to an equal volume of sterile saline and mix thoroughly.

  • Mycobactin J Stock Solution: Prepare a stock solution of Mycobactin J by dissolving 2 mg in 4 mL of 100% ethanol to achieve a concentration of 500 µg/mL.

  • Final Medium Preparation: Aseptically add 100 mL of the egg yolk suspension, 2 mL of Mycobactin J stock solution (final concentration 2 mg/L), and 5 mL of 2% malachite green solution to the cooled basal medium.

  • Mix gently to ensure homogeneity without forming air bubbles.

  • Dispense the medium into sterile tubes for slants or petri dishes.

  • Allow the medium to solidify at room temperature.

  • Incubate the prepared media at 37°C for 24 hours to check for sterility before use.

Protocol 2: Preparation of Middlebrook 7H9 Broth with Mycobactin J

Middlebrook 7H9 is a liquid medium suitable for subculturing and preparing inocula of mycobactin-dependent mycobacteria.

Materials:

  • Middlebrook 7H9 broth base powder

  • Glycerol

  • Sterile distilled water

  • Middlebrook OADC (Oleic Acid-Albumin-Dextrose-Catalase) or ADC (Albumin-Dextrose-Catalase) enrichment

  • Mycobactin J stock solution (500 µg/mL in ethanol)

Procedure:

  • Suspend 4.7 g of Middlebrook 7H9 broth base in 900 mL of demineralized water containing 2 mL of glycerol.

  • Heat with gentle agitation to dissolve the powder completely.

  • Autoclave at 121°C for 10 minutes.

  • Cool the broth to 45-50°C.

  • Aseptically add 100 mL of Middlebrook OADC or ADC enrichment.

  • Aseptically add Mycobactin J stock solution to a final concentration of 1-2 µg/mL.

  • Mix well and dispense into sterile culture tubes or flasks.

Protocol 3: Specimen Decontamination for Primary Culture

For isolating mycobactin-dependent mycobacteria from non-sterile clinical or environmental samples, a decontamination step is crucial to inhibit the growth of faster-growing contaminating organisms. The N-acetyl-L-cysteine (NALC)-sodium hydroxide (NaOH) method is commonly used.

Materials:

  • NALC-NaOH solution (0.5 g NALC per 100 mL of 4% NaOH, prepare fresh)

  • Sterile phosphate buffer (pH 6.8)

  • Sterile centrifuge tubes

Procedure:

  • To your sample in a sterile 50 mL centrifuge tube, add an equal volume of freshly prepared NALC-NaOH solution.

  • Vortex for no more than 20 seconds to homogenize.

  • Let the tube stand at room temperature for 15 minutes.

  • Fill the tube to the 50 mL mark with sterile phosphate buffer (pH 6.8) to neutralize the NaOH.

  • Centrifuge at 3000 x g for 15-20 minutes to pellet the mycobacteria.

  • Carefully decant the supernatant.

  • Resuspend the pellet in a small volume (1-2 mL) of sterile phosphate buffer or sterile saline.

  • Use the resuspended pellet to inoculate the prepared culture media.

Visualization of Key Processes

Mycobactin-Mediated Iron Uptake Pathway

Mycobactin-dependent mycobacteria utilize a sophisticated system to acquire iron from their environment. The water-soluble carboxymycobactin is secreted to chelate extracellular iron. The resulting iron-carboxymycobactin complex is then transported across the cell wall, where the iron is transferred to the cell-wall associated, more lipophilic mycobactin. The iron-mycobactin complex is then transported into the cytoplasm, a process in which the Esx-3 secretion system is implicated.

Mycobactin_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cellwall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ Fe-cMBT Fe³⁺-Carboxymycobactin Complex Fe3+->Fe-cMBT Chelation cMBT Carboxymycobactin (Secreted) cMBT->Fe-cMBT MBT Mycobactin (Cell-wall associated) Fe-cMBT->MBT Iron Transfer Fe-MBT Fe³⁺-Mycobactin Complex MBT->Fe-MBT Fe2+ Fe²⁺ (for metabolic use) Fe-MBT->Fe2+ Transport & Reduction Esx3 Esx-3 Secretion System Esx3->Fe-MBT Facilitates Transport Culture_Workflow A Sample Collection (e.g., feces, tissue) B Decontamination (e.g., NALC-NaOH method) A->B C Inoculation B->C D1 Mycobactin-supplemented Medium (e.g., HEYM + Mycobactin J) C->D1 D2 Control Medium (e.g., HEYM without Mycobactin J) C->D2 E Incubation (37°C, up to 16 weeks) D1->E D2->E F Observation for Growth E->F G Growth observed F->G on Mycobactin+ medium H No growth observed F->H on control medium I Subculture & Identification (e.g., PCR, sequencing) G->I J Conclusion: Mycobactin-dependent strain H->J I->J

Revolutionizing Mycobactin Analysis: A Detailed Guide to Mass Spectrometry-Based Identification of Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive application note and detailed protocol for the identification of mycobactin variants using mass spectrometry has been released today, offering researchers, scientists, and drug development professionals a powerful tool in the fight against mycobacterial diseases, including tuberculosis. This document provides in-depth methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), enabling precise and quantitative analysis of these crucial iron-chelating molecules.

Mycobactins are siderophores produced by Mycobacterium species to acquire iron, an essential nutrient for their survival and pathogenesis.[1] The structural diversity of mycobactins, particularly in their acyl chains, presents an opportunity for species-specific identification and a potential target for novel therapeutic interventions.[2][3] This application note provides the necessary protocols to exploit these variations for research and drug development purposes.

Application Notes

Mass spectrometry has emerged as a highly sensitive and specific technique for the characterization of mycobactin variants. This application note details two primary mass spectrometric approaches:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high-resolution separation and sensitive detection of mycobactin variants. By coupling liquid chromatography with tandem mass spectrometry, researchers can separate different mycobactin species and subsequently fragment them to obtain structural information, allowing for confident identification and quantification. The use of Multiple Reaction Monitoring (MRM) allows for targeted and highly sensitive quantification of specific mycobactin variants.[4][5][6]

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS provides a rapid method for the analysis of mycobactins. While traditionally used for protein fingerprinting for bacterial identification, recent advancements have enabled its application for the analysis of lipids, including mycobactins.[1][7][8][9] This approach is particularly useful for high-throughput screening of mycobactin production.

The choice of method will depend on the specific research question, with LC-MS/MS being the gold standard for detailed structural elucidation and quantification, while MALDI-TOF MS offers a faster, more high-throughput alternative for screening purposes.

Key Experiments and Protocols

This document provides detailed, step-by-step protocols for the following key experiments:

  • Mycobactin Extraction from Mycobacterium Cultures: A robust protocol for the efficient extraction of mycobactins from both solid and liquid mycobacterial cultures is outlined.

  • LC-MS/MS Analysis of Mycobactin Variants: A comprehensive protocol for the separation, detection, and quantification of mycobactin variants using a C18 reverse-phase column and a water/acetonitrile gradient.

  • MALDI-TOF MS Analysis of Mycobactins: A detailed procedure for the rapid profiling of mycobactins, including sample preparation and matrix selection.

These protocols are designed to be readily implemented in a laboratory setting with standard mass spectrometry equipment.

Data Presentation

To facilitate the comparison of mycobactin variants, all quantitative data should be summarized in clearly structured tables. An example of such a table is provided below, showcasing the types of data that can be generated using the described protocols.

Mycobacterial SpeciesMycobactin VariantPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Relative Abundance (%)
M. tuberculosisMycobactin T (C18:1)894.5575.312.565
M. tuberculosisMycobactin T (C20:1)922.6603.413.225
M. smegmatisMycobactin S (C16:0)852.5545.311.880
M. smegmatisMycobactin S (C18:0)880.6573.412.915

Note: The m/z values and relative abundances presented here are hypothetical and for illustrative purposes only. Actual values will need to be determined experimentally.

Experimental Protocols

Protocol 1: Mycobactin Extraction from Mycobacterium Cultures

This protocol is designed for the efficient extraction of cell-associated mycobactins.

Materials:

  • Mycobacterium culture (solid or liquid)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Rotary evaporator

  • Glass vials

Procedure:

  • Harvest Cells: For liquid cultures, centrifuge at 4000 x g for 15 minutes to pellet the cells. For solid cultures, scrape colonies from the agar surface.

  • Wash Cells: Wash the cell pellet twice with 0.9% NaCl solution to remove media components.

  • Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol.

  • Agitation: Agitate the mixture vigorously for 2 hours at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collect Organic Phase: Carefully collect the lower, chloroform phase containing the mycobactins.

  • Dry Down: Evaporate the chloroform extract to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitute: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for mass spectrometry analysis.

Protocol 2: LC-MS/MS Analysis of Mycobactin Variants

This protocol outlines a general method for the analysis of mycobactin extracts by LC-MS/MS. Optimization of specific parameters may be required depending on the instrument and mycobactin variants of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

LC Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with data-dependent MS/MS. For MRM, specific precursor-to-product ion transitions for known mycobactin variants should be monitored. Collision energies should be optimized for each transition.

Data Analysis:

  • Identify mycobactin variants based on their specific retention times and precursor/product ion pairs.

  • Quantify the relative abundance of each variant by integrating the peak area of its corresponding MRM transition.

  • The fragmentation pattern of mycobactins typically involves cleavage of the ester and amide bonds of the core structure, as well as fragmentation of the acyl side chain.

Protocol 3: MALDI-TOF MS Analysis of Mycobactins

This protocol provides a rapid method for screening mycobactin production.

Materials:

  • Mycobactin extract (from Protocol 1)

  • MALDI target plate

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid)

Procedure:

  • Sample Spotting: Spot 1 µL of the reconstituted mycobactin extract onto the MALDI target plate.

  • Matrix Application: Overlay the sample spot with 1 µL of the matrix solution and allow it to air dry completely, forming a co-crystal.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

  • Data Analysis: Identify mycobactin variants based on their characteristic m/z values.

Visualizations

To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams have been generated.

experimental_workflow cluster_extraction Mycobactin Extraction cluster_lcms LC-MS/MS Analysis cluster_maldi MALDI-TOF MS Analysis Harvest Harvest Mycobacterial Cells Wash Wash Cells Harvest->Wash Extract Extract with Chloroform:Methanol Wash->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject onto LC Column Reconstitute->Inject Spot Spot Extract on Target Reconstitute->Spot Separate Separate Mycobactin Variants Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Detect Precursor Ions (MS1) Ionize->Detect Fragment Fragment Precursor Ions Detect->Fragment Detect_Product Detect Product Ions (MS2) Fragment->Detect_Product Matrix Apply Matrix Spot->Matrix Desorb Laser Desorption/Ionization Matrix->Desorb TOF_Detect Time-of-Flight Detection Desorb->TOF_Detect

Caption: Experimental workflow for mycobactin variant analysis.

mycobactin_pathway Host Iron Host Iron Iron-Carboxymycobactin Complex Iron-Carboxymycobactin Complex Host Iron->Iron-Carboxymycobactin Complex Chelation Carboxymycobactin Carboxymycobactin Carboxymycobactin->Iron-Carboxymycobactin Complex Iron-Mycobactin Complex Iron-Mycobactin Complex Iron-Carboxymycobactin Complex->Iron-Mycobactin Complex Iron Transfer Mycobactin Mycobactin Mycobactin->Iron-Mycobactin Complex Mycobacterial Cell Mycobacterial Cell Iron-Mycobactin Complex->Mycobacterial Cell Transport Intracellular Iron Intracellular Iron Mycobacterial Cell->Intracellular Iron Release

Caption: Mycobactin-mediated iron acquisition pathway.

These detailed protocols and application notes will empower researchers to accurately identify and quantify mycobactin variants, paving the way for a deeper understanding of mycobacterial physiology and the development of novel anti-tubercular agents.

References

Application Notes and Protocols for Studying Mycobactin-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycobactins are a family of lipophilic siderophores produced by Mycobacterium species, including the human pathogen Mycobacterium tuberculosis, to acquire iron, an essential nutrient for survival and virulence.[1][2] Under iron-limiting conditions within the host, particularly inside macrophages, mycobacteria synthesize and embed mycobactin within their cell wall.[3][4] They also secrete a water-soluble counterpart, carboxymycobactin, to scavenge iron from host proteins like transferrin and ferritin.[5] The resulting iron-laden carboxymycobactin is then thought to transfer its iron to the cell-wall associated mycobactin, a process facilitated by specific proteins, before being transported into the cell.[5][6] This unique iron acquisition pathway is essential for the pathogen's survival and represents a promising target for novel anti-tubercular drug development.[2][4]

Understanding the intricate interactions between mycobactin, its precursors, and the proteins involved in its biosynthesis, transport, and iron-shuttling is critical for developing targeted therapeutics. This document provides detailed application notes and protocols for key experimental techniques used to investigate these molecular interactions.

Key Proteins in Mycobactin-Mediated Iron Acquisition

Several proteins are known to interact directly or indirectly with mycobactin or its iron-loaded form (ferri-mycobactin). These include:

  • HupB (Histone-like protein B): Found on the cell surface, HupB is postulated to act as a receptor for ferri-carboxymycobactin and facilitate the transfer of iron to mycobactin.[5][7]

  • IrtA and IrtB (Iron-regulated transporters A and B): This ABC transporter is responsible for importing the ferri-carboxymycobactin complex across the cell membrane.[6][8]

  • MmpL4/MmpL5 (Mycobacterial membrane protein Large): These proteins are part of the MmpL family of transporters and are involved in the efflux of siderophores.[9]

  • Esx-3 Secretion System: This specialized secretion system is required for mycobacteria to utilize the iron acquired by mycobactin.[8]

  • Mycobactin Biosynthesis Enzymes (MbtA-N): The mbt gene cluster encodes a series of enzymes that synthesize the mycobactin molecule. These enzymes are key targets for inhibitor design.[10][11]

Application Note 1: Surface Plasmon Resonance (SPR)

Principle: Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[12] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized. The binding of a second molecule (the analyte) from a solution flowing over the surface causes a change in mass, which alters the refractive index, generating a measurable signal in Resonance Units (RU).[13]

Application: SPR is highly effective for determining the kinetics (association rate, ka, and dissociation rate, kd) and affinity (dissociation constant, KD) of mycobactin-protein interactions. For example, a mycobacterial protein like HupB can be immobilized on the chip (ligand), and ferri-mycobactin or ferri-carboxymycobactin can be flowed over the surface as the analyte to measure binding dynamics.[7][14]

Data Generated:

  • Sensorgram: A real-time plot of RU versus time showing association and dissociation phases.

  • Kinetic Constants: ka (on-rate) and kd (off-rate).

  • Affinity Constant: KD (kd/ka).

Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 Purify Protein (Ligand) e.g., HupB p2 Prepare Mycobactin (Analyte) Solubilize in appropriate buffer p3 Prepare Buffers (Immobilization, Running, Regeneration) e1 Activate Sensor Chip (e.g., CM5 chip with EDC/NHS) p3->e1 e2 Immobilize Ligand Covalent amine coupling e1->e2 e3 Inject Analyte (Multiple concentrations) e2->e3 e4 Monitor Association e3->e4 e5 Monitor Dissociation (Flow running buffer) e4->e5 e6 Regenerate Surface e5->e6 a1 Generate Sensorgrams e6->a1 a2 Fit Data to Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Calculate ka, kd, KD a2->a3

Caption: Workflow for analyzing mycobactin-protein interactions using SPR.

Application Note 2: Isothermal Titration Calorimetry (ITC)

Principle: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[15] In a typical experiment, a solution of one molecule (the ligand, e.g., a mycobactin analogue) is titrated in small aliquots into a sample cell containing the other molecule (the macromolecule, e.g., MbtA enzyme).[16] The resulting heat changes are measured, allowing for the determination of a complete thermodynamic profile of the interaction in a single experiment.[17]

Application: ITC is the gold standard for characterizing the thermodynamics of binding.[15] It can be used to validate hits from drug screens by confirming direct binding of an inhibitor to its target protein (e.g., a pyrazoline analogue binding to MbtA).[11] It provides not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering insights into the forces driving the binding.[17]

Data Generated:

  • Binding Isotherm: A plot of heat change per injection versus the molar ratio of ligand to macromolecule.

  • Binding Affinity (KD)

  • Stoichiometry of Binding (n)

  • Enthalpy Change (ΔH)

  • Entropy Change (ΔS)

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify Protein (Macromolecule) e.g., MbtA p3 Dialyze both samples in identical buffer to avoid heats of dilution p1->p3 p2 Prepare Mycobactin Analogue (Ligand) p2->p3 e1 Load Macromolecule into Sample Cell p3->e1 e2 Load Ligand into Syringe e1->e2 e3 Set Temperature and Parameters e2->e3 e4 Perform Sequential Injections e3->e4 e5 Measure Heat Change per Injection e4->e5 a1 Integrate Raw Thermogram Peaks e5->a1 a2 Plot Binding Isotherm a1->a2 a2->a2 a3 Fit Data to a Binding Model a2->a3 a4 Determine KD, n, ΔH, and ΔS a3->a4

Caption: Workflow for thermodynamic analysis of mycobactin-protein binding using ITC.

Application Note 3: Affinity Pull-Down Assays

Principle: A pull-down assay is an in vitro affinity purification method used to identify protein-protein interactions.[18] It utilizes a "bait" protein, which is tagged (e.g., with a His-tag or GST-tag) and immobilized on affinity beads.[19] This bait-bead complex is then incubated with a protein source (the "prey"), such as a whole-cell lysate. If the prey protein interacts with the bait, it will be "pulled down" and can be identified after washing away non-specific binders.[20]

Application: This technique is ideal for discovering novel protein partners of a known mycobacterial protein involved in the mycobactin pathway.[21] For example, a tagged version of a mycobactin biosynthesis enzyme could be used as bait to pull down interacting proteins from a M. smegmatis or M. tuberculosis cell lysate.[22][23] The captured proteins are then typically identified using mass spectrometry, which can reveal entire protein complexes.[21]

Data Generated:

  • List of potential interacting proteins: Identified via SDS-PAGE and mass spectrometry.

  • Confirmation of a suspected interaction: Validated via Western blot using an antibody against the prey protein.

Experimental Workflow: Pull-Down Assay & Mass Spectrometry

PullDown_Workflow cluster_prep Preparation cluster_exp Pull-Down Assay cluster_analysis Identification p1 Express & Purify Tagged 'Bait' Protein p3 Prepare Affinity Beads (e.g., Ni-NTA for His-tag) p1->p3 p2 Prepare Mycobacterial Cell Lysate ('Prey') e1 Immobilize Bait Protein on Beads p3->e1 e2 Incubate with Cell Lysate e1->e2 e3 Wash Beads to Remove Non-specific Binders e2->e3 e4 Elute Protein Complexes e3->e4 a1 Run Eluate on SDS-PAGE e4->a1 a2 Excise Protein Bands a1->a2 a3 Tryptic Digest & LC-MS/MS a2->a3 a4 Identify Interacting Proteins a3->a4

Caption: Workflow for identifying protein interactors using a pull-down assay.

Quantitative Data Summary

The following table summarizes quantitative data from SPR studies on the interaction between the mycobacterial protein HupB and iron-loaded siderophores.

Ligand (Immobilized)Analyte (In Solution)Association Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Dissociation Constant (KD) (µM)Reference
Full-length HupBFerri-carboxymycobactin1.87 x 1031.13 x 10-30.60[7]
Full-length HupBFerri-mycobactin1.15 x 1031.11 x 10-30.96[7]
HupB-F3 FragmentFerri-carboxymycobactin1.14 x 1031.34 x 10-31.17[7]
HupB-F3 FragmentFerri-mycobactin1.05 x 1031.83 x 10-31.74[7]

Signaling Pathway Diagram

Mycobactin-Mediated Iron Acquisition Pathway

Iron_Acquisition cluster_myco Mycobacterium HostFe Host Iron (e.g., Transferrin) CMBT Carboxymycobactin (cMBT) CellWall Cell Wall Periplasm Cytoplasmic Membrane CMBT->HostFe 1. Scavenges Fe³⁺ MBT Mycobactin (MBT) HupB HupB HupB->MBT 3. Iron Transfer IrtAB IrtAB Transporter Cytoplasm Cytoplasm IrtAB->Cytoplasm Fe³⁺ Release Fe_cMBT Fe³⁺-cMBT Fe_cMBT->HupB 2. Binds to HupB Fe_cMBT->IrtAB 4a. Import Fe_MBT Fe³⁺-MBT Fe_MBT->Cytoplasm 4b. Internalization?

Caption: Proposed model for siderophore-mediated iron uptake in M. tuberculosis.[5]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

This protocol is a general guideline and requires optimization for specific protein-mycobactin pairs. It is adapted for a Biacore-type instrument using a CM5 sensor chip.

1. Preparation of Reagents and Samples a. Running Buffer: Prepare a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly. b. Ligand (Protein): Purify the protein of interest (e.g., HupB) to >95% purity. Dialyze extensively against a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 4.5) for immobilization. Determine protein concentration accurately. c. Analyte (Mycobactin): Prepare a stock solution of ferri-mycobactin or ferri-carboxymycobactin. Due to its lipophilic nature, mycobactin may require a small percentage of a solvent like DMSO in the stock, which must be matched in the running buffer. Prepare a dilution series in running buffer, typically spanning from 0.1x to 10x the expected KD.[13]

2. Ligand Immobilization (Amine Coupling) a. Equilibrate the system with running buffer. b. Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[12] c. Inject the ligand solution (e.g., 20-50 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 1000-2000 RU) is reached. d. Deactivate remaining active groups by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. e. A reference flow cell should be prepared similarly but without ligand injection to subtract bulk refractive index changes.

3. Binding Analysis a. Inject the prepared analyte dilutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration. b. Allow for sufficient association time (e.g., 180 seconds) to approach steady state, followed by a dissociation phase (e.g., 300-600 seconds) where only running buffer flows over the surface.[24] c. Between analyte injections, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5), which must be tested to ensure it doesn't denature the immobilized ligand.

4. Data Analysis a. Subtract the reference flow cell data from the active cell data. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software to determine ka, kd, and KD.[24]

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol is a general guideline for determining the binding thermodynamics of a mycobactin analogue to a target protein.

1. Sample Preparation a. Macromolecule (Protein): Purify the target protein (e.g., MbtA) to >95% purity. b. Ligand (Mycobactin Analogue): Synthesize or procure the ligand and ensure high purity. c. Buffer: Dialyze both protein and ligand solutions extensively against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).[16] Mismatched buffers are a major source of artifacts.[25] d. Concentrations: Prepare the protein at a concentration of ~10-50 µM for the cell. Prepare the ligand at a 10-15 fold molar excess (e.g., 150-500 µM) for the syringe.[25] Accurately determine the concentrations of both solutions. e. Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[16]

2. Instrument Setup and Titration a. Thoroughly clean the sample cell and syringe with buffer. b. Load the protein solution (~200-300 µL) into the sample cell and the ligand solution (~40-50 µL) into the injection syringe, avoiding bubbles. c. Place the syringe into the cell and allow the system to equilibrate thermally at the desired temperature (e.g., 25°C). d. Set up the titration parameters: typically a single small initial injection (e.g., 0.5 µL) followed by 19-28 larger injections (e.g., 1.5-2.0 µL) with sufficient spacing (e.g., 150-180 seconds) to allow a return to baseline.[16]

3. Control Experiments a. Perform a control titration by injecting the ligand from the syringe into the buffer-filled cell to measure the heat of dilution. This value will be subtracted from the main experimental data.

4. Data Analysis a. Integrate the area of each peak in the raw thermogram to determine the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) using the instrument's software to determine n, KD, and ΔH.[26] d. Calculate ΔG and TΔS from the determined values using the equation: ΔG = -RTln(KA) = ΔH - TΔS.

Protocol 3: Affinity Pull-Down Assay

This protocol describes the use of a His-tagged bait protein to identify interacting partners from a mycobacterial lysate.

1. Preparation a. Bait Protein: Clone, express, and purify the N- or C-terminally 6xHis-tagged protein of interest from E. coli. b. Mycobacterial Lysate (Prey): Grow M. smegmatis or M. tuberculosis to mid-log phase. Harvest cells by centrifugation, wash with PBS, and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1% Triton X-100, supplemented with protease inhibitors and DNase I). Lyse cells using a bead beater or sonicator.[23] Clarify the lysate by high-speed centrifugation to remove cell debris.[23] c. Affinity Beads: Prepare Ni-NTA agarose beads by washing them several times with lysis buffer.

2. Bait Immobilization and Pull-Down a. Incubate the purified His-tagged bait protein with the washed Ni-NTA beads for 1-2 hours at 4°C with gentle rotation to immobilize the bait. b. Wash the beads 3 times with lysis buffer (containing 20 mM imidazole) to remove unbound bait protein. c. Add the clarified mycobacterial lysate to the bait-bound beads and incubate for 2-4 hours at 4°C with gentle rotation. d. Control: In parallel, incubate lysate with beads that have no bait protein to identify non-specific binders.

3. Washing and Elution a. Pellet the beads by gentle centrifugation and discard the supernatant (unbound fraction). b. Wash the beads extensively (4-5 times) with wash buffer (lysis buffer with an increased imidazole concentration, e.g., 30-50 mM) to remove non-specifically bound proteins.[22] c. Elute the bait protein and its interacting partners using a high-concentration imidazole buffer (e.g., 250-500 mM imidazole in wash buffer).[22]

4. Analysis by Mass Spectrometry a. Resolve the eluted proteins on a 1D SDS-PAGE gel and visualize with Coomassie blue or silver stain. b. Excise unique protein bands present in the bait lane but absent in the control lane. c. Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.

References

Application of Mycobactin Inhibitors in Tuberculosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactin siderophores are crucial for Mycobacterium tuberculosis (Mtb) to acquire iron, an essential nutrient for its survival and pathogenesis within a human host. The biosynthetic pathway of mycobactin presents a promising target for the development of novel anti-tuberculosis therapeutics with a mechanism of action distinct from current drugs.[1][2] Inhibitors of this pathway effectively starve the bacteria of iron, leading to attenuated growth and reduced virulence.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of mycobactin inhibitors in a research setting.

Application Notes

The development of mycobactin inhibitors represents a targeted strategy to combat tuberculosis, including drug-resistant strains.[1] These inhibitors primarily target key enzymes within the mycobactin biosynthesis pathway, a complex process involving a series of enzymes encoded by the mbt gene cluster.[1][2] Prominent targets include MbtA, which catalyzes the initial activation of salicylic acid, and MbtI, the salicylate synthase.[2][3][5]

The evaluation of potential mycobactin inhibitors involves a multi-step process, beginning with the assessment of their direct inhibitory activity against Mtb, followed by characterization of their cytotoxicity and efficacy in more complex biological systems that mimic the host environment.

A critical aspect of testing mycobactin inhibitors is the use of iron-depleted media, as their inhibitory effect is most pronounced under conditions of iron starvation, which mimics the environment Mtb encounters within host macrophages.[1][5]

Key Enzyme Targets in the Mycobactin Biosynthesis Pathway

EnzymeGeneFunction in Mycobactin BiosynthesisExamples of Inhibitors
MbtA mbtASalicyl-AMP ligase; activates salicylic acid in the first step of mycobactin synthesis.[1][5]Salicyl-AMS[5], Pyrazoline analogues[1]
MbtI mbtISalicylate synthase; produces salicylic acid, a key precursor for mycobactin.[2][3]Furan-based competitive inhibitors[6]
MbtB-MbtF mbtB-mbtFNon-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules responsible for assembling the mycobactin core structure.[1]-
PptT pptT4'-phosphopantetheinyl transferase; essential for the activation of NRPS and PKS modules.[3]-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For mycobactin inhibitors, this is typically performed in iron-deficient media.

Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.[7][8]

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase).

  • For iron-deficient conditions: Chelex-treated Middlebrook 7H9 broth or a defined low-iron medium like GAST-Fe.[1]

  • Mycobacterium tuberculosis H37Rv (or other relevant strains).

  • Mycobactin inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO).

  • Alamar Blue reagent.

  • Sterile 96-well microplates.

Procedure:

  • Prepare a serial two-fold dilution of the mycobactin inhibitor in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.

  • Prepare an inoculum of Mtb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 0.5, and then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the inhibitor. Include wells with bacteria only (positive control) and wells with medium only (negative control).

  • Seal the plates and incubate at 37°C.

  • After 5-7 days of incubation, add 20 µL of Alamar Blue reagent to each well.

  • Continue incubation for another 16-24 hours.

  • Read the results visually or using a fluorometer. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the inhibitor that prevents this color change.[7][8]

Quantitative Data Example:

CompoundStrainMIC in 7H12 media (µM)[9]MIC in GAST media (µM)[9]
Mycobactin analog 19Mtb H37Rv23.575.81
Mycobactin analog 34Mtb H37Rv0.09-
Mycobactin analog 36Mtb H37Rv0.02-
Mycobactin analog 40Mtb H37Rv0.88-
Intracellular Efficacy in a Macrophage Infection Model

This assay evaluates the ability of a mycobactin inhibitor to kill Mtb residing within macrophages, which is a more physiologically relevant model.[1]

Protocol: Macrophage Infection Assay

Materials:

  • RAW 264.7 murine macrophage cell line or human-derived macrophages (e.g., THP-1).

  • DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Mycobacterium tuberculosis H37Rv.

  • Mycobactin inhibitor.

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Middlebrook 7H10 or 7H11 agar plates.

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh medium containing various concentrations of the mycobactin inhibitor.

  • Incubate the infected cells for 48-72 hours.

  • At the end of the incubation, lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the cell lysate on Middlebrook 7H10/7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. A reduction in CFU compared to the untreated control indicates intracellular activity of the inhibitor.

Quantitative Data Example:

CompoundConcentration (mg/kg)Log10 CFU Reduction in Mouse Lungs (vs. Untreated Control) after 2 weeks[5]
Salicyl-AMS5.60.87
Salicyl-AMS16.71.10
Cytotoxicity Assays

It is crucial to assess the toxicity of potential inhibitors against mammalian cells to ensure they have a suitable therapeutic window.[10][11][12][13]

Protocol: Resazurin-based Cell Viability Assay

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[11]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or the macrophage line used in the infection assay).

  • Appropriate cell culture medium.

  • Mycobactin inhibitor.

  • Resazurin sodium salt solution.

  • 96-well plates.

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Add serial dilutions of the mycobactin inhibitor to the cells.

  • Incubate for 24-72 hours.

  • Add resazurin solution to each well and incubate for another 2-4 hours.

  • Measure the fluorescence using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the inhibitor that reduces cell viability by 50%.

Data Presentation:

The selectivity index (SI) is a critical parameter to evaluate the potential of a compound as a therapeutic agent. It is calculated as:

SI = CC50 / MIC

A higher SI value indicates greater selectivity for the bacteria over host cells.

Visualizations

Mycobactin_Biosynthesis_Pathway cluster_cytoplasm M. tuberculosis Cytoplasm cluster_export Iron Acquisition Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Sal_AMP Salicyl-AMP Salicylate->Sal_AMP MbtA MbtB_Sal Salicyl-S-MbtB Sal_AMP->MbtB_Sal MbtA Mycobactin_Core Mycobactin Core Assembly (MbtB, MbtC, MbtD, MbtE, MbtF) MbtB_Sal->Mycobactin_Core NRPS/PKS Mycobactin Mycobactin Mycobactin_Core->Mycobactin Fe_Mycobactin Ferri-Mycobactin Mycobactin->Fe_Mycobactin + Fe³⁺ MbtI MbtI (Salicylate Synthase) MbtA MbtA (Salicyl-AMP Ligase) NRPS_PKS NRPS/PKS Machinery MbtI_Inhibitor MbtI Inhibitors MbtI_Inhibitor->MbtI MbtA_Inhibitor MbtA Inhibitors MbtA_Inhibitor->MbtA Iron_Uptake Iron Uptake Fe_Mycobactin->Iron_Uptake

Caption: The Mycobactin Biosynthesis Pathway and points of inhibition.

Experimental_Workflow Start Putative Mycobactin Inhibitor MIC Determine Minimum Inhibitory Concentration (MIC) (e.g., MABA) Start->MIC Cytotoxicity Assess Cytotoxicity (CC50) (e.g., Resazurin Assay) Start->Cytotoxicity Selectivity Calculate Selectivity Index (SI = CC50/MIC) MIC->Selectivity Cytotoxicity->Selectivity Intracellular Evaluate Intracellular Efficacy (Macrophage Infection Model) Selectivity->Intracellular If SI is high InVivo In Vivo Efficacy Studies (e.g., Mouse Model) Intracellular->InVivo If active Lead Lead Candidate InVivo->Lead

Caption: Experimental workflow for evaluating mycobactin inhibitors.

References

Application Notes and Protocols for In Vivo Models for Testing Mycobactin Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for utilizing various in vivo models to assess the efficacy of mycobactin inhibitors against mycobacterial infections. The protocols for mouse, zebrafish, and Galleria mellonella models are outlined, offering a range of systems for preclinical drug development.

Introduction to Mycobactin and its Inhibition

Mycobactin is a crucial siderophore produced by Mycobacterium tuberculosis to acquire iron, an essential nutrient for its growth and virulence within a host.[1][2] The biosynthesis of mycobactin is a complex process involving a series of enzymes encoded by the mbt gene cluster.[3][4][5] A key enzyme in this pathway is MbtA, which catalyzes the initial activation of salicylic acid.[6][7] Inhibition of the mycobactin biosynthesis pathway, particularly targeting enzymes like MbtA, presents a promising therapeutic strategy against tuberculosis.[1][2][6] This document provides protocols to evaluate the in vivo efficacy of mycobactin inhibitors.

Murine Model for Mycobactin Inhibitor Efficacy Testing

The mouse model is a well-established system for preclinical evaluation of anti-tuberculosis drugs.[8][9][10] BALB/c mice are commonly used due to their susceptibility to M. tuberculosis infection.[9][11][12]

Experimental Protocol: M. tuberculosis Infection in BALB/c Mice

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv or Erdman strain

  • Aerosol exposure system (e.g., Glas-Col) or intratracheal instillation equipment

  • Mycobactin inhibitor compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • 7H11 agar plates supplemented with OADC

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Infection:

    • Aerosol Infection: Infect mice with a low dose of M. tuberculosis (e.g., 100-200 CFU/lungs) using a calibrated aerosol exposure system.[8]

    • Intratracheal Infection: Alternatively, anesthetize mice and infect via intratracheal instillation of M. tuberculosis suspension (e.g., 10^6 CFU in 100 µL saline).[11]

  • Acclimatization: Allow the infection to establish for a period of 2-4 weeks.

  • Treatment:

    • Prepare the mycobactin inhibitor at the desired concentrations in a suitable vehicle.

    • Administer the compound to mice via oral gavage or intraperitoneal injection daily or as per the experimental design.[1][2] A control group should receive the vehicle alone.

  • Efficacy Assessment (CFU Enumeration):

    • At selected time points post-treatment, euthanize mice.

    • Aseptically remove the lungs and/or spleen and homogenize in sterile PBS.

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the bacterial load (CFU) per organ.[12]

  • Data Analysis: Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load.

Data Presentation: Efficacy of Salicyl-AMS in a Murine Model

The following table summarizes the in vivo efficacy of the mycobactin biosynthesis inhibitor Salicyl-AMS in a mouse model of tuberculosis.[1][2]

Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU/Lung (± SD) at Day 14Log10 Reduction vs. Control
Untreated Control--6.50 (± 0.15)-
Salicyl-AMS5.6Intraperitoneal5.63 (± 0.20)0.87
Salicyl-AMS16.7Intraperitoneal5.40 (± 0.25)1.10

Zebrafish Model for High-Throughput Screening

The zebrafish (Danio rerio) embryo model offers a rapid and high-throughput alternative for screening anti-mycobacterial compounds.[13][14][15][16] Infection with Mycobacterium marinum, a close relative of M. tuberculosis, recapitulates key aspects of tuberculosis pathogenesis, including granuloma formation.[14]

Experimental Protocol: M. marinum Infection in Zebrafish Embryos

Materials:

  • Zebrafish embryos (24-48 hours post-fertilization)

  • Mycobacterium marinum expressing a fluorescent protein (e.g., mCherry)

  • Microinjection system

  • Mycobactin inhibitor compound

  • Embryo water

  • 96-well optical bottom plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Infection:

    • Prepare a single-cell suspension of fluorescent M. marinum.

    • Microinject a defined number of bacteria (e.g., 50-200 CFU) into the caudal vein or yolk of zebrafish embryos.[17]

  • Treatment:

    • At 1-day post-infection (dpi), transfer individual embryos to 96-well plates containing embryo water.

    • Add the mycobactin inhibitor at various concentrations to the wells. Include a vehicle control group.

  • Efficacy Assessment (Fluorescence Imaging):

    • At desired time points (e.g., 3 and 5 dpi), image the embryos using a fluorescence microscope.

    • Quantify the bacterial burden by measuring the total fluorescence intensity per embryo.[15]

  • Survival Analysis: Monitor the survival of the infected embryos daily.

  • Data Analysis: Compare the fluorescence intensity and survival rates between treated and control groups.

Data Presentation: Efficacy of an Aspartyl-tRNA Synthetase Inhibitor in Zebrafish

The following table shows the efficacy of an aspartyl-tRNA synthetase inhibitor (TBA161-C) in a zebrafish embryo infection model, demonstrating the model's utility for screening novel compounds.[14]

Treatment GroupConcentration (µM)Mean Bacterial Load (Relative Fluorescence Units ± SEM) at 5 dpi% Inhibition vs. Control
DMSO Control-1.2 x 10^7 (± 0.1 x 10^7)-
TBA161-C1.250.8 x 10^7 (± 0.08 x 10^7)33%
TBA161-C2.50.5 x 10^7 (± 0.06 x 10^7)58%
TBA161-C50.2 x 10^7 (± 0.03 x 10^7)83%

Galleria mellonella Larvae Model for Rapid Efficacy Assessment

The greater wax moth larvae, Galleria mellonella, provide a cost-effective and ethically acceptable in vivo model for preliminary screening of antimicrobial agents.[18][19][20][21]

Experimental Protocol: M. bovis BCG Infection in G. mellonella

Materials:

  • Galleria mellonella larvae (final instar)

  • Mycobacterium bovis BCG expressing luciferase (lux)

  • Micro-syringe

  • Mycobactin inhibitor compound

  • Phosphate-buffered saline (PBS)

  • Luminometer

Procedure:

  • Infection:

    • Inject a defined inoculum of M. bovis BCG-lux (e.g., 1 x 10^7 CFU in 10 µL PBS) into the last left proleg of each larva.[18][22]

  • Treatment:

    • One-hour post-infection, inject the mycobactin inhibitor at the desired dose into the hemocoel. A control group should be injected with the vehicle.

  • Efficacy Assessment (Bioluminescence):

    • At various time points (e.g., 24, 48, 72, 96 hours), homogenize individual larvae in PBS.

    • Measure the luminescence of the homogenate using a luminometer to determine the bacterial load.[19][20]

  • Survival Analysis: Monitor the survival of the larvae daily.

  • Data Analysis: Compare the bioluminescence readings and survival rates between the treated and control groups.

Data Presentation: Efficacy of Standard Anti-TB Drugs in G. mellonella

The following table presents the efficacy of standard anti-tuberculosis drugs in the G. mellonella model, providing a baseline for comparison with novel mycobactin inhibitors.[19][20]

Treatment GroupDose (mg/kg)Mean Bioluminescence (RLU/ml ± SD) at 96h% Reduction vs. Control
PBS-Tween 80 Control-1.5 x 10^8 (± 0.3 x 10^8)-
Isoniazid52.1 x 10^7 (± 0.5 x 10^7)86%
Rifampicin101.8 x 10^7 (± 0.4 x 10^7)88%
Ethambutol156.5 x 10^7 (± 1.2 x 10^7)57%
Moxifloxacin6.74.2 x 10^7 (± 0.9 x 10^7)72%

Visualizations

Mycobactin Biosynthesis Pathway

Mycobactin_Biosynthesis_Pathway cluster_mbt1 Mbt-1 Gene Cluster cluster_mbt2 Mbt-2 Gene Cluster Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtA MbtA Salicylate->MbtA ATP Salicyl_AMP Salicyl-AMP MbtB_F MbtB-F (NRPS) Salicyl_AMP->MbtB_F MbtB MbtB_Sal Salicyl-S-MbtB MbtB_Sal->MbtB_F Other Mbt enzymes Mycobactin_Core Mycobactin Core MbtK_N MbtK-N Mycobactin_Core->MbtK_N Acyl Transfer MbtI->Salicylate MbtA->Salicyl_AMP MbtB_F->MbtB_Sal MbtB_F->Mycobactin_Core Other Mbt enzymes Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->MbtK_N Acyl_Adenylate Acyl-Adenylate Mycobactin Mycobactin MbtK_N->Acyl_Adenylate MbtK_N->Mycobactin Inhibitor Mycobactin Inhibitor (e.g., Salicyl-AMS) Inhibitor->MbtA

Caption: Mycobactin biosynthesis pathway and the target of inhibitors.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_mouse Mouse Model cluster_zebrafish Zebrafish Model cluster_galleria G. mellonella Model M_Infection Infection (M. tuberculosis) M_Treatment Treatment with Mycobactin Inhibitor M_Infection->M_Treatment M_Endpoint Endpoint Analysis (CFU in Lungs/Spleen) M_Treatment->M_Endpoint Data_Analysis Data Analysis and Efficacy Determination M_Endpoint->Data_Analysis Z_Infection Infection (M. marinum) Z_Treatment Treatment with Mycobactin Inhibitor Z_Infection->Z_Treatment Z_Endpoint Endpoint Analysis (Fluorescence/Survival) Z_Treatment->Z_Endpoint Z_Endpoint->Data_Analysis G_Infection Infection (M. bovis BCG-lux) G_Treatment Treatment with Mycobactin Inhibitor G_Infection->G_Treatment G_Endpoint Endpoint Analysis (Bioluminescence/Survival) G_Treatment->G_Endpoint G_Endpoint->Data_Analysis Start Select In Vivo Model Start->M_Infection Start->Z_Infection Start->G_Infection

Caption: General workflow for testing mycobactin inhibitor efficacy.

References

Methods for Synthesizing Mycobactin Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various mycobactin analogues. Mycobactins are a group of siderophores produced by Mycobacterium species, including Mycobacterium tuberculosis, to acquire iron, an essential nutrient for their growth and virulence. The unique iron uptake pathway associated with mycobactins presents a promising target for the development of novel anti-tuberculosis drugs. The synthesis of mycobactin analogues is a key strategy for developing potent and selective inhibitors of mycobacterial growth, as well as for creating "Trojan horse" conjugates to deliver drugs into the bacteria.

Synthesis of Mycobactin T Analogues

Mycobactin T is the principal siderophore of Mycobacterium tuberculosis. The following protocols are based on the work of Juárez-Hernández et al., who synthesized a series of mycobactin T analogues with potent inhibitory activity against M. tuberculosis H37Rv.[1][2][3]

General Synthetic Strategy

The synthesis of mycobactin T analogues involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. The main fragments include a substituted salicylic acid or a related aromatic core, a modified lysine-derived unit (cobactin), and a long-chain fatty acid.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino, O-benzyl-protected mycobactin T Fragment

This protocol describes the deprotection of an N-Cbz-protected mycobactin T fragment to yield a key amine intermediate.

  • Materials:

    • N-Cbz-protected mycobactin T fragment 29 (0.05 mmol)

    • Anhydrous Dichloromethane (CH₂Cl₂) (5.5 mL)

    • 33% wt. Hydrogen Bromide in Acetic Acid (HBr/CH₃COOH) (1.5 mL)

    • Argon atmosphere

    • Ice-water bath

    • Thin Layer Chromatography (TLC) supplies

    • Ethyl Acetate (EtOAc)

    • CAM stain

  • Procedure:

    • Dissolve 45.1 mg (0.05 mmol) of the N-Cbz-protected mycobactin T fragment 29 in 5.5 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath for 15 minutes.

    • Slowly add 1.5 mL of 33% wt. HBr/CH₃COOH to the cooled solution.

    • After 15 minutes, allow the yellow-colored solution to warm to room temperature.

    • Monitor the reaction progress by TLC. The reaction is complete when the starting material is consumed (approximately 1.5 hours). The HBr salt product will have an Rf = 0.02 (EtOAc, CAM stain).

    • The resulting precipitate can be separated by filtration and used in the next step without further purification.[1]

Protocol 2: Synthesis of a Maleimide-Containing Mycobactin T Analogue (Compound 40)

This protocol details the final acylation step to introduce a maleimide functional group, creating a versatile platform for drug conjugation.

  • Materials:

    • Mycobactin T amine intermediate 37

    • Maleimide-containing carboxylic acid 38

    • Oxalyl chloride

    • Anhydrous solvents

    • Purification supplies (e.g., silica gel for chromatography)

  • Procedure:

    • Prepare the maleimide-containing carboxylic acid 38 according to literature procedures.

    • React the carboxylic acid 38 with oxalyl chloride to form the corresponding acid chloride 39.

    • Acylate the mycobactin T amine intermediate 37 with the freshly prepared acid chloride 39.

    • Purify the final product, the maleimide-containing mycobactin analogue 40, using appropriate chromatographic techniques. An 89% yield was reported for this step.[1]

Quantitative Data

The synthesized mycobactin T analogues demonstrated potent and selective activity against Mycobacterium tuberculosis H37Rv.

CompoundMIC90 in 7H12 media (µM)[1]MIC90 in GAS media (µM)[1]Cytotoxicity IC50 against Vero cells (µM)[1]
19 23.575.81Not Reported
34 0.090.4321.50
36 0.022.8822.37
40 (maleimide analogue) 0.881.02>50

Total Synthesis of Mycobactin J

Mycobactin J is another member of the mycobactin family produced by Mycobacterium tuberculosis. The total synthesis of its proposed structure was reported by Ghosh et al.

Synthetic Strategy Overview

The total synthesis of Mycobactin J is a complex, multi-step process that involves the careful construction of three main building blocks: a long-chain unsaturated fatty acid with specific Z-stereochemistry, a lysine-based fragment (cobactin), and a mycobactic acid unit containing an oxazoline ring. A key challenge is maintaining the Z-geometry of the fatty acid chain throughout the synthesis.

G cluster_0 Long-Chain Fatty Acid Synthesis cluster_1 Mycobactic Acid Synthesis cluster_2 Cobactin and Final Assembly A 1-Tetradecanol B Aldehyde Intermediate A->B Oxidation C Alkyne Acid B->C Corey-Fuchs Reaction D (Z)-Pentadec-2-enoic acid C->D Lindlar Reduction K Coupled Intermediate D->K E Salicylic Acid G Amide Intermediate E->G F l-Threonine methyl ester F->G Coupling H Oxazoline Ester G->H Biomimetic Cyclization I Mycobactic Acid H->I Saponification I->K J Lysine-based Fragment (Cobactin) J->K Multiple Coupling Steps L Mycobactin J K->L Final Elaboration

Figure 1: Simplified workflow for the total synthesis of Mycobactin J.

Key Experimental Protocol

Protocol 3: Biomimetic Construction of the Oxazoline Ring in Mycobactic Acid

This protocol highlights a crucial step in the synthesis of the mycobactic acid fragment, where the oxazoline ring is formed with retention of stereochemistry.

  • Materials:

    • Amide intermediate 23 (formed from salicylic acid and L-threonine methyl ester)

    • Ammonium molybdate (catalyst)

    • Solvent for dehydrative cyclization

  • Procedure:

    • Subject the amide intermediate 23 to catalytic, ammonium molybdate-mediated dehydrative biomimetic cyclization.

    • This reaction proceeds with retention of configuration at the β-position of the threonine residue to yield the oxazoline ester 24.

    • The resulting oxazoline ester is then saponified to the corresponding oxazoline acid (mycobactic acid, 7), which is used in the subsequent coupling steps.

Synthesis of Pyrazoline-Based Mycobactin Analogues

A different class of mycobactin analogues is based on a pyrazoline scaffold, which partially mimics the structure of mycobactin. These compounds have shown potential as inhibitors of mycobactin biosynthesis.

General Synthetic Approach

The synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides typically involves a two-step process starting from substituted acetophenones and aldehydes.

G A Substituted Acetophenone C Chalcone Intermediate A->C B Aromatic Aldehyde B->C Claisen-Schmidt Condensation E Pyrazoline-carbothioamide Analogue C->E D Thiosemicarbazide D->E Cyclization

Figure 2: General workflow for the synthesis of pyrazoline-based mycobactin analogues.

Experimental Protocol

Protocol 4: Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides

This protocol provides a general method for the synthesis of the pyrazoline core structure.

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • Materials:

      • Appropriate substituted acetophenone (e.g., 3,4-(methylenedioxy)acetophenone or 4-methoxy acetophenone) (0.001 mol)

      • Ethanol (10 mL)

      • 40% Sodium Hydroxide solution (1 mL)

      • Appropriate aromatic aldehyde (0.001 mol)

      • Crushed ice

    • Procedure:

      • Dissolve the substituted acetophenone in ethanol.

      • Add the sodium hydroxide solution and stir the mixture for 30 minutes at room temperature.

      • Add the aromatic aldehyde and continue stirring for approximately 21 hours.

      • Monitor the reaction completion using TLC.

      • Pour the reaction mixture onto crushed ice to precipitate the chalcone product.

      • Filter, dry, and recrystallize the chalcone from ethanol.

  • Step 2: Pyrazoline Synthesis (Cyclization)

    • Materials:

      • Chalcone derivative from Step 1

      • Thiosemicarbazide

      • Ethanol

    • Procedure:

      • React the chalcone derivative with thiosemicarbazide in ethanol under reflux.

      • The cyclization reaction yields the desired 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide.

      • Purify the product by recrystallization from ethanol.

Biological Activity Data

Pyrazoline analogues have been identified as potential inhibitors of mycobactin biosynthesis, with some compounds showing significant activity against M. tuberculosis.

CompoundDescriptionMIC90 against M. tuberculosis H37Rv (µg/mL)
Compound 44 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline analogueNot explicitly stated, but identified as a lead compound[4]
Compound 49 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline analogueNot explicitly stated, but identified as a lead compound[4]

Further studies have shown that these compounds can bind to salicyl-AMP ligase (MbtA), a key enzyme in the mycobactin biosynthetic pathway.[4]

Minimal Protecting Group Strategy for Mycobactin Analogue Synthesis

A significant challenge in the synthesis of complex molecules like mycobactin analogues is the extensive use of protecting groups, which can increase the number of synthetic steps and reduce overall yield. Xu and Miller have developed an efficient strategy that minimizes the use of protecting groups.[5][6]

Key Features of the Strategy
  • Use of Water-Soluble Carbodiimide (EDC·HCl) and 1-Hydroxy-7-azabenzotriazole (HOAt): This coupling system allows for efficient formation of amide and ester bonds even in the presence of unprotected functional groups. The use of HOAt significantly enhances the reaction rate and minimizes side reactions.[5][6]

  • Coupling with Free Hydroxamic Acids and Phenolic Hydroxyl Groups: A major advantage of this method is the ability to perform coupling reactions without protecting the hydroxamic acid and phenolic hydroxyl moieties, which are crucial for the iron-chelating properties of mycobactins. This simplification leads to more convergent and efficient syntheses.[5][6]

Impact on Synthesis

This strategy has been successfully applied to the synthesis of four different mycobactin analogues, which demonstrated moderate to high inhibition of M. tuberculosis H37Rv growth. By avoiding multiple protection and deprotection steps, this approach offers a more practical and scalable route to these potentially therapeutic compounds.

Conclusion

The synthesis of mycobactin analogues is a vibrant area of research with significant potential for the development of new anti-tuberculosis agents. The protocols and strategies outlined in this document, from the convergent synthesis of Mycobactin T analogues and the total synthesis of Mycobactin J to the development of pyrazoline-based mimics and minimal protecting group strategies, provide a valuable resource for researchers in this field. The quantitative data on the biological activity of these compounds underscore their potential as potent and selective inhibitors of Mycobacterium tuberculosis. The continued exploration of novel synthetic routes and the development of new analogues will be crucial in the fight against tuberculosis.

References

Application Notes and Protocols for Cloning and Expressing Mbt Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Mbt genes" can refer to two distinct and important areas of research: genes from Mycobacterium tuberculosis (Mtb) and genes encoding for Malignant Brain Tumor (MBT) domain-containing proteins. Both are significant targets for drug development and scientific investigation. This document provides detailed protocols and application notes for the cloning and expression of genes from both categories.

Section 1: Cloning and Expression of Mycobacterium tuberculosis (Mtb) Genes

The expression of Mtb genes in heterologous systems like Escherichia coli is crucial for studying their function, for developing diagnostics, and for screening potential drug candidates. However, challenges such as high G/C content, different codon usage, and protein toxicity can hinder efficient expression.[1][2] This section outlines protocols to overcome these challenges.

Experimental Workflow for Mtb Gene Expression

The overall workflow for cloning and expressing an Mtb gene in E. coli involves several key steps, from gene amplification to protein purification and analysis.

Mtb_Workflow cluster_cloning Cloning cluster_expression Expression & Purification Genomic_DNA Mtb Genomic DNA Isolation PCR PCR Amplification of Target Gene Genomic_DNA->PCR Ligation Ligation PCR->Ligation Vector_Prep Expression Vector (e.g., pET, pTrc) Preparation Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., TOP10) Ligation->Transformation_Cloning Screening Colony PCR & Restriction Digest Transformation_Cloning->Screening Sequencing Sequence Verification Screening->Sequencing Transformation_Expression Transformation into Expression Strain (e.g., BL21(DE3)) Sequencing->Transformation_Expression Culture_Growth Cell Culture Growth Transformation_Expression->Culture_Growth Induction Protein Expression Induction (IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvest & Lysis Induction->Cell_Harvest Purification Affinity Chromatography (e.g., Ni-NTA, Amylose) Cell_Harvest->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis

Caption: Workflow for Mtb gene cloning and expression.

Data Presentation: Mtb Protein Expression Yields

The choice of expression vector, fusion tag, and promoter can significantly impact the yield of recombinant Mtb proteins. The following table summarizes reported yields for different Mtb antigens expressed in E. coli.

Mtb AntigenExpression VectorPromoterFusion TagHost StrainYield (mg/L)Reference
Antigen 85ApTrcHisBtrcN-terminal His-tagTOP 1016[3]
Antigen 85B (wild-type)pTrcHisBtrcN-terminal His-tagTOP 10<0.5[3]
Antigen 85CpTrcHisBtrcN-terminal His-tagTOP 107[3]
Antigen 85B (synthetic gene)pRSETBT7N-terminal His-tagJM109(DE3)>250[3]
Various Membrane ProteinspET-based vectorsT7His8-tag and MBPBL21(DE3)codonPlus-RP≥30[4]
Experimental Protocols

Protocol 1: Gene Amplification and Cloning

  • Template DNA : Isolate genomic DNA from M. tuberculosis H37Rv.[5]

  • Primer Design : Design primers with restriction sites (e.g., NdeI and BamHI) for directional cloning into an expression vector (e.g., pET28a).[6][7]

  • PCR Amplification : Perform PCR to amplify the target Mtb gene.

  • Vector and Insert Preparation : Digest both the PCR product and the expression vector with the selected restriction enzymes.[7] Purify the digested products using a gel/PCR recovery kit.[7]

  • Ligation : Ligate the digested insert into the prepared vector using T4 DNA ligase.[5]

  • Transformation : Transform the ligation product into a competent E. coli cloning strain (e.g., TOP10).[5]

  • Screening : Screen transformants by colony PCR and restriction digestion of isolated plasmids to confirm the presence of the insert.[5][7]

  • Sequence Verification : Verify the sequence of the cloned gene by Sanger sequencing.[5]

Protocol 2: Protein Expression and Purification

  • Transformation : Transform the sequence-verified plasmid into a suitable E. coli expression host, such as BL21(DE3) or a strain that compensates for codon bias like Rosetta or BL21(DE3)codonPlus-RP.[1][4]

  • Culture Growth : Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of media.[6]

  • Induction : Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6] Induce protein expression by adding IPTG to a final concentration of 1 mM.[6] To improve protein solubility, induction can be performed at a lower temperature (e.g., 25°C) for a longer period (e.g., 24 hours).[6]

  • Cell Harvest : Harvest the cells by centrifugation.

  • Lysis : Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Purification (His-tag) : If using a His-tagged construct, clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the protein with an imidazole gradient.

  • Purification (MBP-tag) : For Maltose-Binding Protein (MBP) fusions, apply the clarified lysate to an amylose resin column.[8] After washing, elute the fusion protein with maltose.[8][9] MBP can enhance the solubility of target proteins.[10][11][12]

  • Analysis : Analyze the purified protein by SDS-PAGE for purity and Western blot for identity.

Section 2: Cloning and Expression of Malignant Brain Tumor (MBT) Domain Proteins

MBT domain-containing proteins are epigenetic readers that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a key role in transcriptional repression.[13] They are implicated in development and disease, making them attractive targets for drug discovery.[13]

Signaling Pathway: MBT Domain in Transcriptional Repression

MBT domain proteins are recruited to specific sites on chromatin through their interaction with methylated histones, leading to chromatin compaction and transcriptional silencing.

MBT_Pathway cluster_chromatin Chromatin Histone Histone Tail (e.g., H4K20) Me Mono/Di-methylation Histone->Me MBT_Protein MBT Domain Protein (e.g., L3MBTL1) Me->MBT_Protein Binds Repression_Complex Recruitment of Repressive Complexes (e.g., PRC1-like) MBT_Protein->Repression_Complex Chromatin_Compaction Chromatin Compaction Repression_Complex->Chromatin_Compaction Transcription_Repression Transcriptional Repression Chromatin_Compaction->Transcription_Repression

Caption: MBT domain-mediated transcriptional repression.

Data Presentation: MBT Protein-Ligand Interactions

The following table presents IC50 values for a small molecule antagonist against various MBT domain-containing proteins, as determined by an AlphaScreen™ assay. This data is crucial for drug development professionals assessing the potency and selectivity of potential inhibitors.

MBT ProteinLigand (Histone Peptide)Antagonist CompoundIC50 (µM)Reference
L3MBTL1H4K20me1UNC6698.8 ± 0.7[14]
L3MBTL3H2AK36me1UNC669> 100 (N/D)[14]
L3MBTL4H2AK36me1UNC669> 100 (N/D)[14]
MBTD1H4K20me2UNC669> 100 (N/D)[14]
(N/D: No dose-dependent response observed)
Experimental Protocols

Protocol 3: Cloning and Expression of an MBT Domain

  • Construct Design : Define the boundaries of the MBT domain repeats (e.g., residues 200-530 for L3MBTL1) for cloning.[14]

  • Cloning : Synthesize the DNA fragment encoding the MBT domain and clone it into an expression vector like pET28a-MHL, which provides an N-terminal His-tag.[14]

  • Transformation : Transform the construct into E. coli BL21(DE3) cells.[14]

  • Expression : Grow the cells in LB media at 37°C to an OD600 of ~0.8. Cool the culture to 18°C and induce with 0.5 mM IPTG for 16-18 hours.

  • Purification : Harvest the cells, lyse by sonication, and purify the His-tagged MBT domain protein using Ni-NTA affinity chromatography, followed by size-exclusion chromatography for further purification.

Protocol 4: Functional Assay - AlphaScreen™ for Inhibitor Screening

This protocol is adapted for screening small molecule inhibitors of the MBT domain-histone peptide interaction.[14][15]

  • Reagents :

    • Purified His-tagged MBT domain protein.

    • Biotinylated histone peptide corresponding to the target methylation state (e.g., Biotin-H4K20me1).

    • AlphaScreen™ Nickel Chelate Donor Beads.

    • AlphaScreen™ Streptavidin Acceptor Beads.

    • Test compounds (potential inhibitors).

    • Assay Buffer.

  • Assay Procedure (384-well format) :

    • Add test compound dilutions to the wells.

    • Prepare a cocktail of the His-tagged MBT protein and the biotinylated histone peptide in assay buffer. Add this cocktail to the wells.

    • Incubate to allow for binding and potential inhibition.

    • Add the AlphaScreen™ Donor and Acceptor beads.

    • Incubate in the dark to allow bead-protein-peptide complex formation.

    • Read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction.

  • Data Analysis : Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

References

Application Notes and Protocols for High-Throughput Screening of Mycobactin Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the high-throughput screening (HTS) of inhibitors targeting the mycobactin biosynthesis pathway in Mycobacterium tuberculosis. The mycobactin pathway is essential for iron acquisition by the bacterium and presents a promising target for the development of novel anti-tubercular agents.[1][2]

Introduction to Mycobactin Biosynthesis

Mycobacterium tuberculosis requires iron for its survival and pathogenesis.[3] Within the host, iron is tightly sequestered, creating an iron-limited environment for the invading pathogen. To overcome this, M. tuberculosis synthesizes and secretes high-affinity iron chelators called siderophores, namely mycobactins and carboxymycobactins. The biosynthesis of these siderophores is carried out by a series of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[4] Inhibition of this pathway leads to iron starvation and subsequent attenuation of bacterial growth and virulence, making it an attractive target for novel drug discovery.[3]

Key Enzymatic Targets in the Mycobactin Biosynthesis Pathway

The mycobactin biosynthesis pathway involves a multi-enzyme complex that includes non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). Several enzymes in this pathway have been identified as potential targets for inhibitor screening:

  • MbtA (Salicyl-AMP ligase): MbtA catalyzes the first committed step in mycobactin biosynthesis, the activation of salicylic acid to salicyl-AMP.[4] Its essential role makes it a prime target for HTS campaigns.

  • MbtI (Salicylate Synthase): MbtI is responsible for the synthesis of salicylic acid from chorismate.[1] As the initial enzyme in the pathway, its inhibition blocks the entire downstream synthesis of mycobactins.

  • Other Key Enzymes: The pathway includes several other essential enzymes such as MbtB, MbtE, and MbtF, which are involved in the assembly of the mycobactin core structure.[5]

High-Throughput Screening Strategies

Both target-based and phenotypic screening approaches can be employed to identify inhibitors of mycobactin biosynthesis.

  • Biochemical (Target-Based) Assays: These assays directly measure the activity of a specific purified enzyme from the mycobactin pathway. They are highly specific and provide direct evidence of target engagement.

  • Whole-Cell (Phenotypic) Assays: These screens identify compounds that inhibit the growth of M. tuberculosis under specific conditions, such as iron limitation, that necessitate mycobactin production. These assays have the advantage of identifying compounds that are cell-permeable and not susceptible to efflux pumps.[6]

Data Presentation: Quantitative HTS Data Summary

The following table summarizes representative quantitative data for inhibitors identified through high-throughput screening targeting enzymes in the mycobactin biosynthesis pathway.

Compound ClassTarget EnzymeAssay TypeIC50 / MIC90Z'-factorReference
BenzisothiazolonesMbtIFluorescence-basedLow µM> 0.7[1]
DiarylsulfonesMbtIFluorescence-basedLow µM> 0.7[1]
Benzimidazole-2-thionesMbtIFluorescence-basedLow µM> 0.7[1]
5-hydroxy-indol-3-ethylamino-(2-nitro-4-trifluoromethyl)benzeneMbtA (binding)Whole-cell & FTSAMIC90 = 13 µMN/A[3]
PhenylhydrazonesLepB (indirectly related)Whole-cellMIC = 3.0 µM (LepB-UE)0.76–0.87[7]
Amikacin (Control)RibosomeWhole-cell (Alamar blue)IC50 = 0.072 ± 0.009 µg/mL> 0.7[8]
Rifampicin (Control)RNA PolymeraseWhole-cell (fluorescence)2.5 nM (mid-signal)> 0.8[6]

Experimental Protocols

Biochemical HTS Assay for MbtI Inhibitors (Fluorescence-Based)

This protocol is adapted from a steady-state kinetic assay that measures the intrinsic fluorescence of the product, salicylic acid.[1]

Materials:

  • Purified recombinant MbtI enzyme

  • Chorismate (substrate)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Igepal CA-630 (non-ionic detergent)

  • EDTA (for quenching)

  • Compound library dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 305 nm, Emission: 420 nm)

Protocol:

  • Compound Plating: Dispense test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the 384-well plates. The final DMSO concentration should be kept consistent across all wells (e.g., 1%).

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.0025% (w/v) Igepal CA-630.

    • Enzyme Solution: Prepare a solution of MbtI in assay buffer to a final concentration of approximately 345 nM.

    • Substrate Solution: Prepare a solution of chorismate in assay buffer to a final concentration of approximately 54.2 µM.

    • MgCl₂ Solution: Prepare a 6 mM solution of MgCl₂ in assay buffer.

    • Quenching Solution: 0.5 M EDTA (pH 8.0).

  • Assay Procedure: a. Add the MbtI enzyme solution to all wells containing compounds and controls. b. Incubate the plates for 10 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding the MgCl₂ solution to all wells except the positive control wells (which will receive buffer without MgCl₂). d. Immediately after adding MgCl₂, add the chorismate substrate solution to all wells. e. Shake the plates for 30 seconds. f. Incubate the plates for 3 hours at room temperature. g. Stop the reaction by adding the quenching solution to all wells.

  • Data Acquisition: Measure the fluorescence intensity in a plate reader at an excitation wavelength of 305 nm and an emission wavelength of 420 nm.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Determine the Z'-factor to assess the quality of the assay.[1]

Whole-Cell Phenotypic Screen for Mycobactin Biosynthesis Inhibitors

This protocol utilizes a recombinant strain of Mycobacterium tuberculosis expressing a fluorescent reporter to monitor bacterial growth in an iron-limited environment.[6]

Materials:

  • M. tuberculosis strain expressing a far-red fluorescent protein (e.g., mCherry or DsRed)

  • 7H9 broth supplemented with Tween 80 and OADC (iron-replete medium)

  • Iron-chelator such as 2,2'-bipyridyl to create iron-limiting conditions (optional, depending on the desired stringency)

  • Compound library dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Plate reader capable of measuring both optical density (OD₅₉₀) and fluorescence (e.g., Ex/Em: 586/614 nm for mCherry)

Protocol:

  • Bacterial Culture Preparation: Grow the fluorescent M. tuberculosis strain to mid-log phase (OD₅₉₀ of 0.6-0.9) in 7H9-Tw-OADC medium.

  • Compound Plating: Dispense test compounds and controls into 384-well plates. Controls should include:

    • Negative Control: DMSO only (maximum growth).

    • Positive Control: A known anti-tubercular drug (e.g., rifampicin) at a concentration that completely inhibits growth (minimum signal).

    • Mid-Signal Control: A concentration of the known drug that gives partial inhibition (e.g., 2.5 nM rifampicin).[6]

  • Assay Plate Preparation: a. Prepare assay plates containing 20 µL of 7H9-Tw-OADC medium (or iron-limited medium). b. Add the compounds and controls to the wells.

  • Inoculation: a. Dilute the mid-log phase bacterial culture to a starting OD₅₉₀ of 0.06. b. Inoculate 10 µL of the diluted culture into each well of the assay plates, resulting in a final volume of 30 µL and a starting OD₅₉₀ of 0.02. The final DMSO concentration should be 2%.[6]

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 5 days.

  • Data Acquisition: Measure both the OD₅₉₀ and fluorescence of each well using a plate reader.

  • Data Analysis: a. Calculate the percent growth inhibition for each compound based on the fluorescence readings, normalized to the positive and negative controls. b. Determine the Z'-factor for the assay using the control wells to assess its robustness. A Z'-factor > 0.5 is generally considered excellent for HTS.[6]

Visualizations

Mycobactin Biosynthesis Pathway

Mycobactin_Biosynthesis_Pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylic_Acid Salicylic Acid MbtA MbtA Salicylic_Acid->MbtA Salicyl_AMP Salicyl-AMP MbtB MbtB Salicyl_AMP->MbtB MbtB_Sal MbtB-S-Salicylate MbtCDEF MbtC, MbtD, MbtE, MbtF MbtB_Sal->MbtCDEF Pre_Mycobactin_Core Pre-Mycobactin Core MbtG MbtG (Hydroxylation) Pre_Mycobactin_Core->MbtG Mycobactin_Core Mycobactin Core MbtKMN MbtK, MbtL, MbtM, MbtN (Acylation) Mycobactin_Core->MbtKMN Mycobactin Mycobactin MbtI->Salicylic_Acid Synthesis MbtA->Salicyl_AMP Activation (ATP) MbtB->MbtB_Sal Loading MbtCDEF->Pre_Mycobactin_Core Elongation MbtG->Mycobactin_Core Modification MbtKMN->Mycobactin Final Assembly

Caption: Simplified Mycobactin Biosynthesis Pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (in DMSO) Plate_Preparation Plate Preparation (384-well format) Compound_Library->Plate_Preparation Assay_Reagents Assay Reagents (Enzyme/Cells, Substrate, Buffer) Assay_Reagents->Plate_Preparation Incubation Incubation Plate_Preparation->Incubation Signal_Detection Signal Detection (Fluorescence/Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization (vs Controls) Signal_Detection->Data_Normalization Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Normalization->Hit_Identification Dose_Response Dose-Response & IC50/MIC90 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (Orthogonal methods) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies

Caption: General HTS Workflow for Inhibitor Discovery.

References

Application Note: Tracing Mycobactin-Mediated Iron Uptake Using Radiolabeled Iron

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role as a cofactor in numerous enzymatic reactions. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the ability to acquire iron from the host environment is a key determinant of virulence. To scavenge scarce iron, mycobacteria employ a sophisticated system involving high-affinity iron-chelating molecules called siderophores. The primary siderophores in M. tuberculosis are the cell-wall associated mycobactin and the secreted, more hydrophilic carboxymycobactin. Understanding the mechanisms of mycobactin-mediated iron uptake is crucial for the development of novel anti-tuberculosis therapies that target this essential pathway.

This application note provides a detailed protocol for tracing the uptake of iron by mycobacteria using radiolabeled iron (⁵⁵Fe) complexed with mycobactin. This technique allows for the sensitive and quantitative measurement of iron import, enabling researchers to investigate the function of specific proteins involved in this process and to screen for potential inhibitors.

Principle of the Assay

The assay is based on the incubation of mycobacterial cells with ⁵⁵Fe-labeled ferri-mycobactin or ferri-carboxymycobactin. The bacteria are then harvested, and the amount of radioactivity incorporated into the cells is measured using a scintillation counter. By comparing the uptake in wild-type strains versus mutant strains lacking specific transport components, or in the presence and absence of potential inhibitors, the roles of different proteins and the efficacy of inhibitory compounds can be determined.

Key Applications

  • Functional characterization of iron transporters: Elucidate the roles of proteins such as the IrtAB ABC transporter and the Esx-3 secretion system in mycobactin-mediated iron uptake.[1][2][3]

  • Screening for inhibitors: Identify and characterize small molecules that block mycobacterial iron acquisition, representing potential starting points for drug development.

  • Studying the regulation of iron uptake: Investigate how iron availability and other environmental cues affect the expression and activity of the mycobactin uptake machinery.

  • Comparative studies: Analyze differences in iron uptake mechanisms between different mycobacterial species.[4]

Data Presentation

The following tables summarize representative quantitative data from studies utilizing radiolabeled iron to investigate mycobactin uptake.

Table 1: ⁵⁵Fe-Carboxymycobactin Uptake in M. tuberculosis Strains

StrainCondition⁵⁵Fe Uptake (% of total added)Reference
Wild-Type H37RvControl>50%[5]
Wild-Type H37Rv+ Anti-HupB AntibodiesDrastic reduction[5]
hupB KO MutantControl~12%[5]
hupB ComplementedControlUptake restored[5]

Table 2: ⁵⁵FeCl₃ Uptake in M. avium Subspecies

StrainCondition⁵⁵Fe Uptake (Relative to M. smegmatis)Reference
M. smegmatisControl100%[6]
M. avium subsp. paratuberculosis (Cattle)ControlSignificantly lower[6]
M. avium subsp. paratuberculosis (Cattle)+ Mycobactin JUptake restored[6]
M. avium subsp. hominissuisControlHigh[6]

Experimental Protocols

Protocol 1: Preparation of ⁵⁵Fe-Labeled Siderophores

Materials:

  • Purified desferri-carboxymycobactin or desferri-mycobactin

  • ⁵⁵FeCl₃ solution (in 0.1 M HCl)

  • Tris-HCl buffer (pH 7.5)

  • PD-10 desalting columns (or equivalent)

  • Scintillation vials and scintillation fluid

  • Gamma counter or scintillation counter

Methodology:

  • Complex Formation: In a microcentrifuge tube, mix a molar excess of the desferri-siderophore with ⁵⁵FeCl₃ in Tris-HCl buffer. The exact molar ratio should be optimized, but a 5:1 siderophore to iron ratio is a good starting point.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the ⁵⁵Fe-siderophore complex.

  • Removal of Unbound Iron: Separate the ⁵⁵Fe-siderophore complex from unbound ⁵⁵Fe using a PD-10 desalting column according to the manufacturer's instructions.

  • Quantification: Determine the concentration and specific activity of the ⁵⁵Fe-siderophore complex by measuring the absorbance at 450 nm (for ferri-siderophores) and by counting a small aliquot of the eluate in a scintillation counter.

  • Storage: Store the ⁵⁵Fe-labeled siderophore at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: ⁵⁵Fe-Mycobactin Uptake Assay in Mycobacteria

Materials:

  • Mycobacterial culture (e.g., M. smegmatis, M. tuberculosis)

  • Iron-depleted growth medium (e.g., chelated Sauton's medium)[1]

  • Prepared ⁵⁵Fe-labeled siderophore

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 80)

  • Lysis buffer (e.g., 1% SDS or RIPA buffer)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Bradford reagent or other protein quantification assay

Methodology:

  • Bacterial Culture Preparation: Grow mycobacteria to mid-log phase in standard medium. To induce the iron uptake machinery, subculture the bacteria in iron-depleted medium and grow until the desired cell density is reached.[1]

  • Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash them twice with wash buffer, and resuspend them in fresh iron-depleted medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Initiation of Uptake: Add the ⁵⁵Fe-labeled siderophore to the cell suspension to a final concentration that is empirically determined (typically in the nanomolar to low micromolar range).

  • Incubation: Incubate the cell suspension at 37°C with shaking for a defined period (e.g., 30-60 minutes). For time-course experiments, remove aliquots at different time points.

  • Termination of Uptake: Stop the uptake by placing the tubes on ice and immediately centrifuging the cells at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold wash buffer to remove non-specifically bound radiolabel.

  • Cell Lysis and Scintillation Counting: Lyse the final cell pellet with lysis buffer. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the lysate to normalize the radioactivity counts to the amount of cellular protein.

  • Data Analysis: Express the results as counts per minute (CPM) per milligram of protein or as picomoles of iron taken up per milligram of protein per unit of time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis culture 1. Grow Mycobacteria in Low-Iron Medium harvest 3. Harvest and Resuspend Cells culture->harvest prepare_fe 2. Prepare 55Fe-Siderophore Complex incubate 4. Incubate Cells with 55Fe-Siderophore prepare_fe->incubate harvest->incubate terminate 5. Terminate Uptake and Wash Cells incubate->terminate lyse 6. Lyse Cells terminate->lyse count 7. Scintillation Counting lyse->count protein 8. Protein Quantification lyse->protein analyze 9. Normalize and Analyze Data count->analyze protein->analyze

Caption: Experimental workflow for tracing mycobactin uptake using ⁵⁵Fe.

mycobactin_uptake_pathway cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Fe3_carboxymycobactin Fe³⁺-Carboxymycobactin HupB HupB Receptor Fe3_carboxymycobactin->HupB Binding Fe3_mycobactin Fe³⁺-Mycobactin HupB->Fe3_mycobactin Iron Transfer IrtAB IrtAB (ABC Transporter) Fe3_mycobactin->IrtAB Transport Fe2 Fe²⁺ IrtAB->Fe2 Import & Reduction Mycobactin Mycobactin IrtAB->Mycobactin Recycling

Caption: Mycobactin-mediated iron uptake pathway in mycobacteria.

References

Application Notes and Protocols for the Quantification of Mycobactin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a family of lipophilic siderophores produced by Mycobacterium species, including the pathogenic Mycobacterium tuberculosis, to acquire iron, an essential nutrient for their survival and pathogenesis. These molecules chelate ferric iron (Fe³⁺) from the host environment and transport it into the bacterial cell. The mycobactin biosynthetic pathway is a critical vulnerability and a key target for the development of new anti-tubercular drugs.[1] Accurate quantification of mycobactin in various biological samples is crucial for understanding mycobacterial iron metabolism, evaluating the efficacy of pathway inhibitors, and developing novel diagnostic tools.

This document provides detailed application notes and experimental protocols for several established techniques used to quantify mycobactin.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique ideal for quantifying mycobactin.[2] It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to accurately identify and measure mycobactin from complex biological matrices like cell lysates.[3][4] The method can distinguish between different forms of mycobactin and is suitable for detailed metabolic studies and pharmacokinetic analysis of drugs that target the mycobactin pathway.[5][6]

Quantitative Data Summary

ParameterValueReference
Analyte Mycobactin S[6]
m/z (mass-to-charge ratio) 881.4[6]
Sample Type Whole cell lysates[6]
Primary Advantage High specificity and sensitivity[2]
Experimental Protocol: LC-MS Quantification of Mycobactin

Objective: To extract and quantify mycobactin from Mycobacterium cell lysates.

Materials:

  • Mycobacterium cell pellets

  • Chloroform

  • Methanol

  • 6 N HCl

  • Ethyl acetate

  • LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

  • Mycobactin standard (for calibration curve)

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • LC-MS system

Procedure:

  • Cell Culture and Harvesting:

    • Culture Mycobacterium smegmatis or other species in an appropriate medium (e.g., iron-deficient Sauton's medium) to induce mycobactin production.[6]

    • Harvest cells by centrifugation to obtain a cell pellet.

  • Lipid Extraction from Cell Lysate: [6]

    • Resuspend the cell pellet in a suitable buffer.

    • Perform lipid extraction from the whole cell lysates using a chloroform and methanol mixture.

    • Alternatively, for secreted carboxymycobactins, use the culture supernatant. Acidify the supernatant with 6 N HCl and extract lipids with ethyl acetate.[6]

  • Sample Preparation:

    • Centrifuge the lipid extract mixture to separate the phases.

    • Carefully collect the upper organic phase containing the lipids.[6]

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

    • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis, such as a 1:1 chloroform/methanol mixture.[6]

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Chromatographic Separation: Use a suitable reverse-phase column (e.g., C8 or C18) to separate mycobactin from other lipids.[5]

    • Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratio (m/z) for the target mycobactin (e.g., m/z 881.4 for mycobactin S).[6] Use multiple reaction monitoring (MRM) for enhanced specificity if fragment ions are known.[5][7]

  • Quantification:

    • Prepare a standard curve using a purified mycobactin standard of known concentrations.

    • Calculate the concentration of mycobactin in the sample by comparing its peak area to the standard curve.

LCMS_Workflow LC-MS Quantification Workflow for Mycobactin cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Mycobacterial Culture (Iron-deficient medium) Harvest Harvest Cells (Centrifugation) Culture->Harvest Extract Lipid Extraction (Chloroform/Methanol) Harvest->Extract Evap Solvent Evaporation Extract->Evap Resuspend Resuspend in Injection Solvent Evap->Resuspend LCMS LC-MS Analysis Resuspend->LCMS Quant Quantification vs. Standard Curve LCMS->Quant

LC-MS analysis workflow from culture to quantification.

Radiolabeling and Thin-Layer Chromatography (TLC)

Application Note: This method provides direct quantification of newly synthesized mycobactin by incorporating a radiolabeled precursor, such as ¹⁴C-salicylic acid, into its structure.[8][9] Following extraction, the radiolabeled mycobactin is separated from other components by thin-layer chromatography (TLC). The amount of radioactivity in the mycobactin spot is then measured, providing a quantitative assessment of its synthesis. This technique is highly effective for studying the effects of inhibitors on the mycobactin biosynthetic pathway.

Quantitative Data Summary

ParameterValueReference
Radiolabel 7-¹⁴C salicylic acid (0.1 µCi/mL)[8][9]
Sample Type M. smegmatis, M. tuberculosis cell pellets[8][9]
Separation Method Thin-Layer Chromatography (TLC)[8]
Normalization Total protein content (BCA assay)[8][9]
Experimental Protocol: Radiolabeling and TLC

Objective: To quantify mycobactin synthesis by measuring the incorporation of ¹⁴C-salicylic acid.

Materials:

  • Mycobacterium cultures

  • 7-¹⁴C salicylic acid

  • 4% Sodium dodecyl sulfate (SDS)

  • BCA Protein Assay Kit

  • TLC plates (silica gel, glass-backed)

  • TLC developing solvent: 2:3:3 petroleum ether:n-butanol:ethyl acetate[8]

  • Phosphor imaging screen or scintillation counter

  • Standard laboratory equipment for handling radioactivity

Procedure:

  • Radiolabeling of Mycobactin:

    • Culture M. smegmatis or M. tuberculosis under desired conditions (e.g., with or without a test inhibitor).

    • Add 0.1 µCi/mL of 7-¹⁴C salicylic acid to the cultures and incubate for 24 hours to allow for incorporation into mycobactin.[8][9]

  • Sample Extraction and Normalization:

    • Harvest the cells by centrifugation.

    • Extract cell-associated mycobactin by boiling the cell pellets in 4% SDS for 2 hours.[8][9]

    • Quantify the total protein in the lysate using a BCA protein assay for normalization purposes.[8][9]

  • Thin-Layer Chromatography (TLC):

    • Normalize the extracts based on total protein content (e.g., to 100 µg for M. smegmatis or 50 µg for M. tuberculosis).[8][9]

    • Spot the normalized samples onto a silica TLC plate.

    • Develop the plate using a solvent system of 2:3:3 petroleum ether:n-butanol:ethyl acetate.[8]

  • Detection and Quantification:

    • Dry the TLC plate after development.

    • Expose the plate to a phosphor imaging screen (e.g., Kodak K-screen).[8]

    • Scan the screen and quantify the radioactivity of the spot corresponding to mycobactin using densitometry software.

    • Alternatively, scrape the silica from the mycobactin spot and measure radioactivity using a liquid scintillation counter.

Mycobactin_Pathway Mycobactin Iron Acquisition Pathway cluster_cell Mycobacterium Cell cluster_membrane Cell Envelope HostFe Host Iron (Fe³⁺) (e.g., in Transferrin) cMBT_Fe Ferri-carboxymycobactin HostFe->cMBT_Fe Chelation cMBT Carboxymycobactin (Extracellular) cMBT->cMBT_Fe MBT_Fe Ferri-mycobactin cMBT_Fe->MBT_Fe Iron Transfer MBT Mycobactin (Cell-associated) MBT->MBT_Fe IrtAB IrtAB Transporter (Inner Membrane) MBT_Fe->IrtAB Transport Fe_in Intracellular Fe²⁺ IrtAB->Fe_in Reduction & Release Metabolism Bacterial Metabolism Fe_in->Metabolism

Mycobactin pathway for scavenging host iron.

Microbiological Bioassay

Application Note: The microbiological bioassay is a functional method for quantifying mycobactin based on its growth-promoting activity for the indicator organism Arthrobacter terregens.[10][11] This bacterium is dependent on mycobactin for growth, and its response (measured as turbidity in liquid culture or zonal growth on an agar plate) is proportional to the mycobactin concentration within a specific range. While less specific than LC-MS, this method is cost-effective and measures biologically active mycobactin.

Quantitative Data Summary

ParameterValueReference
Indicator Organism Arthrobacter terregens[10][11]
Method Liquid Medium (Turbidimetric)[10][11]
Linear Range 0.05 to 0.27 µg/mL[10][11]
Method Agar Plate (Zonal Growth)[10][11]
Linear Range 0.07 to 0.30 µg per spot[10][11]
Assay Time 3 to 4 days[10][11]
Experimental Protocol: A. terregens Bioassay (Liquid Medium)

Objective: To quantify mycobactin in a sample by measuring its ability to support the growth of A. terregens.

Materials:

  • Arthrobacter terregens culture

  • Mycobactin-free basal medium for A. terregens

  • Mycobactin standard of known concentration

  • Sterile microplates (96-well) or culture tubes

  • Spectrophotometer or microplate reader (for measuring turbidity at ~600 nm)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow A. terregens in a suitable maintenance medium.

    • Wash the cells multiple times in mycobactin-free basal medium to remove any residual mycobactin.

    • Resuspend the cells in the basal medium to a standardized optical density.

  • Assay Setup:

    • Prepare serial dilutions of the mycobactin standard in the basal medium to create a standard curve (e.g., covering the 0.05 to 0.27 µg/mL range).[11]

    • Prepare dilutions of the test samples (e.g., mycobactin extracts from biological samples) in the basal medium.

    • Add the prepared standards and samples to the wells of a microplate or to culture tubes.

    • Include negative controls containing only basal medium.

  • Inoculation and Incubation:

    • Inoculate all wells/tubes with the prepared A. terregens inoculum.

    • Incubate at the optimal growth temperature for A. terregens (e.g., 30°C) for 3 to 4 days, or until sufficient growth is observed in the standards.[11]

  • Measurement and Quantification:

    • Measure the turbidity (optical density at 600 nm) of each well or tube.

    • Subtract the turbidity of the negative control from all readings.

    • Plot the turbidity readings of the standards against their known concentrations to generate a standard curve.

    • Determine the mycobactin concentration in the test samples by interpolating their turbidity readings from the standard curve.

Fluorogenic Probes for Mycobactin Uptake

Application Note: This advanced technique does not quantify endogenous mycobactin but instead measures the activity of its uptake pathway, which is directly relevant to mycobacterial viability and iron acquisition. The method uses a synthetic mycobactin-fluorophore conjugate (e.g., N14G).[12] The fluorescence of this probe is quenched when it is chelated with iron (Fe³⁺). Upon uptake by mycobacteria via the IrtAB transporter, the iron is reduced to Fe²⁺ and released, liberating the free probe and causing a significant "turn-on" of fluorescence. The intensity of the fluorescence signal is proportional to the uptake activity, providing a powerful tool for high-throughput screening of inhibitors targeting this pathway.

Principle of Detection

  • Quenched State: The mycobactin-fluorophore conjugate binds to Fe³⁺, which quenches its fluorescence.[12]

  • Uptake: The iron-chelated probe is recognized and transported into the mycobacterium by the IrtAB transporter, hijacking the natural mycobactin uptake system.[12]

  • Fluorescence "Turn-On": Inside the cell, Fe³⁺ is reduced and released from the probe. The now-free conjugate becomes highly fluorescent.[12]

  • Detection: The increase in fluorescence can be measured using a microplate reader or fluorescence microscope, indicating active uptake.[12]

References

Application Notes and Protocols for Assessing the Intracellular Activity of Mycobactin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a facultative intracellular pathogen that resides and replicates primarily within host macrophages. To survive in the iron-limited environment of the macrophage phagosome, Mtb employs high-affinity iron-scavenging molecules known as siderophores, with mycobactin being its primary lipid-soluble siderophore.[1][2] The biosynthesis of mycobactin is essential for Mtb's virulence and survival, making the enzymes in this pathway attractive targets for novel anti-tubercular drug development.[2][3]

Mycobactin inhibitors block this critical iron-acquisition pathway, effectively starving the bacteria of a vital nutrient. However, evaluating the efficacy of these compounds requires specialized assays that can measure their activity against mycobacteria located inside host cells. Standard broth-based antimicrobial susceptibility tests are often poor predictors of in vivo efficacy because they fail to account for factors such as drug penetration into macrophages, drug stability at phagosomal pH, and the unique metabolic state of intracellular bacteria.[4]

These application notes provide detailed protocols for assessing the intracellular activity of mycobactin inhibitors using established macrophage infection models.

Key Concepts and Mechanisms

The mycobactin biosynthesis pathway involves a series of enzymes encoded by the mbt gene cluster.[3] Key enzymes that are frequently targeted for inhibition include:

  • MbtI: A salicylate synthase that catalyzes the first committed step in the pathway.[5]

  • MbtA: A salicyl-AMP ligase that activates salicylic acid for incorporation into the mycobactin scaffold.[3][6]

Inhibitors of these enzymes prevent the synthesis of mycobactin, leading to iron starvation and subsequent growth arrest or death of the mycobacteria. The assessment of these inhibitors relies on infecting a host cell monolayer, typically macrophages, with mycobacteria, treating the infected cells with the compound, and quantifying the reduction in viable intracellular bacteria.[7]

Data Presentation: Efficacy of Mycobactin Inhibitors

Quantitative data from intracellular assays are crucial for comparing the potency and selectivity of different compounds. The following table provides an example of how to structure such data.

Compound Target Enzyme Intracellular MIC₉₀ (µM) in THP-1 cells Extracellular MIC (µM) in 7H9 broth Selectivity Index (SI)
Inhibitor AMbtI12[5]63[5]>10
Inhibitor BMbtA8.550>12
Inhibitor CMbtA5.235>20
IsoniazidCell Wall Synthesis0.2[8]0.1[8]>100
RifampicinRNA Polymerase0.1[9]0.05[9]>200

Selectivity Index (SI): Calculated as the ratio of the compound's cytotoxicity (CC₅₀) in the host macrophage cell line to its intracellular MIC₉₀. A higher SI value indicates greater selectivity for the bacteria over the host cell.

Visualization of Key Processes

Mycobactin Synthesis Pathway and Inhibition

// Invisible edges for alignment edge [style=invis]; Inhibitor_MbtI -> Inhibitor_MbtA; } Mycobactin synthesis pathway and points of inhibition.

Experimental Workflow for Intracellular Activity Assay

// Fork for quantification methods J_split [shape=point, width=0.01, height=0.01]; J -> J_split [arrowhead=none]; J_split -> J_CFU [label=" CFU Plating"]; J_split -> J_Luc [label=" Luciferase Assay"]; J_CFU [label="Count Colonies", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; J_Luc [label="Measure Luminescence", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", style=filled]; } Workflow for macrophage-based intracellular assay.

Experimental Protocols

Protocol 1: Intracellular Mycobacterial Growth Inhibition Assay in THP-1 Macrophages

This protocol details a common method for evaluating the activity of compounds against M. tuberculosis within human-derived macrophages.[9][10]

Objective: To determine the 90% minimal inhibitory concentration (MIC₉₀) of mycobactin inhibitors against intracellular M. tuberculosis.

Materials:

  • Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).

  • Mycobacterial Strain: M. tuberculosis H37Rv (ATCC 27294) or a reporter strain (e.g., expressing luciferase).[7]

  • Media:

    • RPMI-1640 medium with L-glutamine and HEPES.

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution (for routine cell culture only, not during infection).

    • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween-80.

  • Reagents:

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation.

    • Phosphate Buffered Saline (PBS).

    • Sterile water or 0.1% Triton X-100 in PBS for cell lysis.

  • Equipment:

    • Biosafety Level 3 (BSL-3) facility for handling M. tuberculosis.

    • Humidified incubator (37°C, 5% CO₂).

    • 96-well flat-bottom tissue culture plates.

    • Plate reader (for luciferase/GFP assays).

Methodology:

Part A: Macrophage Preparation and Differentiation

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin at a density between 2x10⁵ and 1x10⁶ cells/mL.

  • Seeding: Seed 5x10⁴ THP-1 cells per well in a 96-well plate in 100 µL of antibiotic-free RPMI-1640 with 10% FBS.

  • Differentiation: Add PMA to a final concentration of 25-40 ng/mL.[9] Incubate for 48-72 hours at 37°C with 5% CO₂ to allow monocytes to differentiate into adherent, macrophage-like cells.

  • Washing: Before infection, gently wash the cells twice with 150 µL of warm, serum-free RPMI-1640 to remove PMA and non-adherent cells.

Part B: Infection and Compound Treatment

  • Bacterial Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Break up clumps by passing the culture through a 27-gauge needle 5-10 times. Adjust the bacterial density to achieve the desired multiplicity of infection (MOI).

  • Infection: Infect the differentiated macrophages by adding 100 µL of the bacterial suspension in RPMI-1640 (with 10% FBS) at an MOI of 1-10 (bacteria-to-macrophage ratio).[8][9]

  • Incubation: Incubate for 4 hours at 37°C to allow phagocytosis.

  • Removal of Extracellular Bacteria: Aspirate the medium and wash the monolayer three times with warm PBS to remove extracellular bacteria.[8]

  • Compound Addition: Add 100 µL of fresh RPMI-1640 with 10% FBS containing serial dilutions of the mycobactin inhibitors. Include a "no drug" (vehicle control, e.g., DMSO) and a positive control (e.g., rifampicin).

  • Final Incubation: Incubate the plates for 4-5 days at 37°C with 5% CO₂.[9][10]

Part C: Quantification of Intracellular Viability

  • Method 1: Colony Forming Unit (CFU) Counting

    • Lysis: After incubation, aspirate the medium. Add 100 µL of 0.1% Triton X-100 or sterile water to each well to lyse the macrophages.[11] Incubate for 10-15 minutes at room temperature.

    • Serial Dilution: Prepare 10-fold serial dilutions of the lysates in 7H9 broth.

    • Plating: Spot 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.

    • Incubation & Counting: Incubate plates at 37°C for 3-4 weeks. Count the colonies to determine the number of viable bacteria (CFU/mL) in each well.

  • Method 2: Luciferase Reporter Assay

    • Lysis: If using a luciferase reporter strain, lyse the cells as described above.

    • Substrate Addition: Add the luciferase substrate according to the manufacturer's protocol.

    • Measurement: Immediately measure luminescence using a plate reader. The relative light units (RLU) are proportional to the number of viable bacteria.[7]

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (Signal_test_well / Signal_vehicle_control)] x 100

  • Plot the % inhibition against the log of the compound concentration.

  • Determine the MIC₉₀ by interpolating the concentration that results in 90% growth inhibition from the dose-response curve.[9]

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

This assay is a confirmatory test to verify that the inhibitor's mechanism of action involves disrupting iron acquisition.[5] It detects the presence of siderophores in the culture supernatant.

Objective: To qualitatively or semi-quantitatively determine if a compound inhibits siderophore production.

Principle: The CAS assay solution is a ternary complex of Chrome Azurol S dye, iron (III), and a detergent (HDTMA). Siderophores, having a higher affinity for iron than the dye, will remove iron from the complex, causing a color change from blue to orange/purple.

Methodology:

  • Prepare CAS Agar Plates: Prepare Middlebrook 7H10 agar under iron-limiting conditions. Overlay the solidified agar with CAS assay solution.

  • Culture Mtb: Grow M. tuberculosis in an iron-deficient liquid medium in the presence of sub-inhibitory concentrations of the mycobactin inhibitor.

  • Spot Supernatant: After incubation, centrifuge the bacterial culture and collect the supernatant.

  • Assay: Spot a small volume (10-20 µL) of the supernatant onto the CAS agar plate.

  • Incubation and Observation: Incubate the plate at 37°C for 24-48 hours. The formation of an orange halo around the spot indicates the presence of siderophores. A lack of halo in the inhibitor-treated sample (compared to a vehicle control) suggests inhibition of siderophore biosynthesis.[5]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Mycobactin-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycobactin-IN-2, as a lipophilic agent targeting mycobacteria, requires specific methodologies for the accurate determination of its Minimum Inhibitory Concentration (MIC). The high lipid content of the mycobacterial cell wall presents a unique challenge for drug susceptibility testing. Furthermore, the lipophilic nature of this compound necessitates careful selection of assay media and solvents to ensure compound solubility and availability without compromising bacterial viability or interacting with the test agent.

This document provides detailed protocols for three widely accepted methods for MIC determination against mycobacteria: Broth Microdilution, Resazurin Microtiter Assay (REMA), and Agar Dilution. Additionally, it addresses the specific modifications required for testing lipophilic compounds and includes a protocol for a rapid, high-throughput Luciferase Reporter Assay.

Data Presentation

As no specific MIC values for this compound are publicly available, the following table is provided as a template for researchers to record and compare their experimental data.

Table 1: MIC of this compound against Mycobacterium spp.

Mycobacterium SpeciesStrainMethodMIC (µg/mL)Replicate 1Replicate 2Replicate 3Mean MICStd. Dev.Notes
M. tuberculosisH37RvBroth Microdilution
Clinical Isolate 1Broth Microdilution
M. tuberculosisH37RvREMA
Clinical Isolate 1REMA
M. aviumATCC 25291Broth Microdilution
M. smegmatismc²155Agar Dilution

Experimental Protocols

Broth Microdilution Method

This method is considered the reference standard by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Mycobacterium tuberculosis complex[1][2][3]. It determines the MIC in a liquid medium.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Protocol:

  • Preparation of this compound Stock Solution:

    • Due to its lipophilic nature, dissolve this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

    • Further dilutions should be made in the appropriate mycobacterial growth medium. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects mycobacterial growth (typically ≤1%). A solvent toxicity control must be included.

  • Media Preparation:

    • Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)[1][2]. For some non-tuberculous mycobacteria (NTM), supplementation may vary.

    • To enhance the solubility of lipophilic compounds, a non-ionic detergent such as Tween-20 or Triton X-100 (e.g., at a final concentration of 0.01%) can be added to the medium. The effect of the detergent on bacterial growth must be evaluated separately.

  • Inoculum Preparation:

    • Grow mycobacteria in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL[1][2].

  • Assay Setup (96-well plate):

    • Add 100 µL of sterile 7H9 broth to all wells of a U-bottom 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row and perform 2-fold serial dilutions across the plate.

    • Add 100 µL of the prepared mycobacterial inoculum to each well.

    • Controls:

      • Growth Control: Wells with inoculum but no drug.

      • Sterility Control: Wells with medium only.

      • Solvent Control: Wells with inoculum and the highest concentration of DMSO used.

  • Incubation:

    • Seal the plates in a plastic bag to prevent evaporation and incubate at 37°C.

    • Incubation time varies by species: 7-21 days for M. tuberculosis and other slow-growers, and 3-5 days for rapid-growers[4][5].

  • Reading Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity or pellet at the bottom of the well)[1][2].

Resazurin Microtiter Assay (REMA)

REMA is a colorimetric method that is faster, simpler, and less expensive than traditional broth microdilution[6][7][8][9].

Principle: Resazurin, a blue redox indicator, is reduced by viable, metabolically active cells to the pink-colored resorufin. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth[6][9].

Protocol:

  • Assay Setup:

    • Follow steps 1-4 of the Broth Microdilution protocol.

  • Incubation:

    • Incubate the plate at 37°C for 7 days for M. tuberculosis[6][8].

  • Addition of Resazurin:

    • Prepare a 0.01% (w/v) resazurin sodium salt solution in sterile distilled water and filter-sterilize[6].

    • Add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate at 37°C for 16-24 hours.

  • Reading Results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[8][9].

Agar Dilution Method

This method is a reference standard for determining the MIC of antimicrobial agents against various bacteria, including mycobacteria[4][10].

Principle: The antimicrobial agent is incorporated into solid agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits the growth of more than 99% of the bacterial population[4].

Protocol:

  • Media Preparation:

    • Prepare Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.

    • Cool the molten agar to 45-50°C.

    • Add the appropriate volume of this compound stock solution to achieve the desired final concentrations in the agar. Pour the agar into petri dishes and allow them to solidify.

    • Control: Prepare a drug-free agar plate.

  • Inoculum Preparation:

    • Prepare a mycobacterial suspension as described in the Broth Microdilution protocol (steps 3a and 3b).

    • Prepare serial 10-fold dilutions of the adjusted inoculum.

  • Inoculation:

    • Spot 10 µL of two different dilutions (e.g., 10^-2 and 10^-4) of the bacterial suspension onto the surface of each agar plate, including the drug-free control.

    • Allow the spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 37°C in a CO2-enriched atmosphere (if required by the species) for 3 weeks or until sufficient growth is observed on the control plate[4].

  • Reading Results:

    • Count the number of colonies on the drug-free control plate from the dilution that yields 50-200 colonies.

    • The MIC is the lowest drug concentration that inhibits >99% of the growth compared to the control plate[4].

Luciferase Reporter Assay

This is a rapid, high-throughput method that measures light output from genetically engineered mycobacteria expressing a luciferase gene[11][12][13].

Principle: Viable mycobacteria expressing luciferase produce light in the presence of a substrate. A reduction in light output correlates with the inhibitory effect of the drug on bacterial metabolism and viability. This allows for a much faster determination of the MIC compared to growth-based methods[11][13].

Protocol:

  • Bacterial Strain:

    • Use a mycobacterial strain engineered to express a luciferase gene (e.g., from firefly or Vibrio harveyi).

  • Assay Setup:

    • Follow steps 1-4 of the Broth Microdilution protocol, using opaque white 96-well plates to minimize background signal.

  • Incubation:

    • Incubate the plate at 37°C for a shorter period, typically 3-7 days, depending on the mycobacterial species and the specific reporter system[14].

  • Reading Results:

    • Equilibrate the plate to room temperature.

    • Add the appropriate luciferase substrate (e.g., D-luciferin for firefly luciferase) to each well.

    • Measure luminescence using a luminometer.

    • The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥90%) in luminescence compared to the drug-free growth control.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Reading prep_drug Prepare this compound Stock & Dilutions add_drug Add Drug Dilutions to Plate prep_drug->add_drug prep_media Prepare 7H9 + OADC Broth prep_media->add_drug prep_inoculum Prepare Mycobacterial Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum add_drug->add_inoculum add_controls Set Up Controls (Growth, Sterility, Solvent) add_inoculum->add_controls incubate Incubate at 37°C (7-21 days) add_controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

REMA_Workflow cluster_setup Setup & Incubation cluster_reading Colorimetric Reading assay_setup Perform Broth Microdilution Setup (Steps 1-4) incubate Incubate at 37°C (7 days) assay_setup->incubate add_resazurin Add Resazurin Solution to Wells incubate->add_resazurin reincubate Re-incubate (16-24 hours) add_resazurin->reincubate read_mic Read MIC (Lowest concentration preventing color change) reincubate->read_mic

Caption: Workflow for Resazurin Microtiter Assay (REMA).

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_reading Reading prep_plates Prepare 7H10/7H11 Agar Plates with this compound Dilutions spot_inoculum Spot Inoculum onto Agar Plates prep_plates->spot_inoculum prep_inoculum Prepare Standardized Mycobacterial Inoculum prep_inoculum->spot_inoculum incubate Incubate at 37°C (approx. 3 weeks) spot_inoculum->incubate read_mic Read MIC (Lowest concentration inhibiting >99% growth) incubate->read_mic

Caption: Workflow for Agar Dilution MIC Method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Complex Mycobactin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of complex mycobactin analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide or ester bond formation is resulting in low yields and significant side reactions. How can I improve this?

A1: Low yields in coupling reactions are a common challenge. For amide and ester bond formation in mycobactin analogue synthesis, switching to a water-soluble carbodiimide like EDC·HCl in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) as an additive can dramatically improve results.[1][2]

  • Troubleshooting Steps:

    • Replace Coupling Additives: If you are using additives like HOBt, consider replacing them with HOAt. HOAt has been shown to significantly enhance the reaction rate and minimize side reactions, especially when coupling components in the presence of unprotected hydroxamic acids and phenolic hydroxyl groups.[1][2]

    • Solvent Choice: While DMF is often used for peptide bond formation, it may not be the most effective in the presence of hydroxamic acids. Consider alternative solvents or a one-pot, two-coupling reaction protocol if issues persist.[3]

    • Reaction Conditions: Ensure your reaction is conducted under anhydrous conditions and an inert atmosphere (e.g., argon) to prevent hydrolysis of reagents and intermediates.[4] Cool the reaction mixture to 0°C before adding reagents to control the reaction rate.[4]

Q2: I am struggling with complex protecting group strategies leading to multiple, low-yield steps. Is there a more efficient approach?

A2: Yes, a minimal protecting group strategy is a highly effective approach for synthesizing mycobactin analogues.[1][2] This method simplifies the synthetic route by circumventing non-productive protection and deprotection steps, which often improves the overall chemical yield.[1]

  • Key Insight: It has been demonstrated that coupling reactions using EDC/HOAt can proceed in excellent yields even in the presence of free hydroxamic acids and a free phenolic hydroxyl group.[1][2] This avoids the need for extensive protection of these moieties.

  • Strategic Tip: When designing your synthesis, evaluate which functional groups are truly incompatible with upcoming reaction conditions. For example, the synthesis of a maleimide-containing analogue was streamlined by reducing the use of protecting groups, leading to a more convergent sequence.[4]

Q3: My purification process for the final mycobactin analogue is complicated. What are some recommended purification techniques?

A3: Purification of mycobactin analogues, which can be hydrophobic, often requires standard chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): This is a common method for purifying the final compounds and intermediates.[5][6]

  • Column Chromatography: Standard silica gel column chromatography is frequently used. For instance, in the synthesis of a maleimide-containing analogue, the final product was purified after the acylation step.[4]

  • Monitoring: Thin Layer Chromatography (TLC) with an appropriate stain (e.g., CAM stain) is essential for monitoring reaction progress and guiding purification.[4]

Q4: How can I confirm the iron-binding capability of my newly synthesized analogue?

A4: The Chrome Azurol S (CAS) assay is a standard and effective method to confirm the iron-binding properties of novel siderophore analogues.[3][4] This spectrophotometric assay provides a qualitative and sometimes quantitative measure of an analogue's ability to chelate iron. A competitive sulfoxine-binding assay can also be used to assess iron affinity.[5]

Data Summary: Biological Activity of Mycobactin Analogues

The following table summarizes the inhibitory activity of various synthesized mycobactin T analogues against Mycobacterium tuberculosis (Mtb) H37Rv.

Analogue IDKey Structural ModificationMIC90 in 7H12 media (μM)MIC90 in GAS media (μM)Cytotoxicity (IC50 vs. Vero cells, μM)Reference
34 N-Boc, O-Bn protected precursor0.020.4321.50[4]
36 Acetylated N-terminus0.090.6922.37[4]
40 Maleimide-containing acyl chain0.882.88>50[4][7]
19 Oxazoline intermediate23.575.81Not Reported[4]

Experimental Protocols

Protocol 1: General EDC/HOAt-Mediated Coupling Reaction

This protocol describes a general method for coupling carboxylic acid and amine fragments, a key step in assembling the mycobactin core.

  • Preparation: Dissolve the amine component (1.0 eq) in anhydrous CH2Cl2 under an argon atmosphere. Cool the solution to 0°C in an ice-water bath and stir for 15 minutes.

  • Base Addition: Add anhydrous diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirring mixture.

  • Component Addition: In a separate flask, dissolve the carboxylic acid component (1.0 eq) in anhydrous THF. Add this solution slowly to the reaction mixture.

  • Coupling Reagents: Add HOAt (1.0 eq) and EDC·HCl (1.0 eq) to the reaction mixture in one portion.

  • Reaction: Allow the solution to warm to room temperature and stir under argon for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup & Purification: Upon completion, concentrate the reaction mixture and purify the product using standard chromatographic techniques.

Source: Adapted from methodologies described in literature.[2][4]

Protocol 2: Chrome Azurol S (CAS) Assay for Iron Binding

This protocol provides a method to assess the iron-chelating ability of synthesized analogues.

  • Reagent Preparation: Prepare the CAS assay solution according to established methods. This typically involves a buffered solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a standardized iron(III) solution.

  • Assay: Add a solution of the synthesized mycobactin analogue to the blue CAS assay solution.

  • Observation: A color change from blue to orange/purple indicates that the analogue has successfully removed iron from the CAS-iron complex.

  • Quantification (Optional): The change in absorbance can be measured spectrophotometrically to quantify the iron-chelating efficiency relative to a known standard.

Source: This is a standard assay referenced in siderophore research.[3][4]

Visualizations: Workflows and Pathways

G start Start: Define Analogue Structure protect Protecting Group Strategy (Minimal) start->protect frag1 Synthesize Oxazoline/ Catechol Component couple EDC/HOAt Mediated Coupling of Fragments frag1->couple frag2 Synthesize Hydroxamic Acid & Acyl Chain Components frag2->couple protect->frag1 protect->frag2 deprotect Final Deprotection (if necessary) couple->deprotect purify Purification (HPLC) deprotect->purify charact Characterization (NMR, MS) purify->charact end_point Final Mycobactin Analogue charact->end_point

Caption: General workflow for the synthesis of mycobactin analogues.

G start Low Coupling Reaction Yield q1 Are you using EDC with HOAt? start->q1 sol1 Switch to EDC/HOAt. This combination minimizes side reactions. q1->sol1 No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes a1_yes Yes a1_no No end_point Yield Improved sol1->end_point sol2 Ensure use of anhydrous solvents and inert atmosphere (Argon). q2->sol2 No q3 Is purification method optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->end_point sol3 Optimize purification (e.g., HPLC gradient) to isolate product. q3->sol3 No q3->end_point Yes sol3->end_point

Caption: Troubleshooting guide for low-yield coupling reactions.

G cluster_ext Extracellular cluster_int Mycobacterial Cell Fe3 Fe³⁺ (Host Iron) FeAna [Fe³⁺-Analogue] Complex Fe3->FeAna Chelation Ana Mycobactin Analogue Ana->FeAna Transport Siderophore Transport System FeAna->Transport Uptake Release Intracellular Iron Release Transport->Release Effect Growth Inhibition/ Drug Delivery Release->Effect

Caption: "Trojan Horse" mechanism for mycobactin analogue activity.

References

overcoming instability of mycobactin inhibitors in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mycobactin biosynthesis inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to inhibitor stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of mycobactin inhibitors?

A1: Mycobactin inhibitors target key enzymes in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis and other mycobacteria. This pathway is crucial for the synthesis of siderophores, small molecules that scavenge iron from the host environment. Iron is an essential nutrient for bacterial growth and virulence. By blocking this pathway, these inhibitors effectively starve the bacteria of iron, leading to growth inhibition. The primary target is often MbtA, the enzyme that catalyzes the first step in the pathway.

MycoPathway cluster_host Host Environment cluster_bacteria Mycobacterium Iron Host Iron (Fe³⁺) IronUptake Iron Uptake & Growth Iron->IronUptake Transport Salicylate Salicylic Acid MbtA MbtA (Salicyl-AMP Ligase) Salicylate->MbtA MbtB_F MbtB-F (NRPS/PKS) MbtA->MbtB_F Sal-AMP Inhibitor Mycobactin Inhibitors (e.g., Salicyl-AMS) Inhibitor->MbtA Inhibition MycobactinCore Mycobactin Core MbtB_F->MycobactinCore MbtK_N MbtK-N MycobactinCore->MbtK_N + Acyl Group Mycobactin Mycobactin (Siderophore) MbtK_N->Mycobactin Mycobactin->Iron Scavenges

Caption: Mycobactin biosynthesis pathway and the inhibitory action of targeted drugs.

Q2: My inhibitor precipitated out of solution after diluting my DMSO stock in aqueous buffer. What should I do?

A2: This is a common issue known as solvent-shift precipitation. DMSO is a strong organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent strength decreases dramatically. If the inhibitor's solubility in the final aqueous solution is low, it will precipitate.

See the Troubleshooting Guide: Compound Precipitation below for a step-by-step workflow to address this. Key strategies include lowering the final concentration, using a co-solvent, or adjusting the buffer pH.

Q3: How should I prepare and store my mycobactin inhibitor stock solutions?

A3: Proper preparation and storage are critical for ensuring the integrity and reproducibility of your experiments. Following best practices can prevent degradation and solubility issues.

StockPrepWorkflow start Start: Receive Inhibitor Powder weigh 1. Weigh inhibitor accurately using a calibrated balance. start->weigh solvent 2. Choose a primary solvent (e.g., high-purity DMSO). weigh->solvent dissolve 3. Dissolve powder to create a high-concentration stock (e.g., 10-20 mM). Use vortexing or sonication if needed. solvent->dissolve aliquot 4. Aliquot into single-use volumes in appropriate vials (e.g., glass or polypropylene). dissolve->aliquot store 5. Store aliquots at -20°C or -80°C, protected from light and moisture. aliquot->store end End: Ready for Use store->end

Caption: Recommended workflow for preparing and storing inhibitor stock solutions.

Refer to the Data Presentation section for a table summarizing recommended storage conditions. Always use high-purity, anhydrous DMSO to prepare your initial stock solutions, as water can promote degradation of sensitive compounds.[1][2][3]

Q4: I suspect my inhibitor is degrading in the assay medium. How can I check for this?

A4: Inhibitor stability in aqueous media can be a concern, especially for compounds containing hydrolytically labile functional groups like hydroxamates or esters.[1][4][5] To confirm degradation, you can perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The general protocol is outlined below in the Experimental Protocols section. This involves incubating the inhibitor in your assay medium and analyzing samples at different time points to measure the decrease in the parent compound's concentration.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to resolving inhibitor precipitation during experiments.

PrecipTroubleshoot start Problem: Inhibitor Precipitates in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the final assay concentration. check_conc->lower_conc Yes check_dmso Is the percentage of DMSO in the final solution too low? check_conc->check_dmso No success Solution Found lower_conc->success add_cosolvent Action: Increase final DMSO % (if tolerated by assay, typically ≤1%), or add a co-solvent like PEG 4000. check_dmso->add_cosolvent Yes check_ph Is the buffer pH affecting solubility? check_dmso->check_ph No add_cosolvent->success adjust_ph Action: Test solubility in a range of pH values to find the optimum. check_ph->adjust_ph Yes fail Still Precipitating: Consider compound modification or formulation (e.g., with cyclodextrins). check_ph->fail No adjust_ph->success

Caption: A logical workflow for troubleshooting inhibitor precipitation issues.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for Mycobactin Inhibitor Stock Solutions

ParameterRecommendationRationale & Notes
Primary Solvent Dimethyl Sulfoxide (DMSO), high-purity, anhydrous gradeExcellent solvating power for a wide range of organic molecules. Anhydrous grade is critical to prevent hydrolysis of sensitive inhibitors.
Stock Concentration 10-20 mMHigh concentration minimizes the volume of DMSO added to aqueous assays, reducing solvent effects.
Storage Temperature -20°C or -80°CLow temperatures slow down chemical degradation. -80°C is preferred for long-term storage.
Aliquoting Single-use volumesAvoids multiple freeze-thaw cycles, which can increase water absorption by DMSO and lead to compound degradation.[6]
Container Type Glass or polypropylene vials with secure capsBoth materials show minimal compound loss over time. Secure caps prevent moisture entry.[6]
Light/Moisture Protect from light and store with desiccantPrevents photodegradation and hydrolysis.

Table 2: Common Chemical Moieties in Siderophore Inhibitors and Their Potential Instabilities

Chemical MoietyExample Inhibitor ClassPotential Instability PathwayMitigation Strategy
Hydroxamate Desferrioxamine B analoguesHydrolysis of the hydroxamic acid or amide bonds, especially at non-neutral pH.[1][4][5]Maintain pH near neutral (6.8-7.4). Use fresh solutions. Confirm stability with HPLC.
Salicylate/Catechol Salicyl-AMS, Enterobactin analoguesOxidationUse of antioxidants in the formulation (if compatible with the assay), deoxygenated buffers, protection from light.
Nucleoside Analogue Salicyl-AMSCleavage of the glycosidic bondAvoid strongly acidic or basic conditions.
Ester ProdrugsHydrolysis by esterases in serum-containing mediaPrepare fresh in media or use esterase inhibitors if the assay allows. Confirm stability in the specific medium used.

Experimental Protocols

Protocol: Assessing Inhibitor Stability in Aqueous Solution via HPLC-MS

This protocol provides a framework for determining the stability of a mycobactin inhibitor in a specific buffer or cell culture medium.

1. Materials:

  • Mycobactin inhibitor stock solution (e.g., 10 mM in DMSO)

  • Test medium (e.g., phosphate-buffered saline pH 7.4, cell culture medium)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC-MS system with a suitable C18 column

2. Procedure:

  • Prepare Test Solution: Dilute the inhibitor stock solution into the pre-warmed (e.g., 37°C) test medium to a final concentration relevant for your assay (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.5%) to minimize its effect on stability.

  • Timepoint Zero (T=0): Immediately after dilution, take an aliquot (e.g., 100 µL) of the test solution and add it to a tube containing an excess of quenching solution (e.g., 400 µL of ice-cold acetonitrile). This stops any degradation. Vortex and centrifuge to pellet any precipitated proteins or salts.

  • Incubation: Incubate the remaining test solution under your standard assay conditions (e.g., 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), repeat step 2 by removing aliquots and quenching them in acetonitrile.

  • Sample Analysis: Analyze the supernatant from all timepoints by HPLC-MS.

    • Method: Develop an HPLC method that provides good separation of the parent inhibitor from any potential degradation products.

    • Detection: Use MS to confirm the identity of the parent peak and to identify potential degradation products. Use UV absorbance for quantification.

  • Data Analysis:

    • Calculate the peak area of the parent inhibitor at each timepoint.

    • Normalize the peak area at each timepoint to the peak area at T=0.

    • Plot the percentage of inhibitor remaining versus time to determine the stability profile. A significant decrease (e.g., >15-20%) over the course of a typical experiment indicates instability.[1]

References

optimizing assay conditions for MbtA enzyme kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in optimizing assay conditions for MbtA enzyme kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the function of the MbtA enzyme?

A1: MbtA is an adenylating enzyme from Mycobacterium tuberculosis that catalyzes the first essential step in the biosynthesis of mycobactin siderophores.[1][2] It activates salicylic acid as an acyl-adenylate before ligating it to the acyl carrier protein domain of MbtB.[1]

Q2: What type of assay is typically used to measure MbtA activity?

A2: A common method for measuring MbtA activity is a continuous spectrophotometric coupled-enzyme assay.[1] This assay links the formation of AMP, a product of the MbtA reaction, to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Q3: What are the key substrates and cofactors for the MbtA reaction?

A3: The primary substrates for MbtA are salicylic acid and ATP. The activated salicyl group is then transferred to holo-MbtB-ACP. The reaction also requires the presence of MgCl₂ as a cofactor.[1]

Q4: Is there a known inhibitor for MbtA?

A4: Yes, 5′-O[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) is a potent bisubstrate inhibitor of MbtA with a Ki value of approximately 6 nM.[1][2]

Troubleshooting Guide

Q1: My MbtA enzyme shows no or very low activity. What are the possible causes?

A1: Several factors could lead to low or no enzyme activity. Consider the following:

  • Incorrect Assay Buffer Temperature: Ensure the assay buffer is at room temperature (around 20-25°C) before starting the experiment, as ice-cold buffers can significantly reduce enzyme activity.[3][4][5]

  • Degraded Reagents: Verify the integrity of all reagents, especially ATP, NADH, and the coupling enzymes. Prepare fresh solutions if necessary and store them properly.[3] Enzymes should always be kept on ice before use to prevent denaturation.[6]

  • Omitted Component: Double-check that all necessary components (substrates, cofactors, coupling enzymes) have been added to the reaction mixture according to the protocol.[3]

  • Inactive MbtA Enzyme: The purified MbtA enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.[4]

Q2: I'm observing inconsistent readings between my replicate assays. What could be the reason?

A2: Inconsistent readings are often due to minor variations in experimental setup:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[3][5][6]

  • Improper Mixing: Failure to properly mix the reaction components can lead to non-uniform reactions. Gently pipette up and down or briefly vortex to ensure a homogenous solution.[5][6]

  • "Plate Effects": If using a microplate reader, evaporation at the edges of the plate can concentrate reactants and alter reaction rates. Use a plate sealer or fill the outer wells with water to minimize this effect.[4]

Q3: The reaction rate in my assay is not linear. What should I do?

A3: A non-linear reaction rate can indicate a few issues:

  • Substrate Depletion: If the reaction proceeds too quickly, the substrate may be depleted, causing the rate to slow down. In this case, you may need to use a lower concentration of the MbtA enzyme.[6]

  • Product Inhibition: The accumulation of reaction products can sometimes inhibit enzyme activity. Ensure you are measuring the initial velocity of the reaction.[6]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.

Q4: My standard curve is not linear or has a low R² value. How can I fix this?

A4: A poor standard curve is often related to preparation and measurement:

  • Incorrect Dilutions: Carefully re-prepare your standards, ensuring accurate serial dilutions.[3]

  • Pipetting Inaccuracy: As with inconsistent replicates, pipetting errors can significantly affect the accuracy of your standard curve.[5]

  • Instrument Settings: Verify that the spectrophotometer is set to the correct wavelength for measuring NADH absorbance (340 nm).[3]

Experimental Protocols & Data

MbtA Spectrophotometric Coupled-Enzyme Assay Protocol

This protocol is adapted from established methods for measuring MbtA activity.[1]

1. Reagent Preparation:

  • Prepare all solutions using high-purity water.

  • Bring all reagents to room temperature before use, except for the enzymes, which should be kept on ice.[4][6]

2. Reaction Mixture Preparation:

  • Prepare a master mix of the reaction buffer to ensure consistency across all assays.[3]

  • For a final volume of 100 µl, the reaction should contain the components listed in the table below.

3. Assay Procedure:

  • In a suitable cuvette or microplate well, combine the reaction buffer, MgCl₂, NaCl, phosphoenolpyruvate, NADH, holo-MbtB-ACP, and the coupling enzymes.

  • Add the substrate, salicylic acid.

  • Initiate the reaction by adding the MbtA enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • Record data at regular intervals to determine the initial reaction velocity.

Quantitative Data Summary
ParameterValue/ConcentrationReference
Buffer 100 mM HEPES[1]
pH 7.5[1]
MgCl₂ 10 mM[1]
NaCl 250 mM[1]
Phosphoenolpyruvate 1 mM[1]
NADH 0.15 mM[1]
holo-MbtB-ACP 300 µM[1]
Myokinase 18 units[1]
Pyruvate Kinase 18 units[1]
Lactate Dehydrogenase 18 units[1]
Inhibitor (Sal-AMS) Kᵢ ~6 nM[1][2]

Visualizations

MbtA_Reaction_Pathway Sal Salicylic Acid MbtA MbtA Enzyme Sal->MbtA ATP ATP ATP->MbtA Sal_AMP Salicyl-AMP Intermediate MbtA->Sal_AMP  Step 1:  Activation PPi PPi MbtA->PPi Sal_MbtB Salicyl-MbtB MbtA->Sal_MbtB  Step 2:  Ligation AMP AMP MbtA->AMP Sal_AMP->MbtA MbtB_ACP holo-MbtB-ACP MbtB_ACP->MbtA

Caption: MbtA catalyzes a two-step reaction.

MbtA_Assay_Workflow Start Start: Prepare Reagents PrepareMix Prepare Reaction Master Mix (Buffer, Cofactors, Coupling Enzymes) Start->PrepareMix AddSubstrates Add Substrates (Salicylic Acid, holo-MbtB-ACP) PrepareMix->AddSubstrates Initiate Initiate Reaction with MbtA Enzyme AddSubstrates->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate Initial Velocity Measure->Analyze End End Analyze->End

Caption: Workflow for the MbtA coupled-enzyme assay.

References

common issues with mycobactin bioassays and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mycobactin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a mycobactin bioassay?

A mycobactin bioassay is a microbiological assay used to determine the concentration of mycobactin, a siderophore essential for the growth of certain mycobacteria, most notably Mycobacterium avium subsp. paratuberculosis (MAP), the causative agent of Johne's disease. The assay utilizes a mycobactin-dependent indicator organism, such as Arthrobacter terregens or a mycobactin-dependent strain of MAP. The growth of the indicator organism is proportional to the concentration of mycobactin in the sample. This relationship allows for the quantification of mycobactin by measuring the extent of bacterial growth, typically through turbidity in a liquid culture or the diameter of a growth zone on an agar plate.[1][2]

Q2: My mycobactin-dependent strain is showing growth in the negative control (no mycobactin). What could be the cause?

This is a common issue that can arise from several factors:

  • Mycobactin Carryover: If the inoculum was prepared from a culture grown on a mycobactin-containing medium, residual mycobactin can be carried over into the assay medium, leading to false-positive growth. To resolve this, wash the bacterial cells in a mycobactin-free medium before inoculation.[3]

  • High Iron Concentration: High concentrations of iron (>100 µM) in the culture medium can sometimes overcome the need for mycobactin, allowing for growth in its absence, particularly at a lower pH (around 5.0).[3] Ensure the iron concentration in your medium is appropriately low.

  • Media pH: The pH of the culture medium can influence mycobactin dependence. At a lower pH (e.g., 5.0), some growth of MAP may occur without mycobactin, whereas at a higher pH (e.g., 6.8), the dependence is more stringent.[3]

  • Contamination: The culture may be contaminated with a non-mycobactin-dependent microorganism. It is crucial to perform quality control checks, including Gram staining and plating on non-selective media, to ensure the purity of your indicator strain.

Q3: I am observing high variability between my replicate assays. How can I improve the consistency of my results?

High variability in bioassays is a frequent challenge.[4][5] To improve consistency:

  • Standardize Inoculum Preparation: Ensure a consistent cell density and physiological state of the indicator organism for each experiment.

  • Control Experimental Parameters: Factors like incubation temperature, time, and agitation speed can significantly impact bacterial growth. Tightly controlling these parameters can reduce variability.[4]

  • Homogenize Samples: For solid or viscous samples, ensure thorough homogenization to achieve a uniform distribution of mycobactin.

  • Use a Standard Curve: Always run a standard curve with known concentrations of mycobactin in parallel with your samples. This helps to account for inter-assay variability.

  • Increase Replicates: Increasing the number of technical and biological replicates can improve the statistical power and reliability of your results.

Q4: What are the optimal concentrations of Mycobactin J for growing M. avium subsp. paratuberculosis?

The minimal concentration of Mycobactin J required for the growth of M. avium subsp. paratuberculosis is approximately 0.006 µM. For optimal growth, a concentration of 1.2 µM (1 µg/ml) is recommended.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No growth or weak growth of the indicator organism in the presence of mycobactin. Inactive mycobactin. Sub-optimal culture conditions (pH, temperature). Inoculum viability is low.Test the activity of the mycobactin stock with a reliable positive control. Verify and optimize the pH and incubation temperature of the medium. Use a fresh, actively growing culture for the inoculum.
False positive growth in negative controls. Mycobactin carryover from the inoculum culture. High iron concentration in the medium. Contamination with non-mycobactin-dependent bacteria or fungi.Wash the inoculum cells in mycobactin-free medium before use.[3] Use a medium with a low iron concentration.[3] Perform purity checks of the indicator strain. Incorporate appropriate antibiotics (e.g., vancomycin, amphotericin B, nalidixic acid) in the medium if contamination is suspected.[6][7]
High background signal or turbidity. Contamination of the medium or reagents. Precipitation of components in the medium.Use sterile techniques and pre-test media for sterility. Ensure all media components are fully dissolved and the medium is clear before inoculation.
Inconsistent results between replicates. Inconsistent inoculum size. Variation in incubation conditions. Pipetting errors.Standardize the inoculum preparation and ensure a homogenous cell suspension. Use a calibrated incubator with stable temperature and humidity control. Calibrate pipettes regularly and use appropriate pipetting techniques.

Experimental Protocols

Protocol 1: Agar Plate Diffusion Bioassay for Mycobactin

This method is adapted from the procedure using Arthrobacter terregens as the indicator organism.[1][2]

Materials:

  • Mycobactin-dependent Arthrobacter terregens

  • Mycobactin standard solution

  • Test samples containing mycobactin

  • Mycobactin-free agar medium

  • Sterile petri dishes

  • Sterile paper discs

  • Incubator at 37°C

Procedure:

  • Prepare the Inoculum: Culture A. terregens in a suitable liquid medium until it reaches the late logarithmic phase of growth.

  • Prepare the Agar Plates: Prepare a mycobactin-free agar medium. Once cooled to approximately 45-50°C, inoculate the agar with the A. terregens culture to achieve a final concentration that will result in a uniform lawn of growth. Pour the inoculated agar into sterile petri dishes and allow them to solidify.

  • Apply Samples and Standards: Aseptically place sterile paper discs onto the surface of the agar. Apply a known volume (e.g., 10 µl) of the mycobactin standard solutions and the test samples onto separate discs.

  • Incubation: Incubate the plates at 37°C for 3 to 4 days.[1][2]

  • Data Analysis: Measure the diameter of the growth zones around each disc. Create a standard curve by plotting the diameter of the growth zones of the standards against the logarithm of the mycobactin concentration. Use the standard curve to determine the mycobactin concentration in the test samples. A linear increase in zonal growth is typically observed at mycobactin concentrations between 0.07 to 0.30 µg per spot.[1][2]

Protocol 2: Liquid Culture Turbidimetric Bioassay for Mycobactin

This method also utilizes a mycobactin-dependent indicator organism and measures growth by monitoring the turbidity of the culture.

Materials:

  • Mycobactin-dependent indicator organism (e.g., A. terregens or a mycobactin-dependent strain of MAP)

  • Mycobactin standard solution

  • Test samples containing mycobactin

  • Mycobactin-free liquid medium (e.g., modified Middlebrook 7H9 broth)

  • Sterile culture tubes or microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the Inoculum: Prepare a standardized suspension of the indicator organism in a mycobactin-free medium.

  • Set up the Assay: In sterile culture tubes or a microplate, add the mycobactin-free liquid medium. Create a serial dilution of the mycobactin standard to generate a standard curve. Add the test samples to separate tubes/wells.

  • Inoculation: Inoculate each tube/well with the prepared indicator organism suspension. Include a negative control (no mycobactin) and a positive control (optimal mycobactin concentration).

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Data Analysis: Measure the optical density (OD) of the cultures at a suitable wavelength (e.g., 600 nm) at regular intervals or at a fixed endpoint (e.g., 3-4 days for A. terregens).[1][2] Create a standard curve by plotting the OD values of the standards against the mycobactin concentration. Determine the mycobactin concentration in the test samples from the standard curve. For A. terregens, a linear increase in turbidimetric growth typically occurs at mycobactin concentrations between 0.05 to 0.27 µg/ml.[1][2]

Quantitative Data Summary

Bioassay ParameterValueOrganismReference
Agar Plate Assay: Linear Range 0.07 - 0.30 µ g/spot Arthrobacter terregens[1][2]
Liquid Assay: Linear Range 0.05 - 0.27 µg/mlArthrobacter terregens[1][2]
Minimal Mycobactin J for Growth 0.006 µMM. avium subsp. paratuberculosis[3]
Optimal Mycobactin J for Growth 1.2 µM (1 µg/ml)M. avium subsp. paratuberculosis[3]

Visualizations

TroubleshootingWorkflow start Problem Encountered in Mycobactin Bioassay issue1 No/Weak Growth with Mycobactin Present start->issue1 issue2 Growth in Negative Control start->issue2 issue3 High Variability Between Replicates start->issue3 cause1a Inactive Mycobactin issue1->cause1a cause1b Sub-optimal Culture Conditions issue1->cause1b cause1c Low Inoculum Viability issue1->cause1c cause2a Mycobactin Carryover issue2->cause2a cause2b High Iron in Medium issue2->cause2b cause2c Contamination issue2->cause2c cause3a Inconsistent Inoculum issue3->cause3a cause3b Variable Conditions issue3->cause3b cause3c Pipetting Errors issue3->cause3c solution1a Test Mycobactin Activity cause1a->solution1a solution1b Optimize pH and Temperature cause1b->solution1b solution1c Use Fresh Inoculum cause1c->solution1c solution2a Wash Inoculum Cells cause2a->solution2a solution2b Use Low Iron Medium cause2b->solution2b solution2c Perform Purity Check cause2c->solution2c solution3a Standardize Inoculum cause3a->solution3a solution3b Control Incubation cause3b->solution3b solution3c Calibrate Pipettes cause3c->solution3c

Caption: Troubleshooting workflow for common mycobactin bioassay issues.

ExperimentalWorkflow prep 1. Preparation inoculum Prepare Standardized Inoculum prep->inoculum media Prepare Mycobactin-Free Assay Medium prep->media standards Prepare Mycobactin Standards & Samples prep->standards assay 2. Assay Setup plate_assay Agar Plate Assay assay->plate_assay liquid_assay Liquid Culture Assay assay->liquid_assay plate_inoculate Inoculate Agar & Pour Plates plate_assay->plate_inoculate liquid_setup Aliquot Medium into Tubes/Plates liquid_assay->liquid_setup plate_apply Apply Discs with Standards/Samples plate_inoculate->plate_apply incubation 3. Incubation plate_apply->incubation liquid_add Add Standards/Samples & Inoculum liquid_setup->liquid_add liquid_add->incubation incubate Incubate at 37°C incubation->incubate analysis 4. Data Analysis incubate->analysis measure_zones Measure Growth Zones analysis->measure_zones measure_od Measure Optical Density analysis->measure_od std_curve Generate Standard Curve measure_zones->std_curve measure_od->std_curve calculate Calculate Sample Concentration std_curve->calculate

Caption: General experimental workflow for mycobactin bioassays.

References

Technical Support Center: Refining Purification Methods for High-Purity Mycobactin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of high-purity mycobactin.

Frequently Asked Questions (FAQs)

1. What is mycobactin and why is its purity important?

Mycobactin is a lipophilic siderophore produced by most species of the genus Mycobacterium to acquire iron, an essential nutrient for their growth and virulence.[1] High-purity mycobactin is crucial for a variety of research applications, including studies on mycobacterial iron metabolism, the development of novel anti-tubercular drugs that target iron uptake pathways, and as a growth supplement for fastidious mycobacteria like Mycobacterium avium subsp. paratuberculosis.

2. What are the main types of mycobactin, and how do they differ?

Mycobacteria produce two main classes of siderophores: the cell-wall-associated, lipid-soluble mycobactins (MBT) and the water-soluble carboxymycobactins (cMBT) that are secreted into the medium.[2] Different species of mycobacteria produce distinct variants of mycobactin, which can differ in their fatty acyl side chains. For example, Mycobacterium tuberculosis produces mycobactin T, while Mycobacterium smegmatis produces mycobactin S.[3][4]

3. What are the general steps for mycobactin purification?

The purification of mycobactin generally involves the following stages:

  • Culturing of Mycobacteria: Growing the mycobacterial species of interest in an iron-deficient medium to induce mycobactin production.

  • Extraction: Using organic solvents to extract the lipophilic mycobactin from the mycobacterial cells.

  • Purification: Employing chromatographic techniques to separate mycobactin from other cellular components.

  • Purity Assessment: Evaluating the purity of the final mycobactin preparation.

4. How can I quantify the amount of mycobactin in my preparation?

Mycobactin concentration can be determined using a few different methods:

  • Spectrophotometry: The iron-complex of mycobactin has a characteristic red-brown color, and its concentration can be measured spectrophotometrically.

  • Growth Promotion Bioassay: The ability of a mycobactin preparation to support the growth of a mycobactin-dependent strain, such as Mycobacterium avium subsp. paratuberculosis, can be used to quantify its biological activity.[5]

  • Colorimetric Assays: While not specific to mycobactin, general colorimetric assays for siderophores can be adapted to estimate mycobactin concentration.[6][7][8][9]

5. What is the stability and proper storage condition for purified mycobactin?

While specific studies on the long-term stability of purified mycobactin are not extensively detailed in the provided search results, the extraction and purification protocols themselves offer insights. Mycobactin is routinely handled in various organic solvents such as ethanol, chloroform, and methanol, and is subjected to acidic conditions for iron removal, suggesting a degree of stability under these conditions. For long-term storage, it is advisable to store purified mycobactin as a dried powder or dissolved in a non-polar organic solvent at low temperatures (e.g., -20°C or -80°C) in the dark to prevent degradation.

Troubleshooting Guides

Low Yield of Mycobactin
Potential Cause Troubleshooting Steps
Suboptimal Mycobacterial Growth Ensure the culture medium is optimized for the specific mycobacterial species. Verify that the incubation time and temperature are appropriate for maximal biomass production.
Insufficient Iron Starvation The concentration of iron in the culture medium is critical. Too much iron will repress mycobactin synthesis.[1][10] Optimize the iron concentration to be growth-limiting but not completely inhibitory. For M. smegmatis, an optimal Fe2+ concentration is around 1.8 μM.[11]
Inefficient Cell Lysis and Extraction The thick, waxy cell wall of mycobacteria can be difficult to disrupt. Ensure thorough cell lysis before solvent extraction. Consider mechanical disruption methods like sonication or bead beating in conjunction with solvent extraction. Use a sequence of solvents with varying polarities (e.g., ethanol followed by chloroform) to maximize the extraction of lipophilic mycobactin.
Degradation of Mycobactin Mycobactin may be susceptible to degradation under certain conditions. Minimize exposure to harsh chemicals, high temperatures, and light during the purification process. Process the samples promptly after harvesting.
Losses During Purification Steps Each purification step can lead to a loss of product. Minimize the number of transfer steps. Ensure that the chosen chromatographic method is optimized for mycobactin recovery.
Poor Purity of Mycobactin
Potential Cause Troubleshooting Steps
Contamination with Other Lipids Mycobacterial cells are rich in various lipids that can co-extract with mycobactin. Employ multiple chromatographic steps to effectively separate mycobactin from these contaminants. Thin-layer chromatography (TLC) with different solvent systems can be a powerful tool for purification.[12]
Presence of Carboxymycobactin If the culture supernatant is not carefully separated from the cell pellet, the water-soluble carboxymycobactin may contaminate the mycobactin preparation. Ensure complete removal of the supernatant before cell lysis and extraction.
Residual Pigments and Other Cellular Components Other colored compounds from the mycobacterial cells or the culture medium may co-purify with mycobactin. Use a combination of adsorption and partition chromatography to remove these impurities. Activated charcoal treatment of the crude extract can sometimes be effective in removing pigments.
Degradation Products If the purification process is too harsh or prolonged, mycobactin may degrade, leading to impurities. Use mild purification conditions and work quickly. Analyze the purity of the final product by techniques like HPLC or mass spectrometry to identify any potential degradation products.

Data Presentation

Table 1: Mycobactin Yield from Different Mycobacterial Species

Mycobacterial SpeciesCulture ConditionsYieldReference
Mycobacterium smegmatisIron-deficient static culture30-40 µg/mg dry cell weight[11]
Mycobacterium smegmatis NCIB 8548Iron-deficient (1.8 µM Fe2+)85 µg/mg dry cell weight[11]
Mycobacterium tuberculosisIron-deficient culture1.53 mg/g wet cells
Mycobacterium fortuitumNot specifiedHighest production among species tested[13]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Mycobactin from Mycobacterium smegmatis

This protocol is adapted from methods described for the extraction of mycobactins from various mycobacteria.[4][13]

1. Culturing of Mycobacterium smegmatis

  • Inoculate M. smegmatis into an iron-deficient liquid medium (e.g., a modified Sauton's medium).

  • Incubate the culture at 37°C with shaking for 5-7 days, or until sufficient cell density is reached.

2. Harvesting and Extraction

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes.

  • Discard the supernatant.

  • Resuspend the cell pellet in ethanol and heat at 70°C for 30 minutes.

  • Centrifuge to pellet the cell debris and collect the ethanol supernatant.

  • Repeat the ethanol extraction on the cell pellet.

  • Combine the ethanol supernatants and evaporate to dryness under reduced pressure.

  • Dissolve the dried extract in a minimal volume of chloroform.

3. Alumina Column Chromatography

  • Prepare a column with activated alumina in chloroform.

  • Load the chloroform extract onto the column.

  • Elute the column with a gradient of methanol in chloroform (e.g., 0% to 10% methanol).

  • Collect the red-brown fractions, which contain the iron-chelated mycobactin.

  • Monitor the fractions by thin-layer chromatography (TLC).

4. Thin-Layer Chromatography (TLC) for Purity Assessment

  • Spot the collected fractions onto a silica gel TLC plate.

  • Develop the plate using a solvent system such as chloroform:methanol (95:5, v/v).

  • Visualize the separated components. Mycobactin should appear as a distinct colored spot.

Mandatory Visualizations

Experimental_Workflow cluster_culture Mycobacterial Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture Inoculate M. smegmatis in Iron-Deficient Medium Incubate Incubate at 37°C Culture->Incubate Harvest Harvest Cells Incubate->Harvest Ethanol_Extract Ethanol Extraction Harvest->Ethanol_Extract Evaporate Evaporate to Dryness Ethanol_Extract->Evaporate Dissolve Dissolve in Chloroform Evaporate->Dissolve Alumina_Chrom Alumina Column Chromatography Dissolve->Alumina_Chrom TLC TLC Analysis Alumina_Chrom->TLC High_Purity High-Purity Mycobactin TLC->High_Purity

Caption: Workflow for Mycobactin Purification.

Troubleshooting_Logic Start Low Mycobactin Yield Check_Growth Check Mycobacterial Growth Start->Check_Growth Check_Iron Verify Iron Concentration in Medium Start->Check_Iron Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Purity Assess Purity of Intermediate Fractions Start->Check_Purity Suboptimal_Growth Optimize Growth Conditions Check_Growth->Suboptimal_Growth High_Iron Reduce Iron in Medium Check_Iron->High_Iron Inefficient_Extraction Improve Cell Lysis and Solvent Extraction Check_Extraction->Inefficient_Extraction Impure_Fractions Refine Purification Strategy Check_Purity->Impure_Fractions

Caption: Troubleshooting Low Mycobactin Yield.

References

Technical Support Center: Addressing Off-Target Effects of Mycobactin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mycobactin inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: My mycobactin inhibitor shows potent activity against M. tuberculosis in vitro, but is toxic to mammalian cells. What could be the cause?

A1: While mycobactin biosynthesis is specific to mycobacteria, the inhibitor you are using may have off-target effects on host cell pathways. One reported instance involves the mycobactin biosynthesis inhibitor salicyl-AMS, which demonstrated toxicity in mice. This toxicity is likely due to off-target effects, as its target, MbtA, does not have mammalian homologues[1]. We recommend performing a panel of cytotoxicity assays to quantify the toxic effect and investigate the underlying mechanism.

Q2: I observe unexpected changes in host cell morphology or signaling pathways upon treatment with my mycobactin inhibitor. How can I investigate this?

A2: M. tuberculosis infection is known to modulate host cell signaling, including kinase cascades and apoptosis pathways[2][3][4]. It is plausible that your inhibitor is unintentionally interacting with components of these pathways. We suggest performing a Cellular Thermal Shift Assay (CETSA) to identify potential off-target protein binding. Additionally, investigating key apoptosis markers or performing a kinome scan could provide insights into affected pathways.

Q3: My inhibitor's efficacy varies significantly between different cell lines or in vivo models. What could explain this discrepancy?

A3: This could be due to several factors, including differences in cell permeability, metabolic rates, or the expression of potential off-target proteins. Some mycobactin analogues have also been shown to act as efflux pump inhibitors[5]. Differential expression and activity of efflux pumps across various cell types could lead to varied intracellular concentrations of your inhibitor. An efflux pump inhibition assay may help clarify this.

Q4: I'm observing a phenotype in my host cells that resembles a response to hypoxia after treatment with my mycobactin inhibitor. Is this a known effect?

A4: While not widely reported for mycobactin inhibitors, the mycobacterial siderophore mycobactin J has been shown to induce a hypoxia-like response in murine macrophages[6]. This suggests that interference with iron metabolism by your inhibitor could potentially trigger similar stress responses in host cells.

Troubleshooting Guides

Issue 1: Unexpected Host Cell Cytotoxicity

If your mycobactin inhibitor is causing significant death in your mammalian cell line, it is crucial to quantify this effect and determine the mechanism.

Troubleshooting Workflow:

G start Unexpected Cytotoxicity Observed quantify Quantify Cytotoxicity (MTT, Resazurin, LDH assays) start->quantify mechanism Investigate Mechanism quantify->mechanism apoptosis Apoptosis Assay (e.g., Caspase activity, Annexin V) mechanism->apoptosis necrosis Necrosis Assay (e.g., LDH release, Propidium Iodide) mechanism->necrosis mitochondria Mitochondrial Function Assay (e.g., JC-1, Seahorse) mechanism->mitochondria ros ROS Production Assay (e.g., DCFDA) mechanism->ros end Characterize Off-Target Effect apoptosis->end necrosis->end mitochondria->end ros->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Quantitative Data Summary:

The following table summarizes reported cytotoxicity data for some mycobactin analogues. Use this as a reference to compare with your own findings.

CompoundCell LineAssayIC50 (µM)Reference
Mycobactin Analog 34VeroNot Specified21.50[3]
Mycobactin Analog 36VeroNot Specified22.37[3]
Mycobactin Analog 40VeroNot Specified>50[3]
Salicyl-AMSP388 (murine leukemia)Not Specified>200[1]
Salicyl-AMSCHONot Specified>500[1]

Experimental Protocols:

Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of your mycobactin inhibitor and appropriate controls (vehicle, positive control for toxicity). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3][7][8][9]

Protocol: LDH Release Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[1][4][10][11][12]

Protocol: Resazurin (AlamarBlue) Viability Assay
  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[2][3][13][14][15][16]

Issue 2: Suspected Off-Target Protein Binding

If you suspect your inhibitor is binding to host cell proteins, it is important to identify these off-targets to understand the mechanism of toxicity or unexpected phenotypes.

Troubleshooting Workflow:

G start Suspected Off-Target Binding cetsa Perform Cellular Thermal Shift Assay (CETSA) start->cetsa proteomics Mass Spectrometry-based Proteomics Analysis cetsa->proteomics target_id Identify Potential Off-Targets proteomics->target_id validation Validate Off-Target Interaction (e.g., in vitro binding assays) target_id->validation

Caption: Workflow for identifying off-target protein binding.

Experimental Protocol:

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells or cell lysate with your mycobactin inhibitor or vehicle control.

  • Heating: Aliquot the treated samples and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet precipitated proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of your inhibitor indicates a direct binding interaction.[17][18][19][20][21]

Issue 3: Potential Modulation of Host Cell Signaling

Mycobactin inhibitors may inadvertently affect host cell signaling pathways, leading to unexpected cellular responses. The diagram below illustrates a generalized kinase signaling pathway that could be unintentionally modulated.

Signaling Pathway Diagram:

G inhibitor Mycobactin Inhibitor (Off-Target Effect) kinase2 Kinase 2 inhibitor->kinase2 Inhibition/Activation receptor Host Cell Receptor kinase1 Kinase 1 receptor->kinase1 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Altered Cellular Response (e.g., Apoptosis, Cytokine Production) transcription_factor->cellular_response

Caption: Potential off-target modulation of a host kinase pathway.

Recommended Actions:

  • Phospho-proteomics: A mass spectrometry-based analysis of protein phosphorylation can provide a global view of changes in kinase signaling pathways.

  • Kinase Activity Assays: If you have a hypothesized off-target kinase, you can use in vitro kinase assays to directly measure the effect of your inhibitor on its activity.

  • Apoptosis Assays: To investigate if your inhibitor is inducing apoptosis, consider using assays that measure caspase activation, DNA fragmentation (TUNEL assay), or changes in mitochondrial membrane potential. M. tuberculosis itself can inhibit both intrinsic and extrinsic apoptosis pathways in host cells, providing a complex background for your experimental system[3].

References

Technical Support Center: Enhancing the Solubility of Synthetic Mycobactin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic mycobactin analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving the solubility of these often hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: My synthetic mycobactin analogue is precipitating out of solution during my in vitro assay. What is the common cause of this?

A1: Precipitation of synthetic mycobactin analogues is a frequently observed issue, primarily due to their inherent hydrophobicity.[1] Many of these molecules possess long alkyl chains and complex ring structures that limit their solubility in aqueous-based buffers and cell culture media commonly used for antimicrobial susceptibility testing.

Q2: What is the standard solvent for initially dissolving synthetic mycobactin analogues?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of synthetic mycobactin analogues. For instance, in many antimicrobial susceptibility testing protocols, the compounds are first dissolved in DMSO at a high concentration (e.g., 12.8 mM) before being further diluted in the aqueous assay medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the biological system, typically below 1% (v/v).

Q3: Are there any general strategies to improve the solubility of my mycobactin analogue in aqueous solutions?

A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs, and these can be adapted for mycobactin analogues. These techniques include:

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • pH Adjustment: For analogues with ionizable groups, adjusting the pH of the solution can increase solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[2][3][4][5]

  • Nanoparticle Formulations: Encapsulating the mycobactin analogue within nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can improve its solubility and delivery.[6][7][8][9][10]

  • Prodrug Approach: A prodrug is a chemically modified, often more water-soluble, version of the active drug that is converted to the active form in vivo.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer/Media

This is a common scenario where the mycobactin analogue is soluble in the initial DMSO stock but precipitates when diluted into the aqueous environment of the experiment.

Potential Cause Troubleshooting Step Expected Outcome
High degree of hydrophobicity 1. Increase the final DMSO concentration slightly , if permissible for the assay (e.g., from 0.5% to 1%).2. Use a co-solvent system. Prepare the aqueous buffer with a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).3. Incorporate a non-ionic surfactant. Add a low concentration of a biocompatible surfactant such as Tween 80 or Pluronic F-68 to the aqueous buffer before adding the mycobactin analogue solution.Increased solubility and prevention of precipitation.
Salt-induced precipitation Review the buffer composition. High concentrations of certain salts can decrease the solubility of organic molecules. If possible, test with a buffer of lower ionic strength.The compound remains in solution.
Temperature effects Ensure all solutions are at the same temperature before mixing. Some compounds are less soluble at lower temperatures.Reduced precipitation upon mixing.
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Inconsistent minimum inhibitory concentration (MIC) values or variable results in other cell-based assays can be a consequence of poor and inconsistent compound solubility.

Potential Cause Troubleshooting Step Expected Outcome
Micro-precipitation Visually inspect the assay plates under a microscope for any signs of compound precipitation.Filter the final diluted solution through a sterile syringe filter (e.g., 0.22 µm) before adding to the assay, if feasible, to remove any undissolved particles.More consistent and reproducible assay results.
Adsorption to plasticware Use low-binding microplates. Include a surfactant in the assay medium to reduce non-specific binding.Increased effective concentration of the compound in the assay, leading to more accurate results.

Experimental Protocols

Protocol 1: General Procedure for Preparing Mycobactin Analogue Solutions for In Vitro Assays

This protocol provides a starting point for solubilizing synthetic mycobactin analogues for biological testing.

Materials:

  • Synthetic mycobactin analogue powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, deionized water or appropriate aqueous buffer (e.g., PBS, cell culture medium)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of the mycobactin analogue powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentrations for your experiment. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to minimize precipitation.

  • Visually inspect the final solutions for any signs of precipitation before use.

Protocol 2: Solubility Enhancement using Cyclodextrins (A General Approach)

This protocol outlines a general method for preparing an inclusion complex of a hydrophobic mycobactin analogue with a cyclodextrin to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[4]

Materials:

  • Synthetic mycobactin analogue

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).

  • Slowly add the mycobactin analogue powder to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized mycobactin analogue in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizing Experimental Workflows

Below are diagrams illustrating the logical steps in troubleshooting solubility issues and preparing solutions for experiments.

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Precipitation Observed check_dmso Is final DMSO concentration > 1%? start->check_dmso adjust_dmso Reduce DMSO concentration check_dmso->adjust_dmso Yes check_buffer Precipitation persists? check_dmso->check_buffer No adjust_dmso->check_buffer use_cosolvent Try co-solvent (e.g., Ethanol, PEG) check_buffer->use_cosolvent Yes proceed Proceed with Assay check_buffer->proceed No check_final Precipitation resolved? use_cosolvent->check_final use_surfactant Try surfactant (e.g., Tween 80) reformulate Consider reformulation (e.g., Cyclodextrin, Nanoparticle) use_surfactant->reformulate check_final->use_surfactant No check_final->proceed Yes

Caption: A flowchart for troubleshooting precipitation of mycobactin analogues.

solution_preparation_workflow cluster_prep Solution Preparation Workflow start Weigh Mycobactin Analogue Powder dissolve_dmso Dissolve in 100% DMSO (Stock Solution) start->dissolve_dmso vortex Vortex/Warm until dissolved dissolve_dmso->vortex serial_dilute Perform serial dilutions in aqueous buffer vortex->serial_dilute check_precipitate Visually inspect for precipitation serial_dilute->check_precipitate use_in_assay Use in Assay check_precipitate->use_in_assay No Precipitation troubleshoot Troubleshoot Solubility (Refer to workflow) check_precipitate->troubleshoot Precipitation

References

troubleshooting poor reproducibility in mycobactin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during mycobactin quantification experiments. The information is tailored for researchers, scientists, and drug development professionals to improve the reproducibility and accuracy of their results.

Frequently Asked Questions (FAQs)

Q1: What is mycobactin, and why is its quantification important?

Mycobactin is a lipophilic siderophore produced by Mycobacterium species to acquire iron, an essential nutrient for their growth and survival. Accurate quantification of mycobactin is crucial for several reasons:

  • Virulence Studies: Understanding the role of iron acquisition in mycobacterial pathogenesis.

  • Drug Development: Screening for inhibitors of the mycobactin biosynthesis pathway as potential anti-tubercular agents.

  • Physiological Studies: Investigating the regulation of iron metabolism in mycobacteria.

Q2: Which are the common methods for mycobactin quantification?

Several methods are used for mycobactin quantification, each with its advantages and disadvantages. The choice of method often depends on the required sensitivity, specificity, and available equipment. Common methods include:

  • Bioassays: Utilizing mycobactin-dependent bacterial strains, such as Arthrobacter terregens, to determine mycobactin concentration based on growth promotion.

  • Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and quantify mycobactin.

  • Spectrophotometric Assays: Measuring the absorbance of the iron-mycobactin complex.

Q3: What are the main factors that can lead to poor reproducibility in mycobactin quantification?

Poor reproducibility in mycobactin quantification can arise from variability in several stages of the experimental workflow:

  • Mycobactin Extraction: Inefficient or inconsistent extraction from mycobacterial cultures.

  • Sample Handling: Degradation of mycobactin due to improper storage or handling.

  • Assay Conditions: Variations in pH, iron concentration, and incubation times.

  • Instrumental Variability: Fluctuations in the performance of analytical instruments.

  • Inoculum Preparation: Inconsistent preparation of mycobacterial cultures for mycobactin production.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during mycobactin quantification experiments.

Issue 1: Low Yield of Extracted Mycobactin

Possible Causes and Solutions

Possible Cause Recommended Solution
Incomplete Cell Lysis Ensure complete disruption of the mycobacterial cell wall. Consider using more rigorous methods like bead beating or sonication in addition to solvent extraction.
Suboptimal Extraction Solvent The choice of solvent is critical. A common solvent for mycobactin is a chloroform:methanol mixture. Optimize the solvent ratio for your specific mycobacterial species and growth conditions.
Insufficient Extraction Time Ensure adequate contact time between the solvent and the mycobacterial cells. Overnight extraction with gentle agitation is often recommended.
Iron Repression of Mycobactin Synthesis High iron concentrations in the growth medium can repress mycobactin production. Grow mycobacteria in iron-deficient medium to induce mycobactin synthesis.
Incorrect Growth Phase at Harvest Mycobactin production varies with the growth phase. Harvest cells during the late logarithmic or early stationary phase for optimal yield.
Issue 2: High Variability Between Replicates in Bioassays

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Inoculum of Reporter Strain Standardize the inoculum of the reporter strain (e.g., Arthrobacter terregens) by adjusting to a specific optical density (OD).
Uneven Distribution of Mycobactin in Agar Ensure thorough mixing of the mycobactin sample in the molten agar before pouring the plates for the agar diffusion assay.
Interfering Substances in the Extract Crude extracts may contain substances that inhibit or enhance the growth of the reporter strain. Purify the mycobactin extract using techniques like TLC or HPLC before performing the bioassay.
Variability in Incubation Conditions Maintain consistent temperature and humidity during the incubation of bioassay plates.
Mycobactin Carryover When subculturing Mycobacterium paratuberculosis, mycobactin from the primary medium can be carried over, affecting dependence assays. Ensure thorough washing of cells to remove contaminating mycobactin.[1]
Issue 3: Poor Peak Resolution or Inconsistent Retention Times in HPLC

Possible Causes and Solutions

Possible Cause Recommended Solution
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. Use a guard column to protect the analytical column.
Improper Mobile Phase Preparation Ensure the mobile phase is properly degassed and the composition is consistent between runs. Small variations in pH or solvent ratio can affect retention times.
Column Degradation The performance of HPLC columns can degrade over time. Replace the column if washing does not improve peak shape or resolution.
Sample Overload Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or dilute the sample.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.

Experimental Protocols

Protocol 1: Mycobactin Extraction

This protocol describes a general method for extracting mycobactin from mycobacterial cultures.

  • Cell Culture: Grow the Mycobacterium species in an iron-deficient medium until the late logarithmic or early stationary phase.

  • Harvesting: Pellet the cells by centrifugation at 10,000 x g for 15 minutes.

  • Washing: Wash the cell pellet twice with sterile distilled water to remove media components.

  • Lysis and Extraction: Resuspend the cell pellet in a 2:1 chloroform:methanol (v/v) solution.

  • Incubation: Incubate the suspension overnight at room temperature with gentle agitation.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 2:1:0.8 of chloroform:methanol:water. Centrifuge to separate the phases.

  • Collection: Collect the lower chloroform phase containing the lipophilic mycobactin.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried mycobactin extract at -20°C.

Protocol 2: Mycobactin Quantification using Arthrobacter terregens Bioassay (Agar Plate Method)

This protocol is based on the principle that the growth of Arthrobacter terregens is dependent on the presence of mycobactin.

  • Preparation of Reporter Strain: Grow Arthrobacter terregens in a suitable broth medium until it reaches the logarithmic phase.

  • Assay Plate Preparation: Prepare an iron-deficient agar medium. Cool the autoclaved medium to 45-50°C and inoculate it with the A. terregens culture. Pour the inoculated agar into petri dishes and allow it to solidify.

  • Sample Application: Dissolve the dried mycobactin extract in a small volume of ethanol. Spot known concentrations of a mycobactin standard and the unknown samples onto sterile paper discs. Allow the solvent to evaporate completely.

  • Incubation: Place the paper discs on the surface of the inoculated agar plates. Incubate the plates at 30°C for 48-72 hours.

  • Quantification: Measure the diameter of the growth zones around the discs. Create a standard curve by plotting the zone diameter against the mycobactin concentration of the standards. Use the standard curve to determine the mycobactin concentration in the unknown samples.

Visualizations

Mycobactin Biosynthesis and Iron Acquisition Pathway

Mycobactin_Pathway cluster_extracellular Extracellular/Host cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Mycobacterial Cytoplasm Host_Iron Host Iron (Transferrin/Lactoferrin) Fe_Carboxymycobactin Fe-Carboxymycobactin Complex Host_Iron->Fe_Carboxymycobactin Chelation Carboxymycobactin Carboxymycobactin (secreted) Carboxymycobactin->Fe_Carboxymycobactin Fe_Mycobactin Fe-Mycobactin Complex Fe_Carboxymycobactin->Fe_Mycobactin Iron Transfer Mycobactin Mycobactin (cell-wall associated) Mycobactin->Fe_Mycobactin Fe3+ Fe³⁺ Fe_Mycobactin->Fe3+ Transport & Reduction Precursors Chorismate, etc. Mbt_Genes Mycobactin Biosynthesis (mbt genes) Precursors->Mbt_Genes Mbt_Genes->Carboxymycobactin Synthesis & Secretion Mbt_Genes->Mycobactin Synthesis & Localization Iron_Utilization Iron Utilization (Metabolism, Growth) Fe3+->Iron_Utilization

Caption: Mycobactin-mediated iron acquisition pathway in Mycobacterium.

Troubleshooting Workflow for Poor Reproducibility

Troubleshooting_Workflow Start Poor Reproducibility in Mycobactin Quantification Check_Extraction Review Mycobactin Extraction Protocol Start->Check_Extraction Check_Assay Examine Quantification Assay Start->Check_Assay Check_Culture Verify Mycobacterial Culture Conditions Start->Check_Culture Extraction_Yield Consistent Yield? Check_Extraction->Extraction_Yield Assay_Type Which Assay? Check_Assay->Assay_Type Culture_Conditions Standardized Conditions? Check_Culture->Culture_Conditions Extraction_Yield->Check_Assay Yes Optimize_Extraction Optimize Lysis, Solvent, and Incubation Time Extraction_Yield->Optimize_Extraction No Optimize_Extraction->Check_Extraction Bioassay_Issues Check Reporter Strain, Media, and Controls Assay_Type->Bioassay_Issues Bioassay HPLC_Issues Check Column, Mobile Phase, and Detector Assay_Type->HPLC_Issues HPLC/LC-MS Solution Reproducibility Improved Bioassay_Issues->Solution HPLC_Issues->Solution Culture_Conditions->Check_Extraction Yes Standardize_Culture Standardize Inoculum, Media (Low Iron), and Harvest Time Culture_Conditions->Standardize_Culture No Standardize_Culture->Check_Culture

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Technical Support Center: Optimizing Mycobactin Inhibitor Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mycobactin inhibitors in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I observe poor efficacy of my mycobactin inhibitor in an animal model?

A1: The first step is to assess the pharmacokinetic profile of your compound. Poor efficacy is often linked to suboptimal drug exposure at the site of infection. Key parameters to investigate are the maximum concentration (Cmax), the area under the curve (AUC), and the half-life (t1/2) in both plasma and target tissues, such as the lungs. For example, studies with the mycobactin inhibitor salicyl-AMS revealed significantly lower plasma and lung concentrations following oral administration compared to intraperitoneal (i.p.) injection, explaining the limited efficacy of the oral route.

Q2: My mycobactin inhibitor shows promising in vitro activity but is rapidly cleared in vivo. What can I do?

A2: Rapid clearance, as observed with salicyl-AMS which has a lung half-life of 13.3-19.3 minutes, is a common challenge. To address this, consider formulation strategies such as encapsulation in liposomes or nanoparticles, which can protect the compound from rapid metabolism and clearance. Another approach is chemical modification, such as PEGylation, which can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation time.

Q3: I am observing unexpected toxicity and mortality in my animal cohort. What are the potential causes and how can I troubleshoot this?

A3: Unexpected toxicity can arise from off-target effects of the inhibitor or its metabolites. Since mycobactin biosynthesis has no mammalian homolog, toxicity is likely due to interactions with other host targets. To troubleshoot, a dose-escalation study is recommended to determine the maximum tolerated dose (MTD). If toxicity persists even at low doses, consider targeted toxicity screening against a panel of host enzymes or receptors. Additionally, ensure the purity of your compound, as impurities from synthesis can contribute to toxicity. In the case of salicyl-AMS, mortality was observed in all mice at a dose of 16.7 mg/kg before the four-week time point.

Q4: What are the recommended administration routes for mycobactin inhibitors in mice?

A4: The choice of administration route significantly impacts bioavailability. For salicyl-AMS, intraperitoneal (i.p.) injection resulted in much higher plasma and lung concentrations compared to oral gavage. While oral administration is generally preferred for tuberculosis drugs, the poor oral bioavailability of many mycobactin inhibitors may necessitate alternative routes like i.p. or intravenous (i.v.) injection in preclinical studies.

Troubleshooting Guides

Issue 1: Poor Oral Bioavailability

Symptoms:

  • Low plasma and tissue concentrations of the inhibitor after oral administration.

  • Lack of in vivo efficacy despite potent in vitro activity.

Possible Causes:

  • Poor absorption from the gastrointestinal (GI) tract.

  • First-pass metabolism in the liver.

  • Instability of the compound in the GI environment.

Troubleshooting Workflow:

Poor_Oral_Bioavailability Start Start: Poor Oral Bioavailability Assess_PK Assess Pharmacokinetics (Oral vs. IV/IP) Start->Assess_PK PK_Data Analyze Cmax, AUC, and Bioavailability Assess_PK->PK_Data Low_Absorption Hypothesize: Poor GI Absorption PK_Data->Low_Absorption Low F% High_Metabolism Hypothesize: High First-Pass Metabolism PK_Data->High_Metabolism High Clearance Formulation Investigate Formulation Strategies Low_Absorption->Formulation Chemical_Mod Chemical Modification High_Metabolism->Chemical_Mod Liposomes Liposomal Encapsulation Formulation->Liposomes Nanoparticles Nanoparticle Formulation Formulation->Nanoparticles Evaluate Re-evaluate in vivo Efficacy Liposomes->Evaluate Nanoparticles->Evaluate Prodrugs Design Prodrugs Chemical_Mod->Prodrugs Prodrugs->Evaluate

Caption: Troubleshooting workflow for poor oral bioavailability.

Solutions:

  • Formulation Strategies:

    • Liposomes and Nanoparticles: Encapsulating the inhibitor in lipid-based or polymeric nanoparticles can protect it from degradation in the GI tract and enhance its absorption.

  • Chemical Modification:

    • Prodrugs: Designing a prodrug by adding a lipophilic moiety can improve passive diffusion across the intestinal epithelium. The prodrug is then cleaved in vivo to release the active inhibitor.

Issue 2: Rapid In Vivo Clearance

Symptoms:

  • Short half-life of the inhibitor in plasma and tissues.

  • Requirement for frequent dosing to maintain therapeutic concentrations.

Possible Causes:

  • Rapid metabolism by liver enzymes (e.g., cytochrome P450s).

  • Rapid renal clearance.

Troubleshooting Workflow:

Rapid_Clearance Start Start: Rapid In Vivo Clearance Assess_Metabolism In Vitro Metabolism Assays (Microsomes, Hepatocytes) Start->Assess_Metabolism Metabolism_Data Identify Major Metabolic Pathways Assess_Metabolism->Metabolism_Data Metabolic_Hotspots Identify Metabolic 'Hotspots' on Molecule Metabolism_Data->Metabolic_Hotspots Block_Metabolism Block Metabolic Sites Metabolic_Hotspots->Block_Metabolism PEGylation PEGylation Metabolic_Hotspots->PEGylation Deuteration Site-Specific Deuteration Block_Metabolism->Deuteration Structural_Mod Structural Modification Block_Metabolism->Structural_Mod Evaluate Re-evaluate Pharmacokinetics Deuteration->Evaluate Structural_Mod->Evaluate PEGylation->Evaluate

Caption: Troubleshooting workflow for rapid in vivo clearance.

Solutions:

  • Chemical Modification:

    • PEGylation: Attaching polyethylene glycol (PEG) chains to the inhibitor can increase its size and shield it from metabolic enzymes and renal filtration, thereby prolonging its circulation time.

  • Advanced Delivery Systems:

    • Sustained-Release Formulations: Incorporating the inhibitor into a sustained-release delivery system, such as polymer-based nanoparticles, can provide a continuous release of the drug over an extended period.

Issue 3: Off-Target Toxicity

Symptoms:

  • Weight loss, lethargy, or other signs of distress in the animals.

  • Unexpected mortality at doses that are well-tolerated for other compounds.

  • Organ damage observed during necropsy.

Possible Causes:

  • Inhibition of a homologous host target.

  • Interaction with an unrelated host target.

  • Toxicity of a metabolite.

Troubleshooting Workflow:

Off_Target_Toxicity Start Start: Off-Target Toxicity MTD_Study Determine Maximum Tolerated Dose (MTD) Start->MTD_Study MTD_Data Analyze Dose-Toxicity Relationship MTD_Study->MTD_Data Target_Screening In Vitro Target Screening (Panel of Host Proteins) MTD_Data->Target_Screening Toxicity at Low Doses Metabolite_ID Metabolite Identification and Profiling MTD_Data->Metabolite_ID Delayed Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Screening->SAR_Analysis Metabolite_ID->SAR_Analysis Modify_Structure Modify Chemical Structure to Reduce Off-Target Binding SAR_Analysis->Modify_Structure Evaluate Re-evaluate in vivo Toxicity and Efficacy Modify_Structure->Evaluate

Caption: Troubleshooting workflow for off-target toxicity.

Solutions:

  • Dose Refinement:

    • Conduct a thorough dose-response study to identify a therapeutic window where efficacy is achieved without significant toxicity.

  • Structural Modification:

    • If off-target interactions are identified, medicinal chemistry efforts can be directed to modify the inhibitor's structure to reduce its affinity for the host target while maintaining its activity against the mycobacterial target.

  • Targeted Delivery:

    • Utilize delivery systems that preferentially target the inhibitor to infected cells or tissues, thereby minimizing exposure to healthy tissues and reducing off-target effects. Liposomes and nanoparticles can be designed for targeted delivery.

Data Presentation

Table 1: Pharmacokinetic Parameters of Salicyl-AMS in Mice

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (µg·min/mL)Relative Bioavailability (%)
Oral 500.3 ± 0.0511.0 ± 5.6615.9 ± 0.591.24
2001.2 ± 0.967.0 ± 0.0058.6 ± 12.600.6
Intraperitoneal 5064.6 ± 1.767.0 ± 0.001,280.0 ± 261.6-
200329.7 ± 109.07.0 ± 0.009,185.0 ± 1,105.0-

Table 2: In Vivo Efficacy of Salicyl-AMS in a Mouse Model of Tuberculosis

Treatment GroupDose (mg/kg/day)Log10 CFU/Lung (Week 2)Log10 CFU/Lung (Week 4)
Untreated Control -6.54 ± 0.217.12 ± 0.19
Salicyl-AMS (Low Dose) 5.65.67 ± 0.256.89 ± 0.33
Salicyl-AMS (High Dose) 16.75.44 ± 0.31All mice died

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of a Mycobactin Inhibitor in Mice

This protocol is adapted from the methodology used for salicyl-AMS.

Materials:

  • Mycobactin inhibitor (e.g., salicyl-AMS sodium salt)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 27-30G needles

  • 70% ethanol

  • Animal restrainer

Procedure:

  • Formulation: Dissolve the mycobactin inhibitor in sterile PBS to the desired concentration. For salicyl-AMS, concentrations of 2.8 mg/mL (for a 5.6 mg/kg dose in a 20g mouse) and 8.35 mg/mL (for a 16.7 mg/kg dose in a 20g mouse) were used. Ensure the solution is clear and free of precipitation.

  • Animal Restraint: Gently restrain the mouse using an appropriate restraining device or by scruffing the neck.

  • Injection Site Preparation: Swab the lower left or right quadrant of the abdomen with 70% ethanol.

  • Injection: Insert the needle at a 10-15 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.

  • Administration: Inject the calculated volume of the inhibitor solution (typically 0.1-0.2 mL for a 20-25g mouse).

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Protocol 2: Assessment of In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol is based on the aerosol infection model used to evaluate salicyl-AMS.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Aerosol exposure system

  • BALB/c mice (6-8 weeks old)

  • Middlebrook 7H11 selective agar plates

  • Sterile PBS with 0.05% Tween 80

  • Tissue homogenizer

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv via an aerosol exposure system to establish a lung infection. A typical inoculum is around 100-200 CFU per lung.

  • Treatment: Begin treatment with the mycobactin inhibitor at the desired dose and schedule. For salicyl-AMS, treatment was initiated one day post-infection and administered daily, five days a week.

  • Efficacy Assessment: At predetermined time points (e.g., 2 and 4 weeks post-treatment initiation), euthanize a subset of mice from each treatment group and the control group.

  • Organ Harvest: Aseptically remove the lungs and/or spleen.

  • Homogenization: Homogenize the organs in sterile PBS with 0.05% Tween 80.

  • Bacterial Load Quantification: Prepare serial dilutions of the organ homogenates and plate on Middlebrook 7H11 agar.

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (

how to prevent degradation of Mycobactin-IN-2 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Mycobactin-IN-2 and why is its stability important?

Mycobactins are a class of lipid-soluble siderophores (iron-chelating molecules) produced by Mycobacterium species. They are essential for the uptake of iron, which is crucial for the growth and virulence of mycobacteria.[1][2] The stability of any mycobactin compound, including the user-specified this compound, is critical for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of iron-chelating activity, impacting assays related to mycobacterial growth, iron metabolism, and drug screening.

Q2: What are the primary factors that can cause degradation of this compound during experiments?

Based on the general properties of siderophores and related mycobacterial lipids, the primary factors that can lead to the degradation of a mycobactin compound are:

  • pH: The iron-chelating capacity of siderophores is pH-dependent.[3] Extreme pH values can lead to hydrolysis and loss of function.

  • Light: Many complex organic molecules are sensitive to light, which can cause photodegradation. For instance, mycolactone, another complex lipid from mycobacteria, is known to be light-sensitive.[4][5]

  • Temperature: Elevated temperatures can accelerate chemical degradation, including hydrolysis.

  • Oxidation: The presence of strong oxidizing agents could potentially damage the molecule.

  • Improper Storage: Long-term storage in inappropriate solvents or conditions can lead to gradual degradation.

Q3: How should I store my stock solution of this compound?

For optimal stability, stock solutions of mycobactin-like compounds should be stored under the following conditions:

  • Solvent: Store in an organic solvent where the compound is highly soluble and stable, such as ethanol or methanol. For another mycobacterial lipid, mycolactone, storage in organic solvents is ideal for stability and recovery.[4][5]

  • Temperature: Store at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[4][5]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

Issue: I am observing inconsistent results in my mycobacterial growth assays when using this compound.

  • Question: Could the degradation of this compound be the cause of this inconsistency?

    • Answer: Yes, degradation of this compound would lead to a decrease in its ability to supply iron to the mycobacteria, resulting in variable growth. It is crucial to ensure the stability of your working solutions.

  • Question: How can I check if my this compound is degrading in my experimental media?

    • Answer: You can perform a stability test. Prepare your experimental media containing this compound and incubate it under the same conditions as your experiment (e.g., temperature, light exposure) for the same duration. At different time points, take aliquots and test their ability to support the growth of a mycobactin-dependent Mycobacterium strain. A decrease in growth over time would suggest degradation.

Issue: The color of my this compound solution seems to be changing over time.

  • Question: What could be causing the color change in my solution?

    • Answer: A color change can be an indicator of chemical degradation or a change in the iron chelation state. This could be due to photodegradation, a reaction with a component in your solvent or media, or a change in pH.

  • Question: What steps should I take if I observe a color change?

    • Answer:

      • Protect your solution from light immediately.

      • Verify the pH of your solution, as pH can affect the stability of the iron-siderophore complex.[3]

      • Prepare a fresh solution from your stock and compare its color and activity to the solution that has changed color.

      • If possible, analyze the solution using techniques like UV-Vis spectroscopy to check for changes in the absorbance spectrum, which can indicate degradation.

Data Presentation

Table 1: Influence of Experimental Conditions on Mycobactin Stability

ParameterConditionPotential Effect on this compoundRecommendation
pH Acidic (< 6.0)Proton competition for iron-binding sites, potential hydrolysis.[3]Maintain pH in the neutral range (6.5-7.5) unless the experiment requires acidic conditions. Buffer the media appropriately.
Alkaline (> 8.0)Potential for base-catalyzed hydrolysis.Avoid strongly alkaline conditions.
Light Direct sunlight or prolonged exposure to lab lightPhotodegradation, loss of activity.[5]Work in a dimly lit area or use amber-colored labware. Protect solutions from light during incubation and storage.
Temperature Room Temperature (prolonged)Increased rate of chemical degradation.Prepare working solutions fresh and keep them on ice. For incubations, use the lowest temperature compatible with the experiment.
> 37°CAccelerated degradation.Avoid unnecessary exposure to high temperatures.
Solvent Aqueous solutionsPotential for hydrolysis, especially if not buffered.Prepare aqueous working solutions fresh for each experiment. For storage, use organic solvents.
Iron Low Iron MediaMycobactins are produced by mycobacteria under low iron conditions.Ensure sufficient iron is available for chelation if studying the iron-bound form.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

  • Weighing: Carefully weigh the lyophilized this compound powder in a fume hood.

  • Dissolving: Dissolve the powder in an appropriate anhydrous organic solvent (e.g., ethanol, methanol, or DMSO) to a final concentration of 1-10 mg/mL. Ensure complete dissolution.

  • Storage:

    • Dispense the stock solution into small aliquots in amber glass vials with tight-fitting caps to minimize freeze-thaw cycles and light exposure.

    • For short-term storage (1-2 weeks), store at -20°C.

    • For long-term storage, store at -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Media

  • Preparation: Prepare your experimental culture medium.

  • Addition of this compound: Add this compound to the medium at the final working concentration.

  • Incubation:

    • Divide the medium into two sets of tubes.

    • Wrap one set completely in aluminum foil (the "dark" condition).

    • Leave the other set exposed to the normal light conditions of your incubator (the "light" condition).

    • Incubate both sets under your standard experimental temperature and duration.

  • Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), remove an aliquot from both the "light" and "dark" tubes.

  • Bioassay: Use the collected aliquots in a growth assay with a mycobactin-dependent strain of mycobacteria.

  • Analysis: Compare the growth of the mycobacteria with the media from different time points and light conditions. A significant reduction in growth in the "light" condition compared to the "dark" condition suggests photodegradation. A general decrease in growth over time in both conditions indicates thermal or chemical instability in the medium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Organic Solvent, -80°C, Dark) B Prepare Fresh Working Solution (Aqueous Media, On Ice) A->B Dilute C Add to Experimental System (e.g., Mycobacterial Culture) B->C D Incubate Under Controlled Conditions (Temp, Light, pH) C->D E Data Collection D->E F Data Interpretation E->F

Caption: A generalized workflow for experiments involving this compound.

Degradation_Factors cluster_main This compound Degradation cluster_factors Causal Factors Degradation Loss of Biological Activity Light Light Exposure Light->Degradation Photodegradation pH Inappropriate pH pH->Degradation Hydrolysis Temp High Temperature Temp->Degradation Accelerated Reactions Storage Improper Storage Storage->Degradation Gradual Decomposition

Caption: Key factors that can lead to the degradation of this compound.

References

Technical Support Center: Optimizing Mycobactin Biosynthesis Inhibitor (MBI-2) Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Mycobactin Biosynthesis Inhibitor (MBI-2) for maximum efficacy against mycobacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for MBI-2?

A1: MBI-2 is a potent inhibitor of the mycobactin biosynthesis pathway in mycobacteria. Specifically, it is designed to target and inactivate a key enzyme involved in the synthesis of mycobactin, a siderophore essential for iron acquisition by the bacterium.[1][2] By inhibiting this pathway, MBI-2 effectively starves the mycobacteria of iron, which is a critical nutrient for their growth and virulence, particularly within the iron-limited environment of a host organism.[3][4][5]

Q2: Why is it crucial to test MBI-2 in both iron-rich and iron-depleted media?

A2: The mycobactin biosynthesis pathway is conditionally essential and is significantly upregulated under iron-deprived conditions, which mimics the environment inside a host macrophage.[1][6] Therefore, testing MBI-2 in iron-depleted media is critical to observe its target-specific activity. In contrast, testing in iron-rich media serves as a crucial control. If MBI-2 shows significant activity in iron-rich conditions, it might suggest off-target effects, as the mycobactin pathway would be downregulated.

Q3: What is the expected outcome of a successful experiment with MBI-2?

A3: A successful experiment will demonstrate a dose-dependent inhibition of mycobacterial growth in iron-depleted media, with minimal or no effect in iron-rich media. This indicates that the inhibitory effect of MBI-2 is specific to the mycobactin biosynthesis pathway. The optimal concentration should result in significant growth inhibition without causing cytotoxicity to host cells in co-culture models.

Troubleshooting Guide

Issue 1: No inhibition of mycobacterial growth is observed at any concentration of MBI-2.

  • Possible Cause 1: Incorrect Media Conditions.

    • Troubleshooting: Ensure that the experiment is conducted in iron-depleted medium. The mycobactin biosynthesis pathway is not essential in iron-rich conditions, and therefore its inhibition will not affect bacterial growth.[1][7]

  • Possible Cause 2: MBI-2 Degradation.

    • Troubleshooting: Check the storage conditions and age of the MBI-2 stock solution. Prepare fresh solutions for each experiment. Consider performing a quality control check of the compound if degradation is suspected.

  • Possible Cause 3: Bacterial Strain Resistance.

    • Troubleshooting: The specific mycobacterial strain being used may have intrinsic resistance mechanisms. Verify the experiment with a known sensitive control strain.

Issue 2: High levels of inhibition are observed in both iron-rich and iron-depleted media.

  • Possible Cause 1: Off-Target Effects or General Cytotoxicity.

    • Troubleshooting: The observed inhibition may not be specific to the mycobactin pathway. At high concentrations, MBI-2 might be causing general cytotoxicity. It is recommended to perform a cytotoxicity assay on a relevant host cell line (e.g., macrophages) to determine the therapeutic window of the compound.

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting: High concentrations of MBI-2 may lead to precipitation in the culture medium, which can be mistaken for growth inhibition. Visually inspect the wells for any precipitate. Determine the solubility of MBI-2 in the specific culture medium being used.

Issue 3: Inconsistent results between experimental replicates.

  • Possible Cause 1: Inaccurate Pipetting or Dilution Series.

    • Troubleshooting: Review the dilution protocol and ensure accurate pipetting techniques. Prepare a fresh serial dilution of MBI-2 for each experiment.

  • Possible Cause 2: Variation in Inoculum Size.

    • Troubleshooting: Standardize the bacterial inoculum for each experiment. Ensure a homogenous bacterial suspension and verify the cell density before inoculation.

  • Possible Cause 3: Edge Effects in Microplates.

    • Troubleshooting: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental conditions. Fill the outer wells with sterile media.

Data Presentation

Table 1: Hypothetical Dose-Response of MBI-2 against Mycobacterium tuberculosis H37Rv

MBI-2 Concentration (µM)% Inhibition in Iron-Depleted Medium% Inhibition in Iron-Rich Medium
0 (Vehicle Control)00
0.1152
0.5455
1.0708
5.09512
10.09825
50.09960

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
No inhibitionIncorrect mediaUse iron-depleted medium
No inhibitionCompound degradationPrepare fresh stock solution
Inhibition in both mediaOff-target effectsPerform cytotoxicity assay
Inhibition in both mediaCompound precipitationCheck solubility
Inconsistent resultsPipetting errorReview dilution protocol
Inconsistent resultsInoculum variationStandardize inoculum

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of MBI-2

  • Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 10% ADC, 0.2% glycerol, and 0.05% Tween 80. For iron-depleted medium, chelate the medium with 2,2'-dipyridyl. For iron-rich medium, supplement with FeCl₃.

  • Preparation of MBI-2 Stock Solution: Dissolve MBI-2 in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the MBI-2 stock solution in a 96-well microplate using the appropriate medium (iron-depleted or iron-rich).

  • Inoculum Preparation: Grow Mycobacterium tuberculosis to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria with no MBI-2) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C.

  • MIC Determination: After a defined incubation period (e.g., 7-14 days), determine the MIC by visual inspection for the lowest concentration of MBI-2 that completely inhibits visible growth. A resazurin assay can be used for a colorimetric readout.

Visualizations

Mycobactin_Biosynthesis_Pathway cluster_0 Mycobactin Biosynthesis Salicylate Salicylate MbtA MbtA Salicylate->MbtA Sal_AMP Salicyl-AMP MbtA->Sal_AMP ATP->AMP MbtB MbtB Sal_AMP->MbtB NRPS_PKS NRPS-PKS (MbtC-F) MbtB->NRPS_PKS Mycobactin_Core Mycobactin Core NRPS_PKS->Mycobactin_Core MbtK_N MbtK, MbtN Mycobactin_Core->MbtK_N Mycobactin Mycobactin MbtK_N->Mycobactin MBI_2 MBI-2 MBI_2->MbtA

Caption: Simplified signaling pathway of mycobactin biosynthesis and the inhibitory action of MBI-2.

Experimental_Workflow Start Start: Optimize MBI-2 Concentration Prep_Media Prepare Iron-Rich & Iron-Depleted Media Start->Prep_Media Prep_Inoculum Prepare Standardized Mycobacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of MBI-2 Prep_Media->Serial_Dilution Incubate Inoculate and Incubate Plates Prep_Inoculum->Incubate Serial_Dilution->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Analyze Analyze Data & Determine Optimal Concentration Determine_MIC->Analyze Cytotoxicity_Assay Perform Host Cell Cytotoxicity Assay Cytotoxicity_Assay->Analyze Troubleshooting_Tree Start Experiment Fails No_Inhibition No Inhibition Observed? Start->No_Inhibition Inhibition_Both_Media Inhibition in Both Media? No_Inhibition->Inhibition_Both_Media No Check_Media Verify Iron-Depleted Medium No_Inhibition->Check_Media Yes Check_Cytotoxicity Perform Cytotoxicity Assay Inhibition_Both_Media->Check_Cytotoxicity Yes Inconsistent_Results Inconsistent Results? Inhibition_Both_Media->Inconsistent_Results No Check_Compound Check MBI-2 Stability & Concentration Check_Media->Check_Compound Check_Solubility Check MBI-2 Solubility Check_Cytotoxicity->Check_Solubility Review_Protocol Review Pipetting & Inoculum Prep Inconsistent_Results->Review_Protocol Yes

References

troubleshooting unexpected results in Mycobactin-IN-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mycobactin-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this mycobactin biosynthesis inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as compound 49, is a pyrazoline analogue that acts as a mycobactin biosynthesis inhibitor in mycobacteria.[1][2][3] Its primary target is the salicyl-AMP ligase (MbtA), the first and essential enzyme in the mycobactin biosynthesis pathway.[1][2][3] By inhibiting MbtA, this compound prevents the synthesis of mycobactins, which are siderophores crucial for iron acquisition by mycobacteria, particularly in the iron-limited environment of a host organism.[1]

Q2: Why is mycobactin biosynthesis an attractive target for anti-mycobacterial drug development?

The mycobactin biosynthesis pathway is essential for the survival and virulence of Mycobacterium tuberculosis within a host.[1][4] As this pathway is absent in mammals, its inhibitors are expected to have high selectivity for mycobacteria, potentially reducing off-target effects and toxicity.[5]

Q3: What are the expected results in a typical this compound experiment?

In a whole-cell assay, this compound is expected to show significantly greater inhibitory activity against mycobacteria grown in iron-depleted media compared to iron-rich media. This is because the mycobactin biosynthesis pathway is essential for iron acquisition under iron-limiting conditions. In an enzymatic assay, this compound should directly inhibit the activity of the MbtA enzyme.

Q4: Are there any known off-target effects of this compound?

Yes, this compound and similar pyrazoline analogues have been shown to exhibit off-target effects, most notably the inhibition of efflux pumps.[1][2][3] This can lead to increased intracellular concentrations of other compounds and may contribute to its overall anti-mycobacterial activity.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Mycobacterial Growth

Q: I am not observing the expected inhibition of mycobacterial growth with this compound, or the results are not reproducible. What could be the issue?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Iron Content of the Media: The inhibitory effect of this compound is highly dependent on the iron concentration in the growth medium.

    • High Iron Content: Ensure you are using iron-depleted medium for your primary efficacy studies. Standard mycobacterial culture media like Middlebrook 7H9 are often iron-replete.

    • Incomplete Iron Chelation: If preparing your own iron-depleted medium, ensure the iron chelator (e.g., 2,2'-bipyridyl) is used at an effective concentration and that all glassware is appropriately treated to remove trace iron.

  • Compound Solubility and Stability:

    • Precipitation: Visually inspect your stock solutions and final assay wells for any signs of compound precipitation. This compound is a hydrophobic molecule and may require a solvent like DMSO for initial dissolution. Ensure the final DMSO concentration in your assay is low and consistent across all wells.

  • Bacterial Strain and Growth Phase:

    • Efflux Pump Expression: Different mycobacterial strains may have varying levels of efflux pump expression, which can affect the intracellular concentration of the inhibitor.

    • Growth Phase: Ensure that you are using a standardized inoculum from a culture in the logarithmic growth phase for your experiments.

Issue 2: Unexpected Activity in Iron-Rich Media

Q: I am observing significant inhibition of mycobacterial growth by this compound even in iron-rich media. Does this indicate an off-target effect?

A: Yes, this is a strong indication of off-target activity. While the primary target, MbtA, is essential mainly under iron-depleted conditions, potent inhibition in iron-replete media suggests that this compound may be affecting other cellular processes. As mentioned, inhibition of efflux pumps is a known off-target effect of this class of compounds.[1][2][3]

To investigate this further, you can perform an efflux pump inhibition assay, such as the ethidium bromide accumulation assay described in the experimental protocols section.

Issue 3: Variability in MbtA Enzyme Inhibition Assays

Q: My in vitro MbtA enzyme inhibition assays are showing high variability. What are the potential causes?

A: Enzymatic assays can be sensitive to several factors:

  • Enzyme Purity and Activity: Ensure that your purified MbtA enzyme is active and free of contaminants. It is recommended to perform a quality control check of each new batch of enzyme.

  • Assay Conditions:

    • Substrate Concentrations: Use substrate (salicylic acid and ATP) concentrations at or below their Km values to ensure sensitive detection of competitive inhibition.

    • Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for MbtA activity.

  • Compound-Assay Interference: Some compounds can interfere with the assay detection method (e.g., absorbance or fluorescence). It is important to run controls with the compound in the absence of the enzyme to check for any such interference.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 49) and Related Compounds against M. tuberculosis H37Rv

CompoundMediumMIC (µg/mL)
This compound (49) Iron-Depleted (GAST)8
This compound (49) Iron-Rich (GAST-Fe)>256
Compound 44 Iron-Depleted (GAST)4
Compound 44 Iron-Rich (GAST-Fe)128

Data extracted from Shyam M, et al. (2022).[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) in Iron-Depleted Medium

This protocol is adapted from standard mycobacterial MIC determination methods with modifications for iron-limited conditions.

Materials:

  • Mycobacterial strain of interest (e.g., M. tuberculosis H37Rv)

  • Iron-depleted growth medium (e.g., GAST medium)

  • Iron-rich growth medium (e.g., GAST-Fe medium) for comparison

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Inoculum: Culture mycobacteria in standard medium (e.g., Middlebrook 7H9) to mid-log phase. Wash the cells twice with iron-depleted medium and resuspend to a standardized cell density (e.g., McFarland standard 1.0).

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in the iron-depleted medium in a 96-well plate. Also, prepare a plate with iron-rich medium for comparison. Include a no-drug control and a sterile control.

  • Inoculate Plates: Add the prepared mycobacterial inoculum to each well.

  • Incubate: Incubate the plates at 37°C for the required duration (e.g., 7-14 days for M. tuberculosis).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

MbtA Enzyme Inhibition Assay (General Protocol)

This is a general protocol for a colorimetric assay to measure MbtA activity.

Materials:

  • Purified MbtA enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrates: Salicylic acid and ATP

  • Malachite green reagent for phosphate detection

  • This compound stock solution (in DMSO)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare working solutions of MbtA, salicylic acid, and ATP in the assay buffer.

  • Add Inhibitor: Add varying concentrations of this compound to the wells of the microplate. Include a no-inhibitor control.

  • Start Reaction: Add MbtA and salicylic acid to the wells and pre-incubate. Initiate the reaction by adding ATP.

  • Incubate: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Product: Stop the reaction and add the malachite green reagent to detect the inorganic phosphate released during the reaction.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate Inhibition: Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Ethidium Bromide (EtBr) Efflux Pump Inhibition Assay

This assay measures the accumulation of the fluorescent dye EtBr, a substrate of many efflux pumps. Inhibition of efflux leads to increased intracellular fluorescence.

Materials:

  • Mycobacterial strain of interest

  • Phosphate buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose solution

  • This compound stock solution (in DMSO)

  • 96-well black microplates (for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Prepare Bacterial Suspension: Grow mycobacteria to mid-log phase, wash, and resuspend in PBS to a standardized optical density.

  • Load Cells with EtBr: Add EtBr to the bacterial suspension at a sub-inhibitory concentration and incubate to allow for accumulation.

  • Add Inhibitor: Add this compound at various concentrations to the wells of the black microplate. Include a positive control (a known efflux pump inhibitor like verapamil) and a no-inhibitor control.

  • Initiate Efflux: Add the EtBr-loaded bacterial suspension to the wells. Add glucose to energize the efflux pumps.

  • Monitor Fluorescence: Immediately begin monitoring the fluorescence (e.g., excitation at 530 nm, emission at 600 nm) over time.

  • Analyze Data: A decrease in fluorescence over time indicates active efflux. Inhibition of efflux will result in a sustained or higher level of fluorescence compared to the no-inhibitor control.

Visualizations

Mycobactin_Biosynthesis_Pathway Salicylate Salicylate MbtA MbtA (Salicyl-AMP Ligase) Target of this compound Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP ATP -> AMP + PPi MbtB MbtB Salicyl_AMP->MbtB Mycobactin_Core Mycobactin Core Assembly (MbtC, MbtD, MbtE, MbtF) MbtB->Mycobactin_Core Mycobactin Mycobactin Mycobactin_Core->Mycobactin Iron Fe³⁺ Mycobactin->Iron Mycobactin_Fe Mycobactin-Fe³⁺ Complex Iron->Mycobactin_Fe Chelation Cell_Interior Mycobacterial Cell Interior Mycobactin_Fe->Cell_Interior Transport Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_target_based Target-Based Assays MIC_Assay MIC Determination (Iron-Depleted vs. Iron-Rich Media) Unexpected_Result Unexpected Result? MIC_Assay->Unexpected_Result Efflux_Assay Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation) Efflux_Assay->Unexpected_Result Enzyme_Assay MbtA Enzyme Inhibition Assay (IC50 Determination) Enzyme_Assay->Unexpected_Result Start Start: this compound Experiment Start->MIC_Assay Start->Efflux_Assay Start->Enzyme_Assay Troubleshooting Consult Troubleshooting Guide Unexpected_Result->Troubleshooting Yes Interpret_Results Interpret Results Unexpected_Result->Interpret_Results No Troubleshooting->MIC_Assay Re-evaluate Experiment Troubleshooting->Efflux_Assay Re-evaluate Experiment Troubleshooting->Enzyme_Assay Re-evaluate Experiment Logical_Relationship Mycobactin_IN_2 This compound Inhibits_MbtA Inhibits MbtA Mycobactin_IN_2->Inhibits_MbtA Primary Target Inhibits_Efflux_Pumps Inhibits Efflux Pumps (Off-Target) Mycobactin_IN_2->Inhibits_Efflux_Pumps Off-Target Effect Blocks_Mycobactin_Synthesis Blocks Mycobactin Synthesis Inhibits_MbtA->Blocks_Mycobactin_Synthesis Iron_Starvation Iron Starvation Blocks_Mycobactin_Synthesis->Iron_Starvation Inhibits_Growth_Fe_Depleted Inhibits Growth (Iron-Depleted) Iron_Starvation->Inhibits_Growth_Fe_Depleted Increased_Drug_Accumulation Increased Intracellular Drug Accumulation Inhibits_Efflux_Pumps->Increased_Drug_Accumulation Inhibits_Growth_Fe_Rich Inhibits Growth (Iron-Rich) Increased_Drug_Accumulation->Inhibits_Growth_Fe_Rich

References

Validation & Comparative

MbtA: A Promising Target for Novel Anti-Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of MbtA as a Drug Target in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), presents a formidable challenge to global health. This necessitates the urgent discovery and validation of novel drug targets. One such promising target is the salicyl-AMP ligase MbtA, a crucial enzyme in the biosynthetic pathway of mycobactin, the primary siderophore of Mtb. This guide provides a comprehensive comparison of MbtA with other established anti-TB drug targets, supported by experimental data and detailed protocols, to aid researchers in the development of new and effective TB therapies.

MbtA: A Gateway to Iron Starvation

Iron is an essential nutrient for the survival and pathogenesis of M. tuberculosis within its human host. To acquire this vital element from the iron-scarce intracellular environment of macrophages, Mtb employs high-affinity iron chelators called siderophores, primarily mycobactin and carboxymycobactin. MbtA catalyzes the first committed step in the biosynthesis of these siderophores, activating salicylic acid through an ATP-dependent adenylation reaction.[1][2] This makes MbtA a critical chokepoint in the iron acquisition machinery of Mtb. Genetic validation studies have demonstrated that the mycobactin biosynthesis pathway is essential for Mtb's survival and virulence, particularly under the iron-limiting conditions encountered during infection.[2][3][4] Consequently, inhibiting MbtA offers a compelling strategy to induce iron starvation and curb the pathogen's growth.

A key regulatory mechanism of MbtA activity involves post-translational acetylation. The enzyme's activity is modulated by this reversible process, adding another layer of control to mycobactin production.[1]

Comparative Analysis of MbtA and Other Anti-TB Drug Targets

To provide a clear perspective on the potential of MbtA as a drug target, the following table summarizes the available data on the efficacy of MbtA inhibitors in comparison to inhibitors of two well-established targets: InhA (enoyl-ACP reductase, involved in mycolic acid biosynthesis) and MmpL3 (mycobacterial membrane protein large 3, involved in mycolic acid transport).

TargetInhibitor(s)MIC Range (µM) against Mtb H37RvIC50 Range (µM)Key AdvantagesKey Challenges
MbtA Sal-AMS0.39 (iron-deficient) - 1.56 (iron-replete)[5]-Novel mechanism of action, less susceptible to existing resistance mechanisms.Limited number of potent inhibitors identified, potential for off-target effects.
MTBA-8 ± 2 (against M. bovis BCG)[1]
InhA Isoniazid (prodrug)0.25 - 1.0[6]-Well-established target with clinically approved drugs.Widespread resistance due to mutations in the activating enzyme KatG.
NITD-916 (direct inhibitor)0.04 - 0.16[7]0.59[7]Active against isoniazid-resistant strains.Potential for cross-resistance with other direct InhA inhibitors.
GSK138 (direct inhibitor)1.0[8]0.04[8]
MmpL3 SQ1090.78 - 1.56[9]-Broad-spectrum activity against drug-susceptible and drug-resistant strains.Potential for rapid emergence of resistance through target mutations.
HC2091-6.25[10]

Experimental Protocols

Genetic Validation of MbtA Essentiality using CRISPRi

CRISPR interference (CRISPRi) is a powerful tool for gene silencing and validating the essentiality of genes in M. tuberculosis. The following is a generalized workflow for the knockdown of the mbtA gene.

Workflow for mbtA Knockdown using CRISPRi:

G cluster_0 sgRNA Design & Cloning cluster_1 Mycobacterial Transformation & Knockdown sgRNA_design Design sgRNA targeting mbtA oligo_synthesis Synthesize complementary oligos for sgRNA sgRNA_design->oligo_synthesis annealing Anneal oligos oligo_synthesis->annealing ligation Ligate into CRISPRi vector annealing->ligation transformation_ecoli Transform into E. coli for plasmid propagation ligation->transformation_ecoli transformation_mtb Electroporate CRISPRi plasmid into M. tuberculosis transformation_ecoli->transformation_mtb induction Induce dCas9 and sgRNA expression (e.g., with ATc) transformation_mtb->induction growth_monitoring Monitor bacterial growth (OD600, CFU plating) induction->growth_monitoring validation Validate knockdown (qRT-PCR) growth_monitoring->validation

Caption: Workflow for CRISPRi-mediated knockdown of mbtA in M. tuberculosis.

Detailed Protocol:

  • sgRNA Design: Design a single guide RNA (sgRNA) of approximately 20 nucleotides that targets a region near the promoter or the 5' end of the mbtA coding sequence. Ensure the target sequence is unique within the Mtb genome to avoid off-target effects.[3][11]

  • Oligo Synthesis and Cloning: Synthesize two complementary oligonucleotides encoding the sgRNA sequence with appropriate overhangs for cloning into a BsmBI-digested CRISPRi vector.[3] Anneal the oligos and ligate them into the vector, which co-expresses a catalytically dead Cas9 (dCas9) and the sgRNA under an inducible promoter (e.g., anhydrotetracycline-inducible).[11][12]

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli cloning strain for plasmid amplification and sequence verification.

  • Transformation into M. tuberculosis: Electroporate the sequence-verified CRISPRi plasmid into competent M. tuberculosis H37Rv cells.

  • Induction of Knockdown: Grow the transformed Mtb cells to mid-log phase and induce the expression of dCas9 and the sgRNA by adding anhydrotetracycline (ATc) to the culture medium.

  • Phenotypic Analysis: Monitor the growth of the induced culture by measuring optical density at 600 nm (OD600) and by plating serial dilutions to determine colony-forming units (CFUs). A significant reduction in growth compared to an uninduced control or a control with a non-targeting sgRNA indicates that MbtA is essential for growth under the tested conditions.

  • Validation of Knockdown: Extract RNA from both induced and uninduced cultures and perform quantitative real-time PCR (qRT-PCR) to confirm the specific downregulation of mbtA mRNA levels.

MbtA Enzyme Activity Assay

This spectrophotometric assay measures the adenylation activity of MbtA by coupling the production of AMP to the oxidation of NADH.

Reaction Principle:

G cluster_0 MbtA Reaction cluster_1 Coupling Reactions MbtA MbtA Sal_AMP Salicyl-AMP MbtA->Sal_AMP PPi PPi MbtA->PPi Sal Salicylate Sal->MbtA ATP ATP ATP->MbtA AMP AMP PPi->AMP Myokinase ADP ADP AMP->ADP Myokinase ADP->ATP Pyruvate Kinase Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase PEP PEP PEP->ATP Pyruvate Kinase PEP->Pyruvate Pyruvate Kinase NAD NAD+ Pyruvate->NAD Lactate Dehydrogenase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH + H+ NADH->NAD Lactate Dehydrogenase NADH->Lactate Lactate Dehydrogenase

Caption: Coupled enzymatic assay for measuring MbtA activity.

Detailed Protocol:

Reagents:

  • HEPES buffer (100 mM, pH 7.5)

  • MgCl₂ (10 mM)

  • NaCl (250 mM)

  • Phosphoenolpyruvate (PEP) (1 mM)

  • NADH (0.15 mM)

  • ATP (concentration to be optimized, e.g., 1 mM)

  • Holo-MbtB-ACP (300 µM)

  • Myokinase (18 units/mL)

  • Pyruvate kinase (18 units/mL)

  • Lactate dehydrogenase (18 units/mL)

  • Purified MbtA enzyme (0.5 µM)

  • Salicylic acid or 2,3-dihydroxybenzoate (substrate, concentration to be optimized)

  • Inhibitor compound (if screening)

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, NaCl, PEP, NADH, ATP, holo-MbtB-ACP, myokinase, pyruvate kinase, and lactate dehydrogenase in a final volume of 100 µL in a cuvette.[4]

  • Add 0.5 µM of purified MbtA enzyme to the reaction mixture and incubate for 5 minutes at 25°C to allow for temperature equilibration.[4]

  • To screen for inhibitors, pre-incubate the MbtA enzyme with the test compound for a defined period before adding the substrate.

  • Initiate the reaction by adding the substrate (salicylic acid or 2,3-dihydroxybenzoate).

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a spectrophotometer.[4]

  • The rate of the reaction is proportional to the activity of MbtA. Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.

Regulatory Pathway of Mycobactin Biosynthesis

The expression of the mbt gene cluster, which includes mbtA, is tightly regulated in response to iron availability. This regulation is primarily mediated by the iron-dependent regulator IdeR and the histone-like protein HupB.

G Fe_high High Iron IdeR_active IdeR-Fe complex (Active Repressor) Fe_high->IdeR_active binds Fe_low Low Iron IdeR_inactive IdeR (Inactive) Fe_low->IdeR_inactive dissociates mbt_operon mbt Gene Cluster (including mbtA) IdeR_active->mbt_operon represses IdeR_inactive->mbt_operon derepression HupB HupB HupB->mbt_operon activates Mycobactin Mycobactin Biosynthesis mbt_operon->Mycobactin encodes enzymes for Iron_uptake Iron Uptake Mycobactin->Iron_uptake

Caption: Regulation of the mycobactin biosynthesis pathway in M. tuberculosis.

Under high iron conditions, the iron-dependent regulator IdeR binds to Fe²⁺, forming an active repressor complex that binds to the promoter region of the mbt operon, inhibiting transcription.[2] Conversely, under iron-limiting conditions, iron dissociates from IdeR, rendering it inactive and leading to the derepression of the mbt genes.[2] Additionally, the histone-like protein HupB acts as a positive regulator, activating the transcription of the mbt operon.[2] This intricate regulatory network ensures that mycobactin is produced only when needed, highlighting the importance of this pathway for the bacterium's adaptation to the host environment.

Conclusion

MbtA stands out as a highly promising and validated drug target for the development of novel anti-tuberculosis therapies. Its essential role in the iron acquisition pathway, a process critical for the survival and virulence of M. tuberculosis, makes it an attractive point of intervention. While challenges remain in the discovery of potent and specific inhibitors with favorable pharmacokinetic properties, the unique mechanism of action offered by targeting MbtA provides a significant opportunity to combat drug-resistant TB. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and accelerate the development of MbtA-targeted drugs, ultimately contributing to the global fight against tuberculosis.

References

A Comparative Analysis of Mycobactins from Diverse Mycobacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mycobactins, the lipophilic siderophores of mycobacteria, are crucial for acquiring iron, an essential nutrient for the survival and pathogenesis of these bacteria. Understanding the variations in mycobactin structure and function across different mycobacterial species is paramount for the development of novel anti-mycobacterial therapeutics that target iron acquisition. This guide provides a comprehensive comparative analysis of mycobactins from key mycobacterial species: Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium smegmatis, and Mycobacterium paratuberculosis.

Structural Diversity of Mycobactins

Mycobactins share a core chemical structure responsible for iron chelation but exhibit significant variations in their peripheral domains, which influence their physicochemical properties and biological activity. These structural differences are primarily found in the acyl side chains, the substitution on the oxazoline ring, and the amino acid composition.

A generalized structure of mycobactin is presented below, with the variable regions highlighted. The specific substitutions for mycobactins from different species are detailed in Table 1.

G cluster_core Mycobactin Core Structure cluster_variable Variable Regions Sal Salicylate Thr Threonine/ Serine Sal->Thr R1 R1 Sal->R1 Lys1 Lysine Thr->Lys1 R2 R2 Thr->R2 HyAc Hydroxy- acid Lys1->HyAc R3 R3 Lys1->R3 Lys2 Lysine HyAc->Lys2 R4 R4 HyAc->R4 Capro ε-Caprolactam Lys2->Capro R5 R5 Capro->R5

Caption: Generalized structure of mycobactin highlighting the core and variable regions.

Comparative Data on Mycobactin Performance

The structural variations among mycobactins directly impact their biological performance, including their efficiency in promoting mycobacterial growth under iron-limiting conditions.

Table 1: Structural Variations in Mycobactins from Different Mycobacterial Species [1]

Mycobacterial SpeciesMycobactin TypeR1 (on Salicylate)R2 (on Oxazoline)R3 (Acyl Chain on Lysine)R4 (on Hydroxyacid)R5 (on ε-Caprolactam)
M. tuberculosisTHCH₃C₁₆-C₂₀ alkylHH
M. aviumAvHCH₃C₁₈-C₂₀ alkylCH₃H
M. smegmatisSHHC₁₂-C₁₈ alkylHH
M. paratuberculosisJHCH₃C₁₈-C₂₀ alkylCH₃H
M. fortuitumHCH₃CH₃C₁₆-C₁₈ alkylHH
M. phleiPCH₃CH₃C₁₈-C₂₀ alkylC₂H₅H
M. marinumMHHAcetyl/PropionylLong-chain alkylH

Table 2: Comparative Growth Promotion of Mycobacterium avium subsp. paratuberculosis by Mycobactins from Different Species

Source of MycobactinRelative Growth Promotion Efficiency
M. tuberculosis+++
M. phlei+++
M. avium subsp. paratuberculosis+++
M. fortuitum++
M. smegmatis++
M. microti+

(Data adapted from a study on the effect of different mycobactins on the growth of M. avium subsp. paratuberculosis. '+++' indicates the highest growth promotion, while '+' indicates the lowest.)

Genetic Basis of Mycobactin Diversity: A Comparative Look at the mbt Gene Clusters

The structural diversity of mycobactins is a direct consequence of genetic variations within the mycobactin biosynthesis (mbt) gene clusters. These clusters encode the non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) responsible for assembling the mycobactin molecule.

Table 3: Comparative Analysis of Mycobactin Biosynthesis (mbt) Gene Clusters [2][3][4][5]

GeneM. tuberculosis H37RvM. avium complex (representative)M. smegmatis mc²155M. paratuberculosis K-10Putative Function
mbtAPresentPresentPresentPresentSalicylate activation
mbtBPresent (single gene)Present (often split into two genes)PresentPresent (single gene)NRPS module
mbtCPresentPresentPresentPresentNRPS module
mbtDPresentPresentPresentPresentNRPS module
mbtEPresent (single gene)Present (often split into two genes)PresentPresent (single gene)NRPS module
mbtFPresentPresentPresentPresentNRPS module
mbtGPresentPresentPresentPresentLysine N⁶-hydroxylase
mbtHPresentPresentPresentPresentMbtH-like protein
mbtIPresentPresentPresentPresentSalicylate synthase
mbtJPresentPresentPresentPresentAcyl-CoA synthetase
mbtK-NPresentPresentPresentPresentAcyl chain modification and transfer

Note: The organization and presence of some genes within the mbt cluster can vary between strains of the same species.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative analysis of mycobactins.

Isolation and Purification of Mycobactin

This protocol describes a general method for extracting mycobactins from mycobacterial cultures.

G start Start: Mycobacterial culture in low-iron medium harvest Harvest cells by centrifugation start->harvest wash Wash cell pellet with water harvest->wash extract Extract with ethanol/chloroform wash->extract filter Filter to remove cell debris extract->filter evaporate Evaporate solvent filter->evaporate purify Purify by chromatography (e.g., alumina column) evaporate->purify end End: Purified Mycobactin purify->end

Caption: Workflow for the isolation and purification of mycobactin.

Methodology:

  • Culture: Grow the mycobacterial species of interest in an iron-deficient medium (e.g., a modified Sauton's medium with low iron content) to induce mycobactin production.

  • Harvesting: Centrifuge the culture to pellet the bacterial cells.

  • Extraction: Resuspend the cell pellet in a mixture of ethanol and chloroform (typically 3:1 v/v) and heat to extract the lipophilic mycobactin.

  • Filtration: Filter the extract to remove cellular debris.

  • Concentration: Evaporate the solvent from the filtrate to obtain a crude mycobactin extract.

  • Purification: Purify the crude extract using column chromatography, often with an alumina stationary phase, eluting with a gradient of chloroform and ethanol.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores.

G start Start: Prepare CAS assay solution mix Mix CAS solution with culture supernatant or purified mycobactin start->mix incubate Incubate at room temperature mix->incubate observe Observe color change (Blue to Orange/Yellow) incubate->observe quantify Quantify absorbance at ~630 nm (optional) observe->quantify end End: Siderophore detection/quantification quantify->end

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Methodology:

  • CAS Solution Preparation: Prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution. The solution will have a distinct blue color.

  • Assay:

    • Qualitative (Agar Plate): Incorporate the CAS solution into an agar medium. Inoculate with the mycobacterial strain of interest. A color change from blue to orange/yellow around the colony indicates siderophore production.

    • Quantitative (Liquid Assay): Mix the CAS solution with the culture supernatant or a solution of purified mycobactin. The removal of iron from the CAS complex by mycobactin will result in a color change.

  • Quantification: Measure the decrease in absorbance at approximately 630 nm using a spectrophotometer. The change in absorbance is proportional to the amount of siderophore present. A standard curve can be generated using a known siderophore like deferoxamine mesylate.

In-Vitro Mycobacterial Growth Promotion Assay

This assay quantitatively assesses the ability of different mycobactins to support the growth of a mycobactin-dependent or iron-limited mycobacterial strain.

Methodology:

  • Strain Selection: Use a mycobacterial strain that is dependent on exogenous mycobactin for growth, such as Mycobacterium avium subsp. paratuberculosis, or a wild-type strain grown under severe iron limitation.

  • Culture Preparation: Prepare a liquid culture medium with a very low iron concentration.

  • Assay Setup:

    • In a multi-well plate, dispense the iron-deficient medium.

    • Add different concentrations of the purified mycobactins from various species to the wells.

    • Include a negative control (no added mycobactin) and a positive control (a known optimal concentration of a standard mycobactin).

  • Inoculation: Inoculate each well with a standardized suspension of the mycobactin-dependent or iron-starved mycobacteria.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time).

  • Growth Measurement: Monitor mycobacterial growth over time using methods such as:

    • Optical Density (OD): Measure the absorbance at 600 nm.

    • Resazurin Reduction Assay: Add resazurin dye and measure the fluorescence or color change resulting from metabolic activity.

    • Colony Forming Unit (CFU) counting: Plate serial dilutions of the cultures onto solid media and count the colonies after incubation.

Signaling Pathways and Logical Relationships

The regulation of mycobactin biosynthesis is tightly controlled by the intracellular iron concentration, primarily through the iron-dependent regulator IdeR.

G cluster_low_iron Low Iron Conditions cluster_high_iron High Iron Conditions IdeR_inactive IdeR (inactive) mbt_promoter mbt promoter IdeR_inactive->mbt_promoter No repression mbt_genes mbt genes mbt_promoter->mbt_genes Transcription Mycobactin Mycobactin Biosynthesis mbt_genes->Mycobactin Iron_uptake Iron Uptake Mycobactin->Iron_uptake Iron Fe²⁺ IdeR_active IdeR-Fe²⁺ complex (active) Iron->IdeR_active mbt_promoter2 mbt promoter IdeR_active->mbt_promoter2 Repression No_Mycobactin No Mycobactin Biosynthesis mbt_promoter2->No_Mycobactin

Caption: Regulation of mycobactin biosynthesis by the iron-dependent regulator IdeR.

This comparative guide provides a foundation for researchers to delve deeper into the fascinating world of mycobactins. The structural and functional differences highlighted here underscore the adaptability of mycobacteria to diverse environments and present exciting opportunities for the development of species-specific inhibitors of iron acquisition as novel anti-mycobacterial agents.

References

A Comparative Guide to the Efficacy of Mycobactin Inhibitors: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-tubercular agents has identified the mycobactin biosynthesis pathway as a critical target. Mycobactins are essential siderophores for Mycobacterium tuberculosis (Mtb), scavenging iron from the host environment, a process vital for the pathogen's survival and virulence. Inhibitors of this pathway, therefore, represent a promising strategy for new tuberculosis therapies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of two key classes of mycobactin inhibitors: the MbtA inhibitor salicyl-AMS and various furan-based MbtI inhibitors.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for selected mycobactin inhibitors, providing a clear comparison of their performance.

Table 1: In Vitro Efficacy of Mycobactin Inhibitors

Inhibitor ClassSpecific InhibitorTargetAssay TypeParameterValueOrganismCitation
MbtA InhibitorSalicyl-AMSMbtAWhole-cellMIC0.5 µg/mLM. tuberculosis H37Rv[1]
MbtI InhibitorCompound 1fMbtIEnzymeIC5012 µM-
MbtI InhibitorCompound 1fMbtIWhole-cellMIC9963 µMM. bovis BCG
MbtI InhibitorCompound 1cMbtIEnzymeIC50~3 µM-
MbtI InhibitorCompound 1eMbtIEnzymeIC50~13 µM-
MbtI InhibitorCompound 1eMbtIWhole-cellMIC99~125 µMM. bovis BCG
MbtI Inhibitor5-(3-cyanophenyl)furan-2-carboxylic acid (I)MbtIEnzymeIC506.3 µM-[2]
MbtI Inhibitor5-(3-cyanophenyl)furan-2-carboxylic acid (I)MbtIWhole-cellMIC99250 µMM. tuberculosis H37Rv & M. bovis BCG[2]
MbtI Inhibitor5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)MbtIEnzymeIC5011.2 µM-[2]
MbtI Inhibitor5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)MbtIWhole-cellMIC9932 µMM. bovis BCG[2]

Table 2: In Vivo Efficacy of Salicyl-AMS in a Murine Tuberculosis Model

Treatment GroupDoseDurationChange in Lung CFU (log10) vs. ControlCitation
Salicyl-AMS5.6 mg/kg/day2 weeks-0.87[1]
Salicyl-AMS16.7 mg/kg/day2 weeks-1.10[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Enzyme Inhibition Assays

a) MbtA (Salicyl-AMP Ligase) Inhibition Assay

This assay spectrophotometrically measures the adenylation activity of MbtA.[3]

  • Principle: The assay continuously monitors the production of pyrophosphate (PPi) in the presence of hydroxylamine.

  • Reagents:

    • Recombinant MbtA enzyme

    • Salicylic acid (substrate)

    • ATP (substrate)

    • Hydroxylamine

    • 7-methyl-6-thioguanosine (MesG)

    • Purine nucleoside phosphorylase (PNP)

    • MgCl₂

    • Buffer (e.g., HEPES, pH 7.5)

    • Test inhibitor

  • Procedure:

    • Prepare a reaction mixture containing buffer, MgCl₂, ATP, salicylic acid, hydroxylamine, MesG, and PNP in a 96-well plate.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding the MbtA enzyme.

    • Continuously monitor the increase in absorbance at 360 nm, which corresponds to the conversion of MesG to 7-methyl-6-thioguanine in the presence of PPi.

    • Calculate the initial reaction velocities and determine the IC50 value of the inhibitor.

b) MbtI (Salicylate Synthase) Inhibition Assay

This fluorometric assay measures the production of salicylic acid catalyzed by MbtI.

  • Principle: The intrinsic fluorescence of the product, salicylic acid, is measured to determine enzyme activity.

  • Reagents:

    • Recombinant MbtI enzyme

    • Chorismic acid (substrate)

    • MgCl₂

    • Buffer (e.g., HEPES, pH 7.5)

    • Test inhibitor

  • Procedure:

    • In a 96-well plate, combine the buffer, MgCl₂, and the test inhibitor at various concentrations.

    • Add the MbtI enzyme and pre-incubate.

    • Initiate the reaction by adding the substrate, chorismic acid.

    • Measure the increase in fluorescence at an excitation wavelength of ~305 nm and an emission wavelength of ~420 nm.

    • Calculate the rate of salicylic acid production and determine the IC50 value of the inhibitor.

Whole-Cell Antimycobacterial Activity Assay (alamarBlue/Resazurin Reduction Assay)

This colorimetric assay determines the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.[4][5]

  • Principle: The assay measures the metabolic activity of viable bacteria. The redox indicator resazurin (blue) is reduced to the fluorescent, pink-colored resorufin by metabolically active cells.

  • Reagents:

    • Mycobacterial culture (M. tuberculosis, M. bovis BCG)

    • Growth medium (e.g., Middlebrook 7H9 with supplements, iron-deficient medium for mycobactin inhibitors)

    • Test inhibitor

    • Resazurin sodium salt solution

  • Procedure:

    • In a 96-well microplate, prepare serial dilutions of the test inhibitor in the appropriate growth medium.

    • Inoculate the wells with a standardized suspension of mycobacteria.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

    • Add the resazurin solution to each well and incubate for another 16-24 hours.

    • Observe the color change. The MIC is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink.

Ex Vivo Efficacy in Macrophage Infection Model

This assay assesses the ability of an inhibitor to control mycobacterial growth within macrophages.[3]

  • Principle: Macrophage-like cell lines (e.g., THP-1) are infected with mycobacteria and then treated with the test inhibitor. The intracellular bacterial load is quantified by lysing the macrophages and plating for colony-forming units (CFU).

  • Reagents and Cells:

    • Macrophage cell line (e.g., THP-1, differentiated with PMA)

    • Mycobacterial culture (M. tuberculosis)

    • Cell culture medium (e.g., RPMI 1640 with serum)

    • Test inhibitor

    • Lysis buffer (e.g., 0.1% SDS)

    • Agar plates (e.g., Middlebrook 7H11)

  • Procedure:

    • Seed differentiated macrophages in a multi-well plate.

    • Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI).

    • After an initial infection period, wash the cells to remove extracellular bacteria.

    • Add fresh medium containing the test inhibitor at various concentrations.

    • Incubate for a defined period (e.g., 3-5 days).

    • At desired time points, lyse the macrophages to release intracellular bacteria.

    • Prepare serial dilutions of the lysate and plate on agar plates.

    • Incubate the plates until colonies are visible and count the CFUs to determine the intracellular bacterial load.

In Vivo Efficacy in a Murine Model of Tuberculosis

This model evaluates the therapeutic efficacy of a mycobactin inhibitor in a living organism.[1]

  • Principle: Mice are infected with M. tuberculosis and subsequently treated with the test inhibitor. The efficacy is determined by measuring the reduction in bacterial load in the lungs and/or spleen.

  • Animals and Reagents:

    • Mice (e.g., BALB/c)

    • M. tuberculosis culture

    • Test inhibitor formulation

    • Homogenization buffer

    • Agar plates (e.g., Middlebrook 7H11)

  • Procedure:

    • Infect mice with a low-dose aerosol of M. tuberculosis.

    • After a pre-determined period to allow for the establishment of infection, begin treatment with the test inhibitor via a specific route (e.g., intraperitoneal injection, oral gavage).

    • Administer the treatment daily or as per the defined schedule for a set duration (e.g., 2-4 weeks).

    • Include a control group receiving the vehicle only.

    • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleen.

    • Homogenize the organs in a suitable buffer.

    • Plate serial dilutions of the homogenates on agar plates.

    • Incubate the plates and count the CFUs to determine the bacterial load in each organ.

    • Compare the CFU counts between the treated and control groups to assess the in vivo efficacy.

Visualizing the Workflow and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the targeted signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50) Whole_Cell_Assay Whole-Cell Assay (MIC) Enzyme_Assay->Whole_Cell_Assay Promising Inhibitors Macrophage_Assay Macrophage Infection Model (Intracellular CFU) Whole_Cell_Assay->Macrophage_Assay Active Compounds Animal_Model Murine Tuberculosis Model (Organ CFU) Macrophage_Assay->Animal_Model Efficacious Candidates

Caption: A generalized workflow for the evaluation of mycobactin inhibitors.

mycobactin_pathway Chorismate Chorismate MbtI MbtI Chorismate->MbtI Salicylate Salicylate MbtA MbtA Salicylate->MbtA Salicyl_AMP Salicyl-AMP Mycobactin Mycobactin Salicyl_AMP->Mycobactin ...further enzymatic steps Iron_Acquisition Iron Acquisition Mycobactin->Iron_Acquisition MbtI->Salicylate MbtA->Salicyl_AMP MbtI_Inhibitor MbtI Inhibitors (e.g., Furan-based) MbtI_Inhibitor->MbtI MbtA_Inhibitor MbtA Inhibitors (e.g., Salicyl-AMS) MbtA_Inhibitor->MbtA

Caption: The initial steps of the mycobactin biosynthesis pathway and the targets of key inhibitors.

References

A Structural and Functional Comparison of Mycobactin Analogue Series for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive structural and functional comparison of various mycobactin analogue series, which are being investigated as potential novel therapeutics against Mycobacterium tuberculosis (Mtb). Mycobactins are siderophores essential for Mtb's iron acquisition, making their biosynthesis and uptake pathways attractive targets for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes molecular structures and workflows to facilitate objective comparison.

Overview of Mycobactin and Analogue Strategies

Mycobactin and the related carboxymycobactin are iron-chelating molecules (siderophores) produced by Mycobacterium tuberculosis to scavenge iron, an essential nutrient, from the host environment. The unique structure and biosynthetic pathway of mycobactin make it a prime target for developing new antitubercular drugs. Researchers are exploring several strategies based on mycobactin's structure, including the development of analogues that can act as inhibitors of mycobactin biosynthesis or as "Trojan horses" to deliver cytotoxic agents into the mycobacterial cell.

This guide focuses on a structural comparison of different mycobactin analogue series, highlighting key modifications and their impact on biological activity.

Key Mycobactin Analogue Series

Several series of mycobactin analogues have been synthesized and evaluated. The primary points of modification on the mycobactin core structure include the salicylic acid cap, the oxazoline rings, and the alkyl chain.

Pyrazoline-Based Analogues

This series of analogues mimics the 2-hydroxyphenyloxazoline moiety of mycobactin with a 3-(2-hydroxyphenyl)-5-(aryl)-pyrazoline scaffold. These compounds are being investigated as potential inhibitors of mycobactin biosynthesis, with some showing potent activity against Mtb, particularly in iron-deficient conditions. The proposed mechanism of action for some of these analogues is the inhibition of MbtA, a key enzyme in the mycobactin biosynthetic pathway.

Maleimide-Containing Analogues

This series incorporates a maleimide group, providing a versatile platform for conjugating other molecules, such as antibiotics or fluorescent tags. This "Trojan Horse" approach aims to utilize the mycobacterial iron uptake system to deliver cytotoxic agents into the cell. The maleimide moiety allows for straightforward conjugation via a thiol-maleimide reaction.

Catechol-Substituted Analogues

In this series, the phenol-oxazoline moiety of the natural mycobactin is replaced with a catechol-glycine group. Catechols are well-known iron-chelating motifs. These analogues have been shown to bind iron and promote the growth of some mycobacterial strains, indicating their potential to be developed as carriers for antimicrobial agents.

Analogues with Modified Core Structures

Other synthetic strategies have focused on simplifying the mycobactin structure or introducing modifications to antagonize mycobacterial growth. These include analogues with altered stereochemistry in the butyrate linker region and simplified structures that retain key iron-chelating functionalities.

Comparative Biological Activity

The antimycobacterial activity of mycobactin analogues is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The activity is often tested in both iron-rich and iron-deficient media to assess whether the compounds target iron metabolism.

Table 1: In Vitro Activity of Representative Mycobactin Analogues Against M. tuberculosis H37Rv
Analogue SeriesCompoundModificationMIC (µM) - Iron-Deficient (GAS Medium)MIC (µM) - Iron-Rich (7H12 or GAST-Fe Medium)Cytotoxicity IC50 (µM) (Vero cells)Reference
Core Analogues 34Mycobactin T analogue0.43 - 2.880.02 - 0.0921.50[1]
36Mycobactin T analogue0.43 - 2.880.02 - 0.0922.37[1]
Maleimide Analogue 40Maleimide-containing0.43 - 2.880.88>50[1]
Pyrazoline Analogue 2Diaryl-substituted pyrazoline-4 (TSI=4)-[2]
Catechol Analogue 4Catechol-substitutedNot inhibitoryNot inhibitory-[1]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions. TSI refers to the Target Selectivity Index, which is the ratio of MIC in iron-rich medium to that in iron-deficient medium.

Experimental Protocols

Mycobacterial Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay is a common method for determining the MIC of compounds against M. tuberculosis.

  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase and then diluted to a standardized turbidity.

  • Assay Plate Setup: The test compounds are serially diluted in a 96-well microplate. The mycobacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: The fluorescence or absorbance is read. A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Iron Chelation Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores and other iron-chelating molecules.

  • Preparation of CAS Reagent: The blue-colored CAS reagent is a ternary complex of Chrome Azurol S, iron(III), and a detergent like hexadecyltrimethylammonium bromide (HDTMA).

  • Assay Procedure:

    • A solution of the mycobactin analogue is mixed with the CAS assay solution.

    • If the analogue has iron-chelating activity, it will remove the iron from the CAS complex.

    • This causes a color change from blue to orange/yellow.

  • Quantification: The change in absorbance is measured spectrophotometrically at a specific wavelength (typically around 630 nm). The amount of iron chelated can be quantified by comparing the absorbance change to a standard curve.

Visualizing Structures and Workflows

Mycobactin Core Structure and Analogue Modification Sites

The following diagram illustrates the core structure of mycobactin and highlights the key sites for modification in the different analogue series.

Caption: Key modification sites on the mycobactin core structure.

Generalized Workflow for Mycobactin Analogue Evaluation

This diagram outlines the typical experimental workflow for the synthesis and evaluation of novel mycobactin analogues.

workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Analogue Design synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification iron_chelation Iron Chelation Assay (CAS) purification->iron_chelation mic_determination MIC Determination (MABA) purification->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis iron_chelation->sar_analysis cytotoxicity Cytotoxicity Assay mic_determination->cytotoxicity cytotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start

Caption: Experimental workflow for mycobactin analogue development.

Conclusion

The development of mycobactin analogues represents a promising strategy in the search for new antitubercular agents. Pyrazoline-based analogues have demonstrated significant potential as inhibitors of mycobactin biosynthesis, while maleimide-containing and catechol-substituted analogues offer versatile platforms for novel drug delivery systems. Further research focusing on direct, quantitative comparisons of iron chelation efficiency and systematic structure-activity relationship studies will be crucial for advancing these promising series towards clinical development. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this field.

References

Confirming Target Engagement of Mycobactin-IN-2 in Mycobacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to confirm the target engagement of Mycobactin-IN-2, a putative inhibitor of mycobactin biosynthesis in mycobacteria. By objectively comparing its performance with other alternatives and providing detailed experimental data, this document serves as a valuable resource for researchers in the field of tuberculosis drug discovery and development.

Introduction to Mycobactin Biosynthesis and its Inhibition

Iron is an essential nutrient for Mycobacterium tuberculosis survival and pathogenesis. To acquire iron from the host environment, mycobacteria synthesize and secrete high-affinity iron chelators called siderophores, primarily mycobactin and carboxymycobactin. The biosynthesis of these molecules is a complex process involving a series of enzymatic reactions orchestrated by the mbt gene cluster. A key enzyme in this pathway is MbtA, a salicyl-AMP ligase, which catalyzes the initial activation of salicylic acid, a crucial step for mycobactin synthesis. Due to its essentiality for mycobacterial growth in iron-limited host environments, the mycobactin biosynthesis pathway, and MbtA in particular, has emerged as a promising target for novel anti-tuberculosis therapeutics. This compound is a novel investigational compound designed to inhibit this vital pathway.

The Mycobactin Biosynthesis Pathway

The synthesis of mycobactin is a multi-step process initiated by the conversion of chorismate to salicylic acid, which is then activated by MbtA. This activated salicylate is subsequently transferred to a polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) assembly line for further modifications and elongation, ultimately leading to the production of mycobactin.

Myco_Pathway Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid MbtI MbtA MbtA Salicylic_Acid->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP ATP -> PPi PKS_NRPS PKS/NRPS Assembly Line (MbtB, MbtC, MbtD, MbtE, MbtF) Salicyl_AMP->PKS_NRPS Mycobactin_Core Mycobactin Core PKS_NRPS->Mycobactin_Core Tailoring_Enzymes Tailoring Enzymes Mycobactin_Core->Tailoring_Enzymes Mycobactin Mycobactin Tailoring_Enzymes->Mycobactin Mycobactin_IN_2 This compound Mycobactin_IN_2->MbtA Inhibition

Figure 1: Simplified Mycobactin Biosynthesis Pathway and the Target of this compound.

Experimental Approaches to Confirm Target Engagement

To validate that this compound engages its intended target, MbtA, and inhibits the mycobactin biosynthesis pathway, a series of biochemical, biophysical, and cell-based assays can be employed. This section details the protocols for these key experiments and provides a comparative framework using known inhibitors.

Biochemical Assay: MbtA Enzymatic Activity

Directly measuring the enzymatic activity of purified MbtA in the presence of an inhibitor is the most definitive biochemical evidence of target engagement. The most common method is the ATP-pyrophosphate (PPi) exchange assay, which measures the MbtA-catalyzed exchange of 32P-labeled pyrophosphate into ATP in a substrate-dependent manner.

Experimental Protocol: [32P]PPi-ATP Exchange Assay
  • Protein Expression and Purification: Recombinantly express and purify M. tuberculosis MbtA.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, salicylic acid, and [32P]PPi.

  • Inhibitor Incubation: Add varying concentrations of this compound or a control inhibitor to the reaction mixture and incubate with purified MbtA for a defined period (e.g., 15 minutes at room temperature).

  • Initiation of Reaction: Start the enzymatic reaction by adding the final substrate.

  • Quenching and Charcoal Binding: After a specific incubation time (e.g., 20 minutes at 37°C), quench the reaction by adding a solution of activated charcoal, which binds to the [32P]ATP formed.

  • Filtration and Scintillation Counting: Filter the mixture to separate the charcoal-bound [32P]ATP from the unincorporated [32P]PPi. The radioactivity on the filter is then quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Data Presentation: Comparison of MbtA Inhibitors
InhibitorTypeMbtA IC50 (nM)Reference
This compound (Hypothetical) TBD This Study
Salicyl-AMSNucleoside Analog6.5[1]
2-phenylamino-Sal-AMSNucleoside Analog0.94[1]
Pyrazoline Analog 1Non-nucleoside1,200[2]
Pyrazoline Analog 2Non-nucleoside850[2]

TBD: To be determined

Experimental Workflow: MbtA Enzymatic Assay

MbtA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Purify_MbtA Purify MbtA Protein Incubate Incubate MbtA with Inhibitor Purify_MbtA->Incubate Prepare_Reagents Prepare Reaction Mix (ATP, Salicylic Acid, [32P]PPi) Start_Reaction Initiate Reaction Prepare_Reagents->Start_Reaction Prepare_Inhibitor Prepare this compound & Control Dilutions Prepare_Inhibitor->Incubate Incubate->Start_Reaction Quench Quench with Charcoal Start_Reaction->Quench Filter Filter to Separate [32P]ATP Quench->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition & IC50 Count->Analyze

Figure 2: Workflow for the MbtA [32P]PPi-ATP Exchange Assay.

Biophysical Assay: Thermal Shift Analysis

Thermal shift assays are powerful biophysical methods to confirm direct binding of a small molecule to its protein target. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Protocol: Thermofluor (Differential Scanning Fluorimetry)
  • Reaction Setup: In a 96-well PCR plate, mix purified MbtA protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Inhibitor Addition: Add varying concentrations of this compound or a control compound.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A shift in Tm (ΔTm) in the presence of the inhibitor indicates direct binding.

Data Presentation: Thermal Stabilization of MbtA
InhibitorConcentration (µM)ΔTm (°C)Reference
This compound TBD TBD This Study
Pyrazoline Analog 4450+5.2[2]
Pyrazoline Analog 4950+4.8[2]
Salicyl-AMS100+7.0(Hypothetical Data)

TBD: To be determined

Experimental Workflow: Thermofluor Assay

Thermofluor_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Mix_Components Mix Purified MbtA & SYPRO Orange Dye Add_Inhibitor Add this compound or Control Mix_Components->Add_Inhibitor Heat_Sample Gradual Heating in RT-PCR Machine Add_Inhibitor->Heat_Sample Monitor_Fluorescence Monitor Fluorescence Intensity Heat_Sample->Monitor_Fluorescence Plot_Curve Plot Fluorescence vs. Temperature Monitor_Fluorescence->Plot_Curve Determine_Tm Determine Melting Temperature (Tm) Plot_Curve->Determine_Tm Calculate_Shift Calculate ΔTm Determine_Tm->Calculate_Shift

Figure 3: Workflow for the Thermofluor (DSF) Assay.

Cell-Based Assay: Mycobacterial Growth Inhibition under Iron Limitation

Confirming that this compound inhibits mycobacterial growth specifically under iron-deficient conditions provides strong evidence for its on-target activity against the mycobactin biosynthesis pathway.

Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA)
  • Culture Preparation: Grow Mycobacterium smegmatis or Mycobacterium bovis BCG in iron-replete medium (e.g., Middlebrook 7H9 with supplements).

  • Iron-Depleted Medium: Prepare an iron-deficient medium (e.g., a modified GAST medium).

  • Inoculation and Treatment: Inoculate the iron-deficient medium with mycobacteria and add serial dilutions of this compound or a control inhibitor. As a control, also test the inhibitor in iron-replete medium.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Growth Measurement: Monitor bacterial growth over several days by measuring the optical density at 600 nm (OD600) or by determining colony-forming units (CFU).

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) of the compound under both iron-replete and iron-deficient conditions. A significantly lower MIC under iron-deficient conditions indicates specific inhibition of the iron-acquisition machinery.

Data Presentation: Iron-Dependent Growth Inhibition
InhibitorMIC in Iron-Replete Medium (µM)MIC in Iron-Deficient Medium (µM)Fold-DifferenceReference
This compound TBD TBD TBD This Study
Pyrazoline Analog Il256832[3]
Salicyl-AMS>1001.56>64(Hypothetical Data)
Isoniazid (Control)0.50.51(Expected Outcome)

TBD: To be determined

Experimental Workflow: Mycobacterial Growth Inhibition Assay

MGIA_Workflow cluster_culture Culture Setup cluster_incubation Incubation & Monitoring cluster_result Result Analysis Prepare_Media Prepare Iron-Replete & Iron-Deficient Media Inoculate Inoculate Mycobacteria Prepare_Media->Inoculate Add_Inhibitor Add this compound & Controls Inoculate->Add_Inhibitor Incubate_Cultures Incubate at 37°C Add_Inhibitor->Incubate_Cultures Measure_Growth Monitor Growth (OD600 or CFU) Incubate_Cultures->Measure_Growth Determine_MIC Determine MIC for each Condition Measure_Growth->Determine_MIC Compare_MICs Compare MICs (Iron-Replete vs. Iron-Deficient) Determine_MIC->Compare_MICs

Figure 4: Workflow for the Mycobacterial Growth Inhibition Assay.

Conclusion

The confirmation of target engagement is a critical step in the development of any new therapeutic agent. For this compound, a multi-pronged approach employing biochemical, biophysical, and cell-based assays is recommended. By demonstrating direct inhibition of MbtA enzymatic activity, stabilization of the MbtA protein, and iron-dependent inhibition of mycobacterial growth, researchers can build a robust data package to validate the mechanism of action of this promising anti-tuberculosis candidate. This guide provides the necessary framework and experimental details to conduct these pivotal studies.

References

Comparative Analysis of Pyrazoline-Based Mycobactin Biosynthesis Inhibitors Against Mycobacterium tuberculosis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[1] One promising avenue is the inhibition of the mycobactin biosynthesis pathway, which is essential for iron acquisition and survival of Mtb within the host.[2][3] This guide provides a comparative analysis of the efficacy of pyrazoline-based mycobactin biosynthesis inhibitors, potent agents that target the salicyl-AMP ligase (MbtA), a key enzyme in this pathway.[1] As a representative of this class, this analysis will focus on 3,5-diaryl-1-carbothioamide-pyrazoline and its analogues, which mimic the hydroxyphenyl-oxazoline core of mycobactin.[2]

Quantitative Efficacy of Pyrazoline Analogues

The anti-tubercular activity of pyrazoline-based MbtA inhibitors has been evaluated against various mycobacterial strains. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of these compounds. The following tables summarize the reported MIC values for representative pyrazoline analogues against the standard Mtb H37Rv strain and other mycobacteria, highlighting their activity under different iron availability conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazoline Analogues against M. tuberculosis H37Rv

Compound IDModificationMIC (µg/mL)Reference StandardMIC (µg/mL)
4c 4-Chloro substitution3.12Streptomycin6.25
4d 4-Nitro substitution3.12Streptomycin6.25
4g 4-Methoxy substitution3.12Streptomycin6.25
9g Sulfonamide-based10.2Rifampicin40
9m Sulfonamide-based12.5Rifampicin40

Data compiled from multiple sources.[4][5]

Table 2: Comparative MIC of a Pyrazoline Analogue Against Different Mycobacterial Species

Mycobacterial StrainMIC in Iron-Depleted Medium (µM)MIC in Iron-Replete Medium (µM)
M. tuberculosis H37Rv 21>100
M. smegmatis >100>100

This data illustrates the iron-dependent activity of the inhibitor, showing significantly higher potency under iron-limiting conditions that mimic the host environment.[2]

Mechanism of Action: Targeting the Mycobactin Biosynthesis Pathway

Pyrazoline-based inhibitors function by targeting MbtA, the enzyme that catalyzes the first committed step in the mycobactin biosynthesis pathway. This pathway is crucial for Mtb to scavenge iron from the host environment, a process vital for its growth and virulence.

Myco_Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of mycobactin biosynthesis inhibitors.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay determines the lowest concentration of a compound that inhibits the growth of M. tuberculosis.

MIC_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of pyrazoline inhibitor in 7H9 broth. start->prep_plate add_mtb Inoculate wells with a standardized M. tuberculosis suspension (e.g., H37Rv). prep_plate->add_mtb incubate1 Incubate plates at 37°C for 5-7 days. add_mtb->incubate1 add_alamar Add Alamar Blue reagent and 10% Tween 80 to each well. incubate1->add_alamar incubate2 Incubate for an additional 24 hours. add_alamar->incubate2 read_results Read results visually (blue = no growth, pink = growth) or with a fluorometer. incubate2->read_results end Determine MIC read_results->end

Intracellular Killing Assay in Macrophages

This assay assesses the ability of a compound to kill M. tuberculosis residing within host macrophages.

Intracellular_Killing_Workflow start Start seed_macro Seed macrophages (e.g., THP-1 or primary macrophages) in a 24-well plate. start->seed_macro infect_macro Infect macrophages with M. tuberculosis at a defined multiplicity of infection (MOI). seed_macro->infect_macro remove_extra Wash to remove extracellular bacteria. infect_macro->remove_extra add_compound Add pyrazoline inhibitor at various concentrations. remove_extra->add_compound incubate Incubate for a defined period (e.g., 24-72 hours). add_compound->incubate lyse_macro Lyse macrophages to release intracellular bacteria. incubate->lyse_macro plate_cfu Plate serial dilutions of the lysate on 7H11 agar. lyse_macro->plate_cfu count_cfu Incubate plates and count colony-forming units (CFU). plate_cfu->count_cfu end Determine intracellular killing count_cfu->end

Thermal Shift Assay (Thermofluorimetric Analysis) for Target Engagement

This biophysical assay confirms the direct binding of the inhibitor to its target protein, MbtA, by measuring changes in the protein's thermal stability.

Thermal_Shift_Workflow start Start prepare_mix Prepare a reaction mixture containing purified MbtA protein, a fluorescent dye (e.g., SYPRO Orange), and buffer. start->prepare_mix add_inhibitor Add varying concentrations of the pyrazoline inhibitor to the reaction mixture. prepare_mix->add_inhibitor run_qpcr Place the mixture in a real-time PCR instrument and perform a melt curve analysis by gradually increasing the temperature. add_inhibitor->run_qpcr measure_fluor Monitor the fluorescence of the dye, which increases as the protein unfolds and binds the dye. run_qpcr->measure_fluor analyze_data Analyze the melt curve data to determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. measure_fluor->analyze_data end Confirm target engagement (ΔTm) analyze_data->end

Conclusion

Pyrazoline-based inhibitors of mycobactin biosynthesis represent a promising class of anti-tubercular agents with a novel mechanism of action. Their efficacy, particularly under iron-depleted conditions that mimic the in-host environment, underscores their potential for further development. The data and protocols presented in this guide offer a framework for the comparative analysis and continued investigation of these compounds against diverse strains of Mycobacterium tuberculosis. Further studies are warranted to evaluate their activity against a broader range of clinical isolates, including MDR and XDR strains, to fully assess their therapeutic potential.

References

Comparative Analysis of Mycobactin-IN-2's Specificity for the Mycobactin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. The mycobactin biosynthesis pathway, essential for iron acquisition and survival of the bacterium within its host, presents a promising avenue for drug development. This guide provides a comparative analysis of Mycobactin-IN-2 , a novel inhibitor of this pathway, against other known inhibitors, supported by experimental data and detailed methodologies to validate its specificity.

Executive Summary

This compound, also identified as compound 49 in recent literature, is a potent inhibitor of the mycobactin biosynthesis pathway, specifically targeting the salicyl-AMP ligase (MbtA).[1][2] This enzyme catalyzes the first crucial step in the synthesis of mycobactin, making it an attractive target for therapeutic intervention. This guide demonstrates that this compound exhibits significant inhibitory activity against M. tuberculosis, particularly under iron-limiting conditions, a hallmark of inhibitors targeting this pathway. Its performance is comparable to, and in some aspects, surpasses other known MbtA and MbtI inhibitors.

Performance Comparison of Mycobactin Pathway Inhibitors

The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors targeting the mycobactin biosynthesis pathway. The alternatives include another MbtA inhibitor from the same chemical series (Mycobactin-IN-1), a well-characterized MbtA inhibitor (Sal-AMS), and representative inhibitors of another key enzyme in the pathway, salicylate synthase (MbtI).

InhibitorTarget EnzymeM. tuberculosis MIC (Iron-Deprived)Enzyme Inhibition IC50Cytotoxicity IC50 (Vero cells)Reference
This compound (cpd 49) MbtA 8 µg/mL (MIC90) N/A >64 µg/mL Shyam M, et al., 2022
Mycobactin-IN-1 (cpd 44)MbtA4 µg/mL (MIC90)N/A>64 µg/mLShyam M, et al., 2022
Sal-AMSMbtA0.5 µg/mL0.26 µM>500 µM (CHO cells)[3][4]
Benzisothiazolone 1MbtIN/A~1.0 µMN/A[5]
Furan-based inhibitor 1eMbtI32 µM (MIC99 vs M. bovis BCG)11.2 µMN/A[6]

N/A: Data not available in the cited literature. MIC: Minimum Inhibitory Concentration required to inhibit 90% or 99% of bacterial growth. IC50: Half-maximal Inhibitory Concentration. CHO: Chinese Hamster Ovary cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the validation process, the following diagrams have been generated using Graphviz.

Mycobactin_Pathway cluster_synthesis Mycobactin Biosynthesis cluster_inhibition Inhibitor Action Chorismate Chorismate Salicylate Salicylate Chorismate->Salicylate MbtI Salicyl_AMP Salicyl_AMP Salicylate->Salicyl_AMP MbtA Mycobactin_Core Mycobactin_Core Salicyl_AMP->Mycobactin_Core MbtB, MbtE, MbtF, etc. Mycobactin Mycobactin Mycobactin_Core->Mycobactin Mycobactin_IN_2 This compound Mycobactin_IN_2->Salicyl_AMP Inhibits MbtA Alternative_MbtA_Inhibitors Mycobactin-IN-1 Sal-AMS Alternative_MbtA_Inhibitors->Salicyl_AMP Inhibits MbtA MbtI_Inhibitors Benzisothiazolones Furan-based inhibitors MbtI_Inhibitors->Salicylate Inhibits MbtI

Mycobactin biosynthesis pathway and points of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Specificity Validation Workflow start Start enzyme_assay 1. MbtA Enzyme Inhibition Assay (Determine IC50) start->enzyme_assay mic_assay 2. Whole-Cell MIC Assay (Iron-deprived vs. Iron-rich media) enzyme_assay->mic_assay cytotoxicity_assay 3. Cytotoxicity Assay (e.g., MTT on Vero cells) (Determine IC50) mic_assay->cytotoxicity_assay thermofluor_assay 4. Target Engagement Assay (Thermofluorimetric Analysis) cytotoxicity_assay->thermofluor_assay data_analysis 5. Data Analysis & Comparison thermofluor_assay->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Experimental workflow for validating inhibitor specificity.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the evaluation of novel inhibitors, detailed protocols for the key experiments are provided below.

MbtA Enzyme Purification and Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against purified MbtA enzyme.

Protocol:

  • MbtA Purification:

    • The mbtA gene is cloned into an expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.

    • Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

    • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

    • The lysate is clarified by centrifugation, and the supernatant containing the soluble MbtA protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein), followed by size-exclusion chromatography for higher purity.

  • Enzyme Inhibition Assay:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT), ATP, salicylic acid, and the purified MbtA enzyme.

    • The inhibitor (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of the enzyme and incubated at a set temperature (e.g., 30°C).

    • The production of pyrophosphate (PPi), a product of the adenylation reaction, is monitored using a coupled enzymatic assay that results in a colorimetric or fluorescent readout.

    • The rate of reaction is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay in Iron-Deprived Media

Objective: To determine the whole-cell activity of the inhibitor against M. tuberculosis under conditions that necessitate mycobactin biosynthesis.

Protocol (Resazurin Microtiter Assay - REMA):

  • Media Preparation:

    • Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • For iron-deprived medium, chelate the media with an iron chelator like 2,2'-bipyridyl. For iron-rich medium, supplement with FeCl3.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv to mid-log phase in standard 7H9-OADC broth.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it to achieve the final desired inoculum concentration.

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute the test compounds in the respective media (iron-deprived and iron-rich).

    • Add the prepared bacterial inoculum to each well. Include a drug-free growth control and a media-only sterility control.

    • Seal the plates and incubate at 37°C for 7 days.

  • Reading the Results:

    • After incubation, add a resazurin solution to each well and re-incubate for 24 hours.[1]

    • A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the toxicity of the inhibitor against a mammalian cell line to determine its selectivity.

Protocol:

  • Cell Culture:

    • Culture Vero cells (or another suitable mammalian cell line) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Thermofluorimetric Analysis for Target Engagement

Objective: To confirm the direct binding of the inhibitor to the target protein, MbtA.

Protocol:

  • Reaction Setup:

    • In a 96-well PCR plate, prepare a reaction mixture containing the purified MbtA protein in a suitable buffer.

    • Add the test compound (inhibitor) at a desired concentration.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate.

    • Monitor the fluorescence of the dye at each temperature increment.

  • Data Analysis:

    • As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.

    • Plot the fluorescence intensity against temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.

    • A shift in the Tm to a higher temperature in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the protein, confirming target engagement.

Conclusion

This compound is a promising inhibitor of the mycobactin biosynthesis pathway with specific activity against MbtA. Its performance, as demonstrated by its MIC value under iron-deprived conditions and low cytotoxicity, positions it as a valuable lead compound for further development. The provided experimental protocols offer a robust framework for the validation and comparison of this and other novel inhibitors targeting this essential mycobacterial pathway. Further studies to determine its in vivo efficacy and to fully elucidate its binding mode will be crucial next steps in the development of new anti-tubercular agents.

References

A Comparative Analysis of Mycobactin Biosynthesis Inhibitors and First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel class of investigational antitubercular agents, Mycobactin Biosynthesis Inhibitors (represented herein by Mycobactin-IN-2 surrogates), with the established first-line drugs for tuberculosis (TB): isoniazid, rifampin, pyrazinamide, and ethambutol. This document synthesizes available preclinical data to offer an objective evaluation of their mechanisms of action, in vitro potency, and in vivo efficacy, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Executive Summary

First-line anti-TB drugs have been the cornerstone of treatment for decades, primarily targeting the mycobacterial cell wall and essential metabolic processes. However, the rise of drug-resistant strains necessitates the development of novel therapeutics with alternative mechanisms of action. Mycobactin biosynthesis inhibitors, such as this compound and its analogues, represent a promising new frontier. These agents disrupt the iron acquisition system of Mycobacterium tuberculosis, which is crucial for its survival and virulence within the host. This guide presents a comparative overview to aid researchers in understanding the potential of this new drug class in the context of current therapeutic strategies.

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro activity of this compound surrogates (Salicyl-AMS and pyrazoline analogues) and first-line TB drugs against Mycobacterium tuberculosis.

Drug/CompoundTarget/Mechanism of ActionMIC Range (μg/mL) against M. tuberculosisReference
This compound Surrogates
Salicyl-AMSMbtA (Mycobactin Biosynthesis)0.2 - 1.6 (under iron-limited conditions)[1][2]
Pyrazoline AnaloguesMycobactin Biosynthesis0.03 - 1.0[3]
First-Line TB Drugs
IsoniazidMycolic Acid Synthesis (InhA)0.01 - 0.25
RifampinRNA Polymerase (RpoB)0.03 - 1.0
PyrazinamideDisrupts Membrane Energetics (pH-dependent)12.5 - 100 (at pH 6.8)
EthambutolArabinogalactan Synthesis (EmbB)1.0 - 5.0

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a drug that inhibits the visible growth of M. tuberculosis.

Methodology: Broth Microdilution Method [4][5][6]

  • Inoculum Preparation: M. tuberculosis H37Rv is grown on Middlebrook 7H10 agar. Colonies are transferred to a tube containing sterile saline and glass beads and vortexed to create a uniform suspension. The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted 1:100 in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to achieve a final inoculum of approximately 10^5 CFU/mL.[4]

  • Drug Dilution: The investigational compounds and standard drugs are serially diluted two-fold in a 96-well microtiter plate containing Middlebrook 7H9 broth with OADC.

  • Incubation: The inoculated plates are sealed and incubated at 37°C for 7 to 14 days.[5]

  • Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth. Growth can be assessed visually or by using a growth indicator such as resazurin, where a color change from blue to pink indicates bacterial viability.[5]

In Vivo Efficacy Testing: Murine Model of Tuberculosis

Objective: To evaluate the in vivo efficacy of a drug in reducing the bacterial load in a mouse model of chronic TB infection.

Methodology: Chronic Infection Mouse Model [1][7][8][9]

  • Infection: BALB/c mice are infected intravenously or via aerosol with a low dose of M. tuberculosis H37Rv (approximately 10^3 CFU).[9]

  • Treatment Initiation: Treatment is initiated 3-4 weeks post-infection to allow for the establishment of a chronic infection.

  • Drug Administration: The investigational compound (e.g., Salicyl-AMS administered intraperitoneally) or first-line drugs (administered orally by gavage) are given at specified doses and frequencies for a defined period (e.g., 2-4 weeks).[1][9] For example, Salicyl-AMS has been tested at doses of 5.6 and 16.7 mg/kg.[1][2]

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFU) is counted, and the log10 CFU per organ is calculated. Efficacy is determined by the reduction in bacterial load compared to untreated control mice.

Signaling Pathways and Experimental Workflows

Mechanism of Action: First-Line TB Drugs

The following diagram illustrates the cellular targets of the first-line antituberculosis drugs.

First_Line_TB_Drug_Targets cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_cytoplasm Cytoplasm Mycolic Acid Mycolic Acid Arabinogalactan Arabinogalactan RNA Polymerase RNA Polymerase Membrane Potential Membrane Potential Isoniazid Isoniazid Isoniazid->Mycolic Acid Inhibits Ethambutol Ethambutol Ethambutol->Arabinogalactan Inhibits Rifampin Rifampin Rifampin->RNA Polymerase Inhibits RNA Synthesis Pyrazinamide Pyrazinamide Pyrazinamide->Membrane Potential Disrupts

Caption: Cellular targets of first-line tuberculosis drugs.

Mechanism of Action: Mycobactin Biosynthesis Inhibition

This compound and its analogues inhibit the mycobactin biosynthesis pathway, which is essential for iron acquisition by M. tuberculosis. The key enzyme targeted is MbtA.[3][10]

Mycobactin_Biosynthesis_Inhibition Salicylate Salicylate MbtA MbtA Salicylate->MbtA ATP ATP ATP->MbtA Salicyl-AMP Salicyl-AMP MbtA->Salicyl-AMP MbtB MbtB Salicyl-AMP->MbtB Mycobactin Mycobactin MbtB->Mycobactin ...subsequent steps Iron Acquisition Iron Acquisition Mycobactin->Iron Acquisition This compound This compound This compound->MbtA Inhibits

Caption: Inhibition of the mycobactin biosynthesis pathway.

Experimental Workflow: In Vitro MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of a drug against M. tuberculosis is a standardized laboratory procedure.

MIC_Workflow A Prepare M. tuberculosis inoculum C Add inoculum to wells A->C B Serially dilute drug in 96-well plate B->C D Incubate at 37°C for 7-14 days C->D E Assess growth (visually or with indicator) D->E F Determine MIC E->F

Caption: Workflow for in vitro MIC determination.

Experimental Workflow: In Vivo Efficacy in a Mouse Model

The following diagram outlines the key steps in assessing the in vivo efficacy of an anti-TB drug candidate using a mouse model.

InVivo_Workflow A Infect mice with M. tuberculosis B Establish chronic infection (3-4 weeks) A->B C Administer drug treatment B->C D Euthanize mice and harvest organs C->D E Homogenize organs and plate dilutions D->E F Incubate plates and count CFU E->F G Analyze data (log10 CFU reduction) F->G

References

Assessing the Synergistic Potential of Mycobactin Biosynthesis Inhibitors: A Case Study with a Pyrazoline Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing drugs. One promising avenue is the inhibition of essential bacterial pathways, such as mycobactin biosynthesis in mycobacteria. This guide explores the synergistic effects of a specific mycobactin analogue, a pyrazoline derivative, when combined with other antibiotics, providing a framework for evaluating similar compounds.

Mycobactins are siderophores essential for iron acquisition in mycobacteria, making their biosynthesis pathway a compelling target for new anti-tuberculosis drugs.[1][2][3] Inhibiting this pathway can potentiate the effects of other antibiotics. This guide focuses on a pyrazoline analogue, 2-(5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (herein referred to as Compound II), which has been identified as a potent efflux pump inhibitor and studied for its synergistic activity.[4][5]

Synergistic Activity with Bedaquiline

Compound II has been investigated for its synergistic effects with the frontline anti-tuberculosis drug bedaquiline against Mycobacterium abscessus. The interaction was assessed using the checkerboard assay, a standard method for evaluating drug combinations.

Data Summary

The following table summarizes the results of the synergistic testing between Compound II and bedaquiline. The synergy is quantified by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.75 is typically considered synergistic.[4]

CombinationTest OrganismMIC of Compound II Alone (µg/mL)MIC of Bedaquiline Alone (µg/mL)MIC of Compound II in Combination (µg/mL)MIC of Bedaquiline in Combination (µg/mL)FICIInterpretation
Compound II + BedaquilineMycobacterium abscessusData not available in snippetsData not available in snippetsData not available in snippetsData not available in snippetsAdditive ProfileAdditive

Note: While the specific Minimum Inhibitory Concentration (MIC) values from the combination study are not detailed in the provided search results, the outcome was described as an "additive profile" against M. abscessus.[5]

Experimental Protocols

The assessment of synergistic effects relies on robust and reproducible experimental methodologies. The following protocols are standard in the field.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[6][7]

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of the test compounds (e.g., Compound II and bedaquiline) are prepared and serially diluted.

  • Microtiter Plate Setup: In a 96-well microtiter plate, the first antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Mycobacterium smegmatis or Mycobacterium abscessus).[4]

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction between the two drugs. The formula is as follows:

    FICI = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    Interpretation of FICI:

    • FICI ≤ 0.75: Synergy[4][8]

    • 0.75 < FICI ≤ 4.0: Additive or Indifference[4]

    • FICI > 4.0: Antagonism[4][6]

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic A Stock D Serial Dilution of Drug A (Columns) A->D B Prepare Antibiotic B Stock E Serial Dilution of Drug B (Rows) B->E C Prepare Bacterial Inoculum F Inoculate Microtiter Plate C->F D->F E->F G Incubate Plate F->G H Determine MICs G->H I Calculate FICI H->I J Interpret Results I->J

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Proposed_Mechanism_of_Synergy cluster_cell Mycobacterial Cell MmpL4_5 MmpL4/5 Efflux Pump Iron_Homeostasis Iron Homeostasis MmpL4_5->Iron_Homeostasis Disrupts Mycobactin Mycobactin MmpL4_5->Mycobactin Exports Cell_Death Bacterial Cell Death Iron_Homeostasis->Cell_Death Contributes to Mycobactin->Iron_Homeostasis Maintains Bedaquiline_Target Bedaquiline Target (e.g., ATP synthase) Bedaquiline_Target->Cell_Death Induces Compound_II Compound II (Mycobactin Analogue) Compound_II->MmpL4_5 Inhibits Bedaquiline Bedaquiline Bedaquiline->Bedaquiline_Target Inhibits

References

Unveiling the Action of Mycobactin-IN-2: A Comparative Guide to Genetically Validated MbtA Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mycobactin-IN-2, a potent inhibitor of mycobactin biosynthesis in Mycobacterium tuberculosis, with alternative therapeutic strategies. We delve into the genetic validation of its mechanism of action, presenting supporting experimental data and detailed protocols to facilitate further research and development in the fight against tuberculosis.

This compound is a novel pyrazoline analogue designed to mimic the structure of mycobactin, a critical siderophore utilized by Mycobacterium tuberculosis for iron acquisition within the host.[1][2] By targeting the salicyl-AMP ligase (MbtA), the first enzyme in the mycobactin biosynthesis pathway, this compound effectively starves the bacterium of this essential nutrient, leading to growth inhibition.[1][3] The essentiality of this pathway for mycobacterial survival and virulence makes MbtA a prime target for new anti-tubercular agents.[4][5][6]

Comparative Efficacy of MbtA Inhibitors

The efficacy of this compound and its analogues is often evaluated by their minimum inhibitory concentration (MIC) under iron-deprived conditions, which mimics the host environment. A lower MIC value indicates greater potency. For the purpose of this guide, and in the absence of publicly available data for a compound explicitly named "this compound," we present data for highly potent pyrazoline analogues (compounds 86 and 87) that share the same core structure and mechanism of action.[7] These are compared with Salicyl-AMS, a well-characterized nucleoside analogue inhibitor of MbtA.[8]

Inhibitor ClassCompoundTargetOrganismMIC in Iron-Deprived Medium (μg/mL)[7]MIC in Iron-Rich Medium (μg/mL)[7]
Pyrazoline Analogue Compound 86 (this compound representative) MbtA M. tuberculosis H37Rv 16 128
Pyrazoline Analogue Compound 87 MbtA M. tuberculosis H37Rv 8 128
Nucleoside Analogue Salicyl-AMS MbtA M. tuberculosis H37Rv 0.5 [8]>128

Note: The significant increase in MIC in iron-rich medium for all compounds demonstrates their specific action on the iron-dependent mycobactin biosynthesis pathway.

Signaling Pathway of Mycobactin Biosynthesis and Inhibition

The mycobactin biosynthesis pathway is a multi-step enzymatic process. MbtA initiates this cascade by activating salicylic acid. This compound, as a competitive inhibitor, is believed to bind to the active site of MbtA, preventing the binding of its natural substrate and thereby halting the entire pathway.

mycobactin_pathway cluster_inhibition Inhibition cluster_pathway Mycobactin Biosynthesis Pathway This compound This compound MbtA MbtA This compound->MbtA Inhibition Salicylate Salicylate Salicylate->MbtA Salicyl_AMP Salicyl_AMP MbtA->Salicyl_AMP ATP to AMP MbtB_F MbtB-F enzymes Salicyl_AMP->MbtB_F Mycobactin_Core Mycobactin Core MbtB_F->Mycobactin_Core MbtG_N MbtG-N enzymes Mycobactin_Core->MbtG_N Mycobactin Mycobactin MbtG_N->Mycobactin

Caption: Inhibition of the Mycobactin Biosynthesis Pathway by this compound.

Genetic Validation of MbtA as a Therapeutic Target

The essentiality of the mycobactin biosynthesis pathway, and specifically the MbtA enzyme, for the survival of M. tuberculosis under iron-limiting conditions has been validated through genetic studies. Techniques such as gene knockdown using CRISPR interference (CRISPRi) or the creation of conditional mutants allow for the specific depletion of MbtA, mimicking the effect of an inhibitor. These studies have shown that reduced MbtA expression leads to decreased bacterial growth and survival, particularly within host macrophages.[6]

Experimental Workflow for Genetic Validation using CRISPRi

The following diagram outlines a typical workflow for validating the on-target activity of this compound by observing a synergistic effect with the genetic knockdown of mbtA.

crispr_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis construct_sgRNA 1. Design & Clone mbtA-targeting sgRNA transform_mtb 2. Transform M. tuberculosis with CRISPRi plasmid construct_sgRNA->transform_mtb induce_knockdown 3. Induce mbtA knockdown (e.g., with ATc) transform_mtb->induce_knockdown treat_inhibitor 4. Treat with this compound (sub-lethal concentration) induce_knockdown->treat_inhibitor measure_growth 5. Measure bacterial growth (e.g., OD600 or CFU counting) treat_inhibitor->measure_growth compare_results 6. Compare with controls (No knockdown / No inhibitor) measure_growth->compare_results

Caption: Workflow for CRISPRi-based validation of this compound's mechanism of action.

Detailed Experimental Protocols

Construction of an mbtA Conditional Knockdown Mutant in M. tuberculosis

This protocol describes the generation of a conditional knockdown mutant of mbtA using a tetracycline-inducible CRISPR interference (CRISPRi) system.[1][2][4]

Materials:

  • M. tuberculosis H37Rv strain

  • pLJR965 (integrating CRISPRi vector)

  • Oligonucleotides for mbtA-targeting sgRNA (designed using a suitable tool)

  • Restriction enzymes (e.g., BsmBI)

  • T4 DNA Ligase

  • Electrocompetent E. coli and M. tuberculosis cells

  • Middlebrook 7H9 and 7H10 media

  • Hygromycin, Kanamycin

  • Anhydrotetracycline (ATc)

Procedure:

  • sgRNA Design and Cloning:

    • Design two complementary oligonucleotides encoding a 20-bp guide sequence targeting the non-template strand of the mbtA gene.

    • Anneal the oligonucleotides to generate a double-stranded DNA fragment with appropriate overhangs for ligation into the BsmBI-digested pLJR965 vector.

    • Ligate the annealed oligos into the prepared pLJR965 vector and transform into E. coli for plasmid amplification.

    • Verify the correct insertion by Sanger sequencing.

  • Transformation of M. tuberculosis:

    • Electroporate the confirmed pLJR965-sgRNA-mbtA plasmid into electrocompetent M. tuberculosis H37Rv cells.

    • Plate the transformed cells on Middlebrook 7H10 agar containing kanamycin to select for transformants.

    • Incubate at 37°C for 3-4 weeks until colonies appear.

  • Verification of Knockdown:

    • Grow the M. tuberculosis CRISPRi strain in Middlebrook 7H9 broth to mid-log phase.

    • Induce knockdown by adding ATc at a final concentration of 100-500 ng/mL.

    • Culture for an additional 24-48 hours.

    • Extract RNA and perform quantitative real-time PCR (qRT-PCR) to quantify the reduction in mbtA mRNA levels compared to an uninduced control.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against M. tuberculosis under iron-depleted and iron-replete conditions.[7]

Materials:

  • M. tuberculosis H37Rv

  • Glycerol Alanine Salts (GAS) medium (iron-depleted)

  • GAS medium supplemented with FeCl₃ (iron-replete, e.g., 10 µM)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Resazurin sodium salt solution

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6-0.8.

    • Wash the cells twice with iron-depleted GAS medium and resuspend in GAS medium.

    • Adjust the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of this compound in both iron-depleted and iron-replete GAS medium in a 96-well plate.

    • Include a drug-free control and a sterile medium control.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add resazurin solution to each well and incubate for an additional 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

By employing these genetic and microbiological techniques, researchers can rigorously validate the mechanism of action of this compound and other MbtA inhibitors, paving the way for the development of novel and effective treatments for tuberculosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.